(3R,5R)-Rosuvastatin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C22H28FN3O6S |
|---|---|
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
(3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)/t16-,17-/m1/s1 |
Clé InChI |
BPRHUIZQVSMCRT-IAGOWNOFSA-N |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties and Solid-State Characterization of (3R,5R)-Rosuvastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin (B1679574), a member of the statin class of drugs, is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] The active pharmaceutical ingredient (API) is the (3R,5S)-dihydroxyhept-6-enoic acid diastereomer, most commonly available as its calcium salt. However, during the synthesis and storage of rosuvastatin, various related substances and impurities can form, one of which is the (3R,5R)-Rosuvastatin diastereomer.[1][3][4] Understanding the physicochemical properties and solid-state characteristics of this and other impurities is crucial for quality control, formulation development, and ensuring the safety and efficacy of the final drug product.[5] This technical guide provides an in-depth overview of the available physicochemical data and solid-state characterization methods for this compound, often in comparison to the well-documented properties of Rosuvastatin Calcium.
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient and its impurities are fundamental to understanding its behavior, from dissolution and absorption to formulation and stability.
This compound
This compound is recognized as an impurity and a degradation product of rosuvastatin.[4][6] While extensive public data on its physicochemical properties are limited, key information has been compiled from various sources, primarily chemical suppliers. It is important to note that some discrepancies exist in the reported values, which may be due to different experimental conditions or the salt form of the isomer.
| Property | Value | Source(s) |
| Chemical Name | (3R,5R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic acid | [3][7] |
| Molecular Formula | C22H28FN3O6S | [6] |
| Molecular Weight | 481.54 g/mol | [6] |
| Melting Point | 59-61°C | [6][8] |
| 206.0-208.5°C (Calcium Salt) | [9] | |
| Solubility | Soluble in Ethanol.[3][4] Slightly soluble in DMSO, Methanol, and Water (with sonication).[6][8] | [3][4][6][8] |
| Appearance | White to Light Yellow Solid; Off-White Solid. | [6][8][9] |
| Stability | Hygroscopic. | [6][8] |
Rosuvastatin Calcium (Active Ingredient Reference)
For comparative purposes, the well-established physicochemical properties of Rosuvastatin Calcium (the active (3R,5S) diastereomer) are presented below.
| Property | Value | Source(s) |
| Chemical Name | bis((3R,5S,6E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate) calcium | [2] |
| Molecular Formula | (C22H27FN3O6S)2Ca | |
| Molecular Weight | 1001.14 g/mol | |
| Melting Point | Begins to melt at 155 °C with no definitive melting point.[10] An endothermic peak has been observed at 153.34°C.[11] Another report suggests 156-160°C with decomposition. | [10][11] |
| pKa | 4.0 | [10] |
| logP | 0.13 (log Kow = -0.88) | [10] |
| Solubility | Sparingly soluble in water and methanol; slightly soluble in ethanol.[10] Soluble in DMSO (100 mg/mL) and DMF.[12] | [10][12] |
| Appearance | White to yellow powder. |
Solid-State Characterization
The solid-state properties of a pharmaceutical substance, including its crystalline form (polymorphism) and amorphous content, significantly influence its stability, dissolution rate, and bioavailability.[5] While specific solid-state characterization data for this compound is not widely published, this section outlines the key analytical techniques and provides generalized experimental protocols applicable to its characterization.
Experimental Protocols
The following are detailed methodologies for the key experiments used in solid-state characterization.
XRPD is a powerful technique for identifying the crystalline or amorphous nature of a solid. Different polymorphic forms of a compound will produce distinct diffraction patterns.
-
Sample Preparation: A small amount of the sample powder is gently packed into a sample holder.
-
Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source is typically used.
-
Data Collection: The sample is scanned over a specific range of 2θ angles (e.g., 2° to 40°) at a defined scan rate.
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed for the presence of sharp peaks (indicative of crystalline material) or a broad halo (characteristic of amorphous material). The peak positions and relative intensities are unique to a specific crystalline form.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and to study polymorphic transitions.
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.
-
Instrumentation: A differential scanning calorimeter.
-
Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. A typical temperature range for rosuvastatin and its related substances would be from ambient temperature to 300°C.
-
Data Analysis: The resulting thermogram shows endothermic (melting, desolvation) and exothermic (crystallization) events as peaks. The temperature and enthalpy of these transitions provide information about the thermal properties and purity of the sample. For amorphous rosuvastatin, a broad endothermic event related to water loss is often observed, followed by thermal degradation, without a sharp melting peak.[13] Crystalline forms, in contrast, will exhibit a sharp endothermic peak corresponding to their melting point.[14][15]
TGA measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of volatile components such as water or residual solvents.
-
Sample Preparation: An accurately weighed sample (typically 5-10 mg) is placed in a TGA pan.
-
Instrumentation: A thermogravimetric analyzer.
-
Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The temperature at which weight loss occurs and the total percentage of weight lost provide information about the presence of solvates or hydrates and the thermal stability of the compound.
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. Different polymorphic forms can exhibit subtle differences in their FT-IR spectra due to variations in their crystal lattice and intermolecular interactions.
-
Sample Preparation: The sample can be prepared as a potassium bromide (KBr) pellet, where a small amount of the sample is mixed with KBr powder and compressed into a disc. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Data Collection: The spectrum is typically recorded in the mid-IR range (e.g., 4000 to 400 cm⁻¹).
-
Data Analysis: The resulting spectrum shows absorption bands corresponding to specific molecular vibrations. The spectrum can be compared to reference spectra to confirm the identity of the compound and to detect polymorphic changes. For rosuvastatin, characteristic peaks include those for O-H, C-H, C=N, C=O, and S=O stretching.[16][17]
Raman spectroscopy is a complementary vibrational spectroscopy technique to FT-IR. It is particularly useful for analyzing solid forms and can be used for both qualitative and quantitative analysis of polymorphs.
-
Sample Preparation: The sample is typically placed directly in the path of the laser beam.
-
Instrumentation: A Raman spectrometer.
-
Data Collection: A monochromatic laser is focused on the sample, and the scattered light is collected and analyzed.
-
Data Analysis: The Raman spectrum shows shifts in wavelength that correspond to the vibrational modes of the molecule. These spectra can be used to identify different polymorphs and to quantify their relative amounts in a mixture.[18]
Signaling Pathway and Experimental Workflow Visualization
Mechanism of Action: HMG-CoA Reductase Inhibition
Rosuvastatin exerts its lipid-lowering effects by competitively inhibiting HMG-CoA reductase.[1][2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical early step in the cholesterol synthesis pathway in the liver.[10] The inhibition of this step leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes. This increases the clearance of LDL cholesterol from the bloodstream, thereby lowering circulating LDL levels.[2]
Caption: HMG-CoA Reductase Inhibition by Rosuvastatin.
General Experimental Workflow for Solid-State Characterization
The characterization of a pharmaceutical solid, such as this compound, typically follows a structured workflow to ensure a comprehensive understanding of its solid-state properties.
Caption: Solid-State Characterization Workflow.
Conclusion
While this compound is primarily of interest as a process-related impurity and degradation product of Rosuvastatin, a thorough understanding of its physicochemical and solid-state properties is essential for robust analytical method development and quality control in the pharmaceutical industry. The data presented in this guide, though limited for the (3R,5R) isomer, provides a foundational understanding. The detailed experimental protocols for solid-state characterization offer a roadmap for researchers to generate further data, not only for this compound but for other pharmaceutical solids as well. A comprehensive characterization of impurities ensures the consistent quality, safety, and efficacy of the final drug product.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound (calcium salt) | CAS 1422515-55-6 | Cayman Chemical | Biomol.com [biomol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Blog Details [chemicea.com]
- 6. This compound | 1094100-06-7 [chemicalbook.com]
- 7. Rosuvastatin (3R,5R)-Isomer | SynZeal [synzeal.com]
- 8. This compound CAS#: 1094100-06-7 [amp.chemicalbook.com]
- 9. Rosuvastatin diastereomer (Rosuvastatin (3R, 5R)-Isomer Calcium) - Analytica Chemie [analyticachemie.in]
- 10. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Spectroscopic analysis of (3R,5R)-Rosuvastatin using NMR, IR, and MS
Spectroscopic Analysis of (3R,5R)-Rosuvastatin: A Technical Guide
This technical guide provides an in-depth analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is designed for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data interpretation, and visualization of analytical workflows and the drug's mechanism of action.
Introduction to Rosuvastatin (B1679574)
Rosuvastatin is a competitive inhibitor of the HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase enzyme.[1][2][3] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the biosynthesis of cholesterol.[1][3][4] By inhibiting this step, primarily in the liver, Rosuvastatin reduces cholesterol production, leading to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL cholesterol from the bloodstream.[1][4] The chemical name for Rosuvastatin is (E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamide)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid.[5] Its stereochemistry, specifically the (3R,5R) configuration of the dihydroxyhept-6-enoic acid side chain, is crucial for its pharmacological activity. Spectroscopic techniques are essential for confirming the structure, purity, and stability of the active pharmaceutical ingredient (API).
Mechanism of Action: HMG-CoA Reductase Inhibition
Rosuvastatin's therapeutic effect stems from its competitive inhibition of HMG-CoA reductase.[1][2][3] This action blocks the synthesis of mevalonate, a key precursor for cholesterol.[4] The subsequent decrease in hepatic cholesterol levels triggers a compensatory mechanism: the synthesis and expression of LDL receptors on the liver cell surface increase, which enhances the removal of LDL-C ("bad cholesterol") from circulation.[1][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. For Rosuvastatin, ¹H NMR and ¹³C NMR are used to confirm the identity and structural integrity of the molecule by identifying the chemical environments of hydrogen and carbon atoms, respectively.
Experimental Protocol: ¹H NMR
A general protocol for the NMR analysis of Rosuvastatin is as follows:
-
Sample Preparation : Accurately weigh approximately 1-5 mg of the Rosuvastatin standard or sample.[6]
-
Dissolution : Dissolve the sample in a 5 mm NMR tube using approximately 0.75-1 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆).[6][7] An internal standard like tetramethylsilane (B1202638) (TMS) may be used for referencing (0.00 ppm).[6]
-
Instrument Setup : Place the NMR tube in the spectrometer. The instrument is typically a 300 MHz or higher field spectrometer.[8]
-
Data Acquisition : Acquire the ¹H NMR spectrum. Key parameters include setting an appropriate pulse angle (e.g., 90°), a sufficient number of scans (e.g., 32), and an adequate relaxation delay (e.g., 25 seconds) to ensure accurate integration.[6][7]
-
Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.[6] Chemical shifts are reported in parts per million (ppm).[6]
¹H NMR Data for this compound
The following table summarizes the characteristic chemical shifts (δ) for Rosuvastatin.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH(CH₃)₂ | 1.23 | Doublet | 2.66 |
| -CH-C=C- | 1.40 | Singlet | 0.38 |
| CH₃-SO₂ | 3.54 - 3.56 | Triplet / Singlet | 0.82 |
| -CH(OH)- | 4.19 - 4.81 | Singlet / Multiplet | 4.32 |
| Ethylene (-CH=CH-) | 6.25, 6.51, 6.65 | Singlet / Multiplet | 0.30 |
| Benzyl (Aromatic) | 7.30, 8.15 | Doublet of Doublets | 7.26 |
| -COOH | 10.25 | Singlet | 10.00 |
(Note: Data synthesized from multiple sources.[6][7][8] Exact values may vary based on solvent and instrument.)
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "fingerprint" of the molecule.
Experimental Protocol: FTIR (KBr Pellet Method)
-
Sample Preparation : Mix approximately 2 mg of the Rosuvastatin sample with about 98-100 mg of dry potassium bromide (KBr) powder in an agate mortar.[9]
-
Pellet Formation : Grind the mixture thoroughly to a fine powder. Transfer the powder to a 13 mm die and press it under high pressure (e.g., 7 tons) for several minutes to form a transparent or semi-transparent pellet.[9]
-
Background Scan : Place a KBr-only pellet (or no sample) in the spectrometer and run a background scan.[9]
-
Sample Scan : Replace the background pellet with the sample pellet and acquire the IR spectrum.[9]
-
Data Acquisition : The spectrum is typically recorded in the mid-IR region (4000-400 cm⁻¹) with a resolution of 2 cm⁻¹ and an average of 20 scans.[9]
Characteristic IR Absorption Bands for Rosuvastatin
The table below lists the main absorption bands and their corresponding functional group assignments for Rosuvastatin.
| Frequency (cm⁻¹) | Functional Group Assignment | Vibration Type |
| 3302 - 3338 | O-H (hydroxyl, carboxylic acid) | Stretching |
| 2968 | C-H (aliphatic) | Stretching |
| 1541 | C=N (pyrimidine ring) | Stretching |
| 1435 | O-H | Bending |
| 1229 | C=O (carboxylic acid) | Stretching |
| 1075 | S=O (sulfonamide) | Stretching |
(Note: Data compiled from multiple sources.[9][10][11][12] Peak positions can vary slightly.)
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio. It is used to determine the molecular weight and elemental composition and to elucidate the structure through fragmentation patterns. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly employed for the analysis of Rosuvastatin in complex matrices.
Experimental Protocol: LC-MS/MS
-
Sample Preparation : Plasma or other biological samples containing Rosuvastatin are typically prepared using liquid-liquid extraction or protein precipitation with acetonitrile.[13][14] The extracted sample is then reconstituted in the mobile phase.[13]
-
Chromatographic Separation (LC) : The sample is injected into an HPLC system. Separation is often achieved on a C18 column using a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous component with a modifier like formic acid.[13][15][16]
-
Ionization (MS) : The eluent from the LC is directed to the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source operated in positive ion mode.[13][15]
-
Mass Analysis (MS/MS) : In tandem MS, the protonated molecular ion [M+H]⁺ of Rosuvastatin (m/z 482.1) is selected in the first mass analyzer (Q1).[5][13] This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer (Q3).[5][13] A common transition monitored is m/z 482 → 258.[13][14][15]
Mass Spectrometry Data for Rosuvastatin
The theoretical monoisotopic mass of Rosuvastatin is 481.17 g/mol . In positive ion ESI, it is observed as the protonated molecule [M+H]⁺.
| m/z Value (Precursor Ion) | Formula | Description |
| 482.1 | [C₂₂H₂₈FN₃O₆S + H]⁺ | Protonated Rosuvastatin Molecule |
Key MS/MS Fragment Ions
| m/z Value (Product Ion) | Proposed Fragment Structure/Loss |
| 464 | Loss of H₂O |
| 446 | Loss of 2H₂O |
| 422 | Loss of acetic acid (CH₃COOH) |
| 300 | Pyrimidine (B1678525) core fragment |
| 272 | Further fragmentation of pyrimidine core |
| 258 | Key fragment from pyrimidine core |
(Note: Fragmentation data sourced from multiple studies.[5][13][14][15][17])
Analytical Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a pharmaceutical compound like Rosuvastatin.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Rosuvastatin - Wikipedia [en.wikipedia.org]
- 3. Rosuvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]
- 5. NanoUPLC-QTOF-MS/MS Determination of Major Rosuvastatin Degradation Products Generated by Gamma Radiation in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. researchgate.net [researchgate.net]
- 8. archives.ijper.org [archives.ijper.org]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative determination of rosuvastatin in human plasma by ion pair liquid-liquid extraction using liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(3R,5R)-Rosuvastatin, a diastereomeric process-related impurity in the synthesis of the cholesterol-lowering drug Rosuvastatin, poses a significant challenge in ensuring the final drug product's purity and stereochemical integrity. Understanding the mechanism of its formation is paramount for developing robust manufacturing processes that minimize its presence. This technical guide delves into the core of this compound's formation, providing a detailed examination of the synthetic pathways, experimental protocols, and analytical considerations.
The Crux of Stereochemistry: The Heptenoate Side Chain
The therapeutic efficacy of Rosuvastatin is intrinsically linked to the specific stereochemistry of its heptenoate side chain, which features two chiral centers at the C-3 and C-5 positions. The active pharmaceutical ingredient (API) is the (3R,5S)-dihydroxyhept-6-enoic acid derivative. The (3R,5R)-diastereomer, often referred to as the "anti-isomer," is a critical process-related impurity that must be controlled to meet stringent regulatory requirements.
The formation of this impurity primarily occurs during a pivotal step in the synthesis of the Rosuvastatin side chain: the stereoselective reduction of a β-hydroxy ketone precursor, specifically a tert-butyl (3R)-3-hydroxy-5-oxo-6-heptenoate derivative. The desired outcome of this reduction is the formation of a syn-diol, which corresponds to the (3R,5S) stereochemistry. However, under non-optimized conditions, the formation of the anti-diol, the (3R,5R) isomer, can occur.
The Mechanistic Pathway: A Tale of Two Diastereomers
The key to controlling the formation of the (3R,5R)-impurity lies in the diastereoselective reduction of the C-5 ketone of the β-hydroxy ketone intermediate.
1. The Desired Pathway: Formation of (3R,5S)-Rosuvastatin (syn-diol)
To achieve the desired syn stereochemistry, the Narasaka-Prasad reduction is a commonly employed method. This reaction utilizes a boron chelating agent, such as diethylmethoxyborane (B30974) (Et₂BOMe), in conjunction with a reducing agent like sodium borohydride (B1222165) (NaBH₄).
The mechanism involves the formation of a six-membered cyclic intermediate where the boron agent chelates with both the C-3 hydroxyl group and the C-5 keto group. This chelation locks the conformation of the molecule, directing the hydride from the reducing agent to attack the ketone from the less hindered face. This directed attack results in the formation of the desired syn-diol with high diastereoselectivity.
2. The Undesired Pathway: Formation of this compound (anti-diol)
The formation of the this compound impurity occurs when the reduction of the C-5 ketone is not stereoselective. This can happen under the following circumstances:
-
Use of non-selective reducing agents: Employing a simple reducing agent like sodium borohydride without a chelating/directing agent will lead to a mixture of both syn and anti diols, as the hydride can attack the ketone from either face with comparable probability.
-
Suboptimal reaction conditions: Factors such as temperature, solvent, and the rate of addition of reagents can influence the efficiency of the chelation and the stereoselectivity of the reduction. Deviations from optimized conditions can lead to an increase in the formation of the (3R,5R) isomer.
A patented method for the specific synthesis of the (3R,5R)-isomer leverages the difference in the hydrolysis rates between the cis-(3R,5S) and trans-(3R,5R) diol intermediates after a non-selective reduction with sodium borohydride. The (3R,5S)-isomer, with its cis-hydroxyl groups, can be selectively hydrolyzed under mild alkaline conditions at low temperatures, while the (3R,5R)-isomer with trans-hydroxyl groups requires more forcing conditions. This difference in reactivity allows for the isolation of the (3R,5R)-impurity.
Data Presentation: Quantifying Impurity Formation
The level of the this compound impurity is a critical quality attribute of the drug substance. Process development studies focus on minimizing its formation to acceptable levels, typically below 0.15% as per ICH guidelines.[1] While extensive proprietary data exists within pharmaceutical manufacturing, publicly available information provides insights into achievable purity levels.
| Parameter | Condition | This compound Impurity Level | Reference |
| Final Drug Substance | Optimized Process | 0.03% to 0.3% | [1] |
| Diastereomeric Purity | Reduction with MeO-9-BBN | < 0.37% | |
| Synthesized Impurity Purity | Specific Synthesis Method | 98.8% |
Experimental Protocols
Key Experiment 1: Stereoselective Reduction to (3R,5S)-Rosuvastatin Intermediate (Narasaka-Prasad Reduction)
Objective: To describe a general laboratory-scale procedure for the diastereoselective reduction of a β-hydroxy ketone intermediate to yield the desired syn-diol precursor of Rosuvastatin.
Materials:
-
tert-butyl (3R,6E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3-hydroxy-5-oxohept-6-enoate
-
Diethylmethoxyborane (Et₂BOMe) or other suitable boron chelating agent
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol (B129727) (MeOH)
-
Acetic acid
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of the β-hydroxy ketone intermediate in a mixture of anhydrous THF and methanol is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to a low temperature, typically between -78 °C and -80 °C, using a dry ice/acetone bath.
-
Diethylmethoxyborane is added dropwise to the cooled solution while maintaining the low temperature. The mixture is stirred for a specified period to allow for chelation.
-
Sodium borohydride, dissolved in a small amount of cold methanol, is then added slowly to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of acetic acid.
-
The reaction mixture is allowed to warm to room temperature, and the organic solvents are removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product containing the desired (3R,5S)-diol.
-
Purification is typically achieved by column chromatography on silica (B1680970) gel.
Key Experiment 2: Synthesis and Isolation of this compound Impurity
Objective: To describe a procedure for the synthesis and isolation of the this compound diastereomer, based on the principle of differential hydrolysis rates.
Materials:
-
tert-butyl (3R,6E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3-hydroxy-5-oxohept-6-enoate
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Sodium hydroxide (B78521) solution (e.g., 1 M)
-
Hydrochloric acid (e.g., 1 M)
-
Calcium chloride or calcium acetate solution
Procedure:
-
Non-selective Reduction: The β-hydroxy ketone intermediate is dissolved in methanol and cooled to 0 °C. Sodium borohydride is added portion-wise, and the reaction is stirred until completion (monitored by TLC or HPLC). This step produces a mixture of (3R,5S) and (3R,5R) diastereomers.
-
Selective Hydrolysis: The reaction mixture is cooled to a very low temperature (e.g., below -10 °C). A pre-cooled aqueous solution of sodium hydroxide is added dropwise to selectively hydrolyze the ester of the (3R,5S)-isomer. The reaction is carefully monitored to avoid significant hydrolysis of the (3R,5R)-isomer.
-
Work-up and Separation: After the selective hydrolysis, the unreacted (3R,5R)-ester is extracted with an organic solvent like dichloromethane. The aqueous layer containing the hydrolyzed (3R,5S)-isomer is separated.
-
Hydrolysis of the (3R,5R)-ester: The organic layer containing the (3R,5R)-ester is then treated with a stronger base or at a higher temperature to effect its hydrolysis.
-
Isolation of this compound Calcium: The resulting solution of the (3R,5R)-carboxylate is neutralized and then treated with a solution of a calcium salt (e.g., calcium chloride or calcium acetate) to precipitate the this compound calcium salt. The precipitate is filtered, washed, and dried.
Mandatory Visualization
Caption: Overall synthetic pathway of Rosuvastatin highlighting the critical stereoselective reduction step.
Caption: Mechanism of desired syn-diol and undesired anti-diol formation during reduction.
Caption: Logical workflow for controlling this compound impurity during manufacturing.
Conclusion
The formation of this compound is a direct consequence of the stereochemical control, or lack thereof, during the reduction of the C-5 ketone in a key synthetic intermediate. A thorough understanding of the underlying reaction mechanisms, particularly the principles of diastereoselective reductions like the Narasaka-Prasad reaction, is essential for the development of a robust and well-controlled manufacturing process. By implementing optimized reaction conditions, appropriate analytical controls, and a comprehensive understanding of the potential for diastereomeric impurity formation, the level of this compound can be effectively minimized, ensuring the quality, safety, and efficacy of the final drug product.
References
Investigating the potential pharmacological or toxicological activity of the (3R,5R)-Rosuvastatin enantiomer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Rosuvastatin (B1679574), a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a widely prescribed medication for the management of hypercholesterolemia.[1][2][3][4][5][6] As a chiral molecule with two stereocenters, rosuvastatin exists as four distinct stereoisomers: (3R,5S), (3S,5R), (3R,5R), and (3S,5S).[1][7] The clinically utilized and pharmacologically active form is the (3R,5S)-enantiomer.[1][3][7] The presence of other stereoisomers as impurities in the final drug product is a critical consideration for both efficacy and safety, as enantiomers can exhibit different pharmacological and toxicological profiles.[2][8][9][10][11][12] This technical guide provides a comprehensive investigation into the potential pharmacological and toxicological activity of the (3R,5R)-Rosuvastatin enantiomer, a known impurity in rosuvastatin synthesis.[13]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities, including enantiomeric impurities, in pharmaceutical products.[8][10][14][15][16][17][18] These guidelines necessitate a thorough understanding of the biological activity of such impurities to ensure patient safety.[8][10][12] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows to facilitate further research and risk assessment of the this compound enantiomer.
Pharmacological Activity
The primary pharmacological target of rosuvastatin is HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3][4][19] Inhibition of this enzyme leads to a reduction in intracellular cholesterol levels, upregulation of LDL receptors, and consequently, increased clearance of LDL cholesterol from the circulation.[4][6]
HMG-CoA Reductase Inhibition
While the (3R,5S)-enantiomer is the potent inhibitor of HMG-CoA reductase, the (3R,5R)-enantiomer has also been reported to exhibit inhibitory activity.
Table 1: HMG-CoA Reductase Inhibitory Activity of this compound
| Compound | IC50 (nM) | Source |
| This compound | 11 | [20][21][22] |
IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%.
Interaction with Nuclear Receptors
Statins have been shown to interact with various nuclear receptors, which can influence the expression of genes involved in drug metabolism and other cellular processes.[1][2] Studies have investigated the effects of rosuvastatin enantiomers on the Pregnane X Receptor (PXR), the Aryl Hydrocarbon Receptor (AhR), and the Glucocorticoid Receptor (GR).[1][2]
-
Pregnane X Receptor (PXR): The (3R,5R)-enantiomer of rosuvastatin did not show significant activation of PXR.[1]
-
Aryl Hydrocarbon Receptor (AhR): The (3R,5R)-enantiomer of rosuvastatin did not demonstrate any significant agonistic or antagonistic activity towards the AhR.[1]
-
Glucocorticoid Receptor (GR): No significant induction of GR-dependent luciferase activity was observed for the this compound enantiomer.[1]
Toxicological Profile
The toxicological assessment of the this compound enantiomer is crucial for establishing safe limits for this impurity in the active pharmaceutical ingredient. The primary available data on its toxicity comes from in vitro cytotoxicity studies.
In Vitro Cytotoxicity
Cytotoxicity of the rosuvastatin enantiomers has been evaluated in several human cancer cell lines using the MTT assay, which measures cell viability.
Table 2: Cytotoxicity of Rosuvastatin Enantiomers (IC50 in µM)
| Cell Line | This compound | (3R,5S)-Rosuvastatin (Active Drug) | (3S,5R)-Rosuvastatin | (3S,5S)-Rosuvastatin | Source |
| AZ-AHR (Hepatoma) | > 100 | > 100 | > 100 | > 100 | [1] |
| AZ-GR (Hepatoma) | > 100 | > 100 | > 100 | > 100 | [1] |
| LS180 (Colon Adenocarcinoma) | > 100 | > 100 | > 100 | > 100 | [1][7] |
The data indicates that at concentrations up to 100 µM, none of the rosuvastatin enantiomers, including the (3R,5R) form, exhibited significant cytotoxicity in these cell lines.[1]
hERG Channel Inhibition
Rosuvastatin has been shown to block the human ether-a-go-go-related gene (hERG) potassium channel, an activity that can be associated with cardiac repolarization abnormalities. The available data does not differentiate between the enantiomers for this specific activity.
Table 3: hERG Channel Blocking Activity of Rosuvastatin (Enantiomeric form not specified)
| Compound | IC50 (nM) | Source |
| Rosuvastatin | 195 | [20][21][22][23] |
Experimental Protocols
HMG-CoA Reductase Activity Assay
A standard method for determining the inhibitory activity of compounds against HMG-CoA reductase involves a spectrophotometric assay.
-
Enzyme and Substrate Preparation: Recombinant human HMG-CoA reductase and the substrate HMG-CoA are prepared in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing dithiothreitol (B142953) (DTT).
-
Inhibitor Preparation: The this compound enantiomer is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Assay Reaction: The enzyme is pre-incubated with the inhibitor for a specified time. The reaction is initiated by adding HMG-CoA and NADPH.
-
Detection: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cell lines (e.g., AZ-AHR, AZ-GR, LS180) are cultured in appropriate media and conditions.[1][24][25][26]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[1][24][25][26]
-
Compound Treatment: Cells are treated with various concentrations of the this compound enantiomer (typically ranging from pM to 100 µM) for a specified period (e.g., 24 hours).[1][7][24][25][26] A vehicle control (e.g., 0.1% DMSO) is also included.[1][7][24][25][26]
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.[1][24][25][26]
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.[25]
Nuclear Receptor Activation Assay (Gene Reporter Assay)
This assay measures the ability of a compound to activate or inhibit a specific nuclear receptor.
-
Cell Line and Transfection: A suitable cell line (e.g., LS180 for PXR) is transiently transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the nuclear receptor of interest (e.g., p3A4-luc for PXR).[7][26]
-
Compound Treatment: Transfected cells are treated with various concentrations of the this compound enantiomer in the absence (agonist mode) or presence (antagonist mode) of a known receptor agonist (e.g., rifampicin (B610482) for PXR).[7]
-
Cell Lysis and Luciferase Assay: After incubation, cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.[7]
-
Data Analysis: In agonist mode, results are expressed as fold induction over the vehicle control. In antagonist mode, results are expressed as a percentage of the maximal activation achieved by the reference agonist.[7]
Chiral Separation of Rosuvastatin Enantiomers
High-performance liquid chromatography (HPLC) is a common technique for separating and quantifying enantiomers.
-
Chromatographic System: An HPLC system equipped with a UV detector is used.
-
Chiral Stationary Phase: A chiral column is essential for separating the enantiomers. Examples include cellulose-based columns like CHIRALPAK IB or amylose-based columns.[9][27][28][29][30]
-
Mobile Phase: A suitable mobile phase is used to achieve optimal separation. This can be a normal-phase system (e.g., n-heptane, 2-propanol, and trifluoroacetic acid) or a reversed-phase system.[9][28][29][30][31][32]
-
Detection: The eluting enantiomers are detected by their UV absorbance at a specific wavelength (e.g., 243 nm).[28][29]
-
Quantification: The concentration of the (3R,5R)-enantiomer can be determined by comparing its peak area to that of a reference standard. The limit of detection (LOD) and limit of quantitation (LOQ) for the enantiomer should be established.[9][29]
Visualizations
Signaling Pathways
Experimental Workflow
Conclusion
The available data indicates that the this compound enantiomer possesses inhibitory activity against HMG-CoA reductase, albeit the clinical significance of this finding in the context of it being an impurity requires further investigation. In terms of toxicology, the enantiomer did not exhibit significant cytotoxicity in the tested human cell lines at concentrations up to 100 µM.[1] Furthermore, it did not show significant interactions with the PXR, AhR, or GR nuclear receptors, suggesting a lower potential for drug-drug interactions mediated by these pathways compared to other statins.[1][2]
While this guide provides a comprehensive overview based on current knowledge, further studies are warranted to fully elucidate the pharmacological and toxicological profile of the this compound enantiomer. In vivo toxicological studies would be instrumental in confirming the low toxicity observed in vitro. A more detailed investigation into its potential off-target effects, including a specific assessment of hERG channel inhibition by this particular enantiomer, would also be beneficial. The detailed experimental protocols and visualizations provided herein serve as a valuable resource for researchers and drug development professionals in designing and conducting such future investigations, ultimately contributing to the safe and effective use of rosuvastatin.
References
- 1. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. journal.waocp.org [journal.waocp.org]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 9. ijpda.org [ijpda.org]
- 10. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]
- 12. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Specifications and Acceptance Criteria for Impurities: new FDA Principles! - Analytical Quality Control Group [analytical.gmp-compliance.org]
- 15. Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs – Chiralpedia [chiralpedia.com]
- 16. ijdra.com [ijdra.com]
- 17. fda.gov [fda.gov]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound | TargetMol [targetmol.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. This compound | TargetMol [targetmol.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]
- 25. researchgate.net [researchgate.net]
- 26. endocrine-abstracts.org [endocrine-abstracts.org]
- 27. scilit.com [scilit.com]
- 28. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. db.cngb.org [db.cngb.org]
- 32. CN104535673A - Method for separating and measuring enantiomer of rosuvastatin calcium via HPLC - Google Patents [patents.google.com]
An In-depth Technical Guide to the Crystal Structure and Polymorphism of (3R,5R)-Rosuvastatin Calcium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin (B1679574) calcium, the active pharmaceutical ingredient in several widely prescribed medications for the management of dyslipidemia, is a synthetic lipid-lowering agent.[1][2] As a member of the statin class, it functions by competitively inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis.[3] The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphism, are of paramount importance in drug development and manufacturing. These properties can significantly influence the drug's bioavailability, stability, and manufacturability.[2][4] Rosuvastatin calcium is known to exist in both amorphous and several crystalline forms, each possessing distinct physicochemical characteristics.[2][4] This technical guide provides a comprehensive overview of the known crystalline structures and polymorphic forms of (3R,5R)-Rosuvastatin calcium, complete with quantitative data, detailed experimental protocols for characterization, and a visualization of the polymorphic relationships.
Polymorphism of Rosuvastatin Calcium
Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms that differ in the arrangement of molecules in the crystal lattice.[2] Rosuvastatin calcium has been reported to exist in an amorphous form and at least four primary crystalline forms, designated as Form A, Form B, Form B-1, and Form C.[2][4] Additionally, several other crystalline forms have been described in patent literature. The amorphous form, while exhibiting higher solubility, is generally less stable than its crystalline counterparts.[4] Among the crystalline forms, Form A is an anhydrous crystal, Forms B and C are hydrates, and Form B-1 is a dehydrated form of Form B.[2][4] The varying hydration states and crystal packing arrangements result in different physicochemical properties, such as solubility, which can impact the drug's therapeutic efficacy.[1]
Data Presentation
The following tables summarize the key quantitative data for the different solid-state forms of Rosuvastatin calcium, compiled from various sources.
Table 1: Powder X-Ray Diffraction (PXRD) Data for Rosuvastatin Calcium Polymorphs
| Form | Characteristic 2θ Peaks (±0.2°) | Reference |
| Amorphous | Broad halo, no distinct peaks | [1] |
| Form A | Data not available in sufficient detail in the searched literature. | |
| Form B | 3.0, 5.9, 8.6, 9.5, 10.0, 15.0, 18.1, 30.0 (expressed as d-values in Å in the source) | [5] |
| Form C | 3.6, 5.2, 7.2, 10.3, 14.3, 15.0, 19.5, 20.7, 21.6, 23.5, 24.5, 29.0 | [5] |
| Unnamed Crystalline Form | 4.7, 6.9, 11.1, 15.7, 19.4, 20.9, 22.3, 24.3 | [6] |
| Form R | 4.08, 4.55, 5.8, 6.3, 8.93, 9.6, 18.01 | [7] |
| Form S | 3.5, 4.2, 6.8 | [7] |
| Form TW-1 | 5.4, 10.4, 10.7, 13.2, 22.7 | [8] |
Table 2: Thermal Analysis Data for Rosuvastatin Calcium Polymorphs
| Form | Technique | Key Thermal Events | Reference |
| Amorphous | DSC | Endothermic peak at approximately 170.15°C (onset). Preceded by a broad endotherm around 72.29°C due to water loss. | [1] |
| TGA | Water loss of approximately 3.7% up to 100°C. Decomposition starts around 200°C with a major weight loss of 42.0%. | [1] | |
| Unnamed Crystalline Form | DSC | Endotherm at about 132°C and a broad endotherm between 220°C and 240°C. | [6] |
| TGA | Weight loss of about 3% to 5% up to 100°C. | [6] |
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data for Rosuvastatin Calcium
| Functional Group | Characteristic Absorption Bands (cm⁻¹) | Reference |
| O-H stretch | 3302 | [9] |
| C-H stretch | 2968 | [9] |
| C=N stretch | 1541 | [9] |
| C=O stretch | 1229 | [9] |
| S=O stretch | 1075 | [9] |
Note: The available literature often presents the FTIR spectrum for the general Rosuvastatin calcium molecule without specific differentiation between the polymorphic forms.
Experimental Protocols
The following are detailed methodologies for the key experiments used in the characterization of Rosuvastatin calcium polymorphs.
Powder X-Ray Diffraction (PXRD)
Objective: To identify the crystalline form and assess the degree of crystallinity.
Instrumentation: A PANalytical X'Pert MPD diffractometer or equivalent.
Method:
-
A small amount of the sample is gently packed into a sample holder.
-
The sample is irradiated with Cu Kα radiation (λ = 1.5406 Å).
-
The diffraction pattern is recorded over a 2θ range of 2° to 40°, with a step size of 0.02° and a scan speed of 2°/min.
-
The resulting diffractogram is analyzed for the presence of sharp peaks (indicative of crystalline material) or a broad halo (indicative of amorphous material). The positions and relative intensities of the peaks are compared to known standards for polymorph identification.[1][10]
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal properties, such as melting point, glass transition temperature, and enthalpy of fusion.
Instrumentation: Mettler Toledo DSC 821e or equivalent.
Method:
-
Approximately 3-5 mg of the sample is accurately weighed into an aluminum pan.
-
The pan is hermetically sealed. An empty sealed pan is used as a reference.
-
The sample and reference are heated at a constant rate, typically 10°C/min, under a nitrogen purge (e.g., 50 mL/min).
-
The heat flow to the sample is monitored as a function of temperature, typically over a range of 30°C to 400°C.
-
Endothermic and exothermic events are recorded and analyzed.[1][10]
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and determine the water content of the sample.
Instrumentation: Mettler Toledo TGA/SDTA 851e or equivalent.
Method:
-
Approximately 5-10 mg of the sample is placed in an aluminum crucible.
-
The sample is heated at a constant rate of 10°C/min under a nitrogen atmosphere.
-
The weight of the sample is continuously monitored as a function of temperature, typically from 25°C to 400°C.
-
Weight loss events are correlated with dehydration, desolvation, or decomposition.[1][7]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule and to detect potential polymorphic differences in the vibrational spectra.
Instrumentation: PerkinElmer Spectrum One or equivalent.
Method:
-
A small amount of the sample (1-2 mg) is mixed with approximately 200 mg of dry potassium bromide (KBr).
-
The mixture is finely ground and pressed into a thin, transparent pellet using a hydraulic press.
-
The pellet is placed in the sample holder of the FTIR spectrometer.
-
The infrared spectrum is recorded over a range of 4000 to 400 cm⁻¹.
-
The positions and shapes of the absorption bands are analyzed to identify functional groups and compare spectra of different polymorphic forms.[1][9]
Polymorphic Interconversion and Relationships
The different solid-state forms of Rosuvastatin calcium can interconvert under various conditions such as temperature, humidity, and solvent exposure. The amorphous form can be prepared by processes such as spray drying or precipitation from a solution.[11] Crystalline forms can be obtained through controlled crystallization from various solvent systems. For instance, Form A can be prepared by crystallizing the amorphous form from a mixture of water and an organic solvent like acetone (B3395972) or acetonitrile.[12] The hydrated forms (B and C) are influenced by the presence of water during crystallization or storage. The interrelationships are crucial for controlling the solid-state form during manufacturing and ensuring the stability of the final drug product.
Caption: Interconversion pathways of Rosuvastatin calcium solid-state forms.
Conclusion
The polymorphic landscape of this compound calcium is complex, with multiple crystalline forms and an amorphous state, each exhibiting unique physicochemical properties. A thorough understanding and control of these solid-state forms are critical for the development of stable, effective, and high-quality pharmaceutical products. This guide provides a foundational understanding of the crystal structure and polymorphism of Rosuvastatin calcium, offering valuable data and methodologies for researchers and professionals in the pharmaceutical industry. Further research into the complete crystallographic characterization of all polymorphs and a more detailed mapping of their interconversion kinetics would be beneficial for the comprehensive solid-state chemistry of this important therapeutic agent.
References
- 1. Design, development, and characterization of amorphous rosuvastatin calcium tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, development, and characterization of amorphous rosuvastatin calcium tablets | PLOS One [journals.plos.org]
- 3. Rosuvastatin Calcium | C44H54CaF2N6O12S2 | CID 5282455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US7932387B2 - Crystalline forms of rosuvastatin calcium salt - Google Patents [patents.google.com]
- 6. US20080176878A1 - Crystalline rosuvastatin calcium - Google Patents [patents.google.com]
- 7. WO2011074016A1 - Novel polymorphic forms of rosuvastatin calcium and process for preparation of the same - Google Patents [patents.google.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. researchgate.net [researchgate.net]
- 10. WO2008036286A1 - Crystalline rosuvastatin calcium - Google Patents [patents.google.com]
- 11. US9150518B2 - Process for preparing amorphous rosuvastatin calcium of impurities - Google Patents [patents.google.com]
- 12. US10626093B2 - Polymorphic form of crystalline rosuvastatin calcium and novel processes for crystalline as well as amorphous rosuvastatin calcium - Google Patents [patents.google.com]
A Comprehensive Guide to the Solubility Profile of (3R,5R)-Rosuvastatin in Pharmaceutical Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the solubility profile of (3R,5R)-Rosuvastatin, a BCS Class II drug, in a range of pharmaceutically relevant solvents. As a competitive inhibitor of HMG-CoA reductase, Rosuvastatin's therapeutic efficacy is intrinsically linked to its dissolution and subsequent absorption, making a thorough understanding of its solubility characteristics paramount for successful formulation development. This document consolidates quantitative solubility data from various sources into structured tables, details established experimental protocols for solubility determination, and presents visual workflows and pathways to aid in comprehension. The information herein is intended to support researchers and formulation scientists in optimizing the delivery of this critical cardiovascular therapeutic agent.
Introduction
Rosuvastatin, chemically known as (3R,5S,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxyhept-6-enoic acid, is a potent synthetic statin.[1] It is widely prescribed for the treatment of dyslipidemia and the primary prevention of cardiovascular disease.[1] Rosuvastatin primarily acts in the liver to competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] This inhibition leads to a decrease in hepatic cholesterol levels, which in turn upregulates LDL receptors, enhancing the clearance of circulating LDL-cholesterol.[2][3]
From a physicochemical standpoint, Rosuvastatin is a weak acid with a pKa of approximately 4.6.[4] This characteristic significantly influences its solubility in aqueous media with varying pH. Classified as a Biopharmaceutics Classification System (BCS) Class II drug, Rosuvastatin exhibits high permeability but low aqueous solubility, which can be a rate-limiting step for its oral absorption.[5][6] Therefore, a comprehensive understanding of its solubility in different pharmaceutical solvents is crucial for the development of bioavailable and stable dosage forms.
Quantitative Solubility Data
The solubility of this compound has been determined in a variety of organic solvents, aqueous buffer solutions, and biorelevant media. The following tables summarize the available quantitative data to facilitate comparison.
Solubility in Organic Solvents
Rosuvastatin calcium shows varied solubility in common organic solvents. This data is critical for developing non-aqueous formulations or for use in manufacturing processes.
| Solvent | Solubility | Temperature (°C) | Notes |
| Acetonitrile | Freely Soluble | Not Specified | Qualitative description.[7] |
| Methanol | Freely Soluble | Not Specified | Qualitative description.[7] |
| Ethanol | 1 mg/mL | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | Not Specified | |
| Dimethylformamide (DMF) | ~5 mg/mL | Not Specified | |
| Propylene Glycol | Highest among tested solvents | 25-45 | Mole fraction solubility reported as 1.89 x 10⁻² at 45°C. |
| 1-Butanol | 8.20 x 10⁻⁴ (mole fraction) | 45 | |
| 2-Butanol | 1.08 x 10⁻⁴ (mole fraction) | 45 | |
| Isopropyl Alcohol (IPA) | 5.66 x 10⁻⁴ (mole fraction) | 45 | |
| Ethylene Glycol (EG) | 5.03 x 10⁻⁴ (mole fraction) | 45 |
pH-Dependent Aqueous Solubility
The solubility of Rosuvastatin calcium is highly dependent on the pH of the aqueous medium, a critical factor for oral formulation design.
| Aqueous Medium | pH | Solubility (mg/mL) | Temperature (°C) |
| 0.1N Hydrochloric Acid | 1.2 | 0.5 ± 0.0 | Not Specified |
| Acid Phthalate Buffer | 3.6 | 1.6 ± 0.1 | Not Specified |
| Acid Phthalate Buffer | 4.0 | 2.2 ± 0.2 | Not Specified |
| Neutralized Phthalate Buffer | 4.6 | 3.7 ± 0.2 | Not Specified |
| Neutralized Phthalate Buffer | 5.6 | 9.2 ± 0.5 | Not Specified |
| Phosphate (B84403) Buffer | 6.0 | 10.7 ± 0.3 | Not Specified |
| Citrate Buffer (0.005M) | 6.6 | 48.8 ± 0.6 | Not Specified |
| Phosphate Buffer | 6.8 | 0.008108 | Not Specified |
| Phosphate Buffer | 7.0 | 17.1 ± 0.0 | Not Specified |
| Phosphate Buffer (PBS) | 7.2 | ~5 | Not Specified |
| Phosphate Buffer | 7.4 | 21.0 ± 0.7 | Not Specified |
| Deionized Water | 7.0 | 7.8 ± 0.1 | Not Specified |
| Water | Not Specified | 1.40 x 10⁻⁵ (mole fraction) | 45 |
Note: There appear to be discrepancies in the reported solubility in pH 6.8 phosphate buffer across different studies, which may be due to variations in experimental conditions or the solid-state form of the drug used.
Solubility in Biorelevant Media
Biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), provide a more physiologically relevant environment for solubility assessment. One study reported a significant increase in the solubility of Rosuvastatin calcium in biorelevant media, indicating that the presence of bile salts and phospholipids (B1166683) can enhance its dissolution in the gastrointestinal tract.[6] However, specific quantitative values in mg/mL were not provided in the reviewed literature.
Experimental Protocols
Accurate determination of solubility is fundamental to pre-formulation studies. The following sections detail common methodologies for assessing both equilibrium and kinetic solubility.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic or equilibrium solubility.
Principle: An excess amount of the solid drug is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then quantified.
Detailed Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., buffer of a specific pH, organic solvent) in a sealed container (e.g., glass vial or flask).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker bath for a predetermined period (typically 24-72 hours) to ensure equilibrium is achieved. The presence of undissolved solid should be visually confirmed.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is commonly achieved by centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., 0.45 µm PTFE or PVDF).
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent and determine the concentration of Rosuvastatin using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Reporting: Express the solubility in units of mg/mL or µM.
Caption: Workflow for Equilibrium Solubility Determination.
Kinetic Solubility Determination
Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.
Principle: A concentrated stock solution of the drug in an organic solvent (typically DMSO) is added to an aqueous buffer, and the point at which precipitation occurs is determined.
Detailed Methodology (Nephelometry):
-
Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Plate Setup: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.
-
Buffer Addition: Add aqueous buffer to each well to achieve a range of final drug concentrations.
-
Mixing and Incubation: Mix the contents and incubate at a controlled temperature for a short period (e.g., 1-2 hours).
-
Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is determined as the concentration at which significant precipitation is observed.
Caption: Workflow for Kinetic Solubility Determination.
Rosuvastatin's Mechanism of Action: A Signaling Pathway Perspective
The therapeutic effect of Rosuvastatin is achieved through the inhibition of the HMG-CoA reductase pathway, a critical process in hepatic cholesterol synthesis.
Caption: HMG-CoA Reductase Inhibition by Rosuvastatin.
Conclusion
The solubility of this compound is a multifaceted property governed by the solvent system, pH, and the presence of solubilizing agents. As a BCS Class II compound, its low aqueous solubility presents a significant challenge in formulation development. The data and protocols presented in this guide offer a comprehensive resource for scientists to understand and address these challenges. The pH-dependent solubility profile underscores the importance of considering the gastrointestinal environment when designing oral dosage forms. Furthermore, the enhanced solubility in biorelevant media suggests that formulation strategies employing lipids and surfactants may be particularly effective in improving the oral bioavailability of Rosuvastatin. A thorough characterization of the solubility profile, utilizing the standardized methodologies outlined herein, is an indispensable step in the rational design and development of effective and reliable Rosuvastatin-based therapeutics.
References
The Chemical Fortress: Unraveling the Stability and Degradation of (3R,5R)-Rosuvastatin
A Technical Guide for Researchers and Drug Development Professionals
(3R,5R)-Rosuvastatin, a cornerstone in the management of hypercholesterolemia, is a synthetic statin celebrated for its potent inhibition of HMG-CoA reductase. The journey of a drug molecule from synthesis to therapeutic efficacy is, however, fraught with challenges, paramount among which is maintaining its chemical integrity. This in-depth technical guide delves into the chemical stability of this compound, meticulously charting its degradation pathways under a variety of stress conditions. By understanding the molecule's vulnerabilities, researchers and drug development professionals can devise robust formulation strategies and ensure the delivery of a safe and effective therapeutic agent.
Core Stability Profile
Forced degradation studies are instrumental in elucidating the intrinsic stability of a drug substance and identifying potential degradation products. Rosuvastatin (B1679574) has been subjected to a battery of stress tests in line with the International Council for Harmonisation (ICH) guidelines, revealing its susceptibility to acidic, oxidative, and photolytic conditions.[1][2] Conversely, the molecule demonstrates considerable stability under neutral and basic pH conditions.[1][2]
The primary degradation pathway observed under acidic conditions is the intramolecular esterification leading to the formation of Rosuvastatin lactone, which is considered a major degradation product.[3][4] Other identified degradation products under various stress conditions include a 5-oxo isomer, an anti-isomer, and Rosuvastatin-N-oxide, the latter being a significant product of oxidation.[5][6]
Quantitative Analysis of Degradation
To provide a clear comparative overview, the following tables summarize the quantitative data from forced degradation studies conducted on Rosuvastatin. These studies typically involve subjecting the drug substance to extreme conditions and quantifying the remaining parent drug and the formed impurities, often using High-Performance Liquid Chromatography (HPLC).
Table 1: Summary of Rosuvastatin Degradation under Various Stress Conditions
| Stress Condition | Reagents and Conditions | Percentage Degradation | Major Degradation Products Identified | Reference |
| Acid Hydrolysis | 0.2M HCl, 80°C, 20 h | Significant Degradation | Rosuvastatin Lactone | [1] |
| 5 M HCl, 60 °C, 4 h | Significant Degradation | Five degradation products | [7] | |
| 0.1 N HCl | Two degradation products | Rosuvastatin Lactone and another unidentified product | [8] | |
| Base Hydrolysis | 1N NaOH, 80°C, 20 h | Stable | - | [1] |
| 5 M NaOH, 60 °C, 4 h | Stable | - | [7] | |
| 0.1 N NaOH | One degradation product | Unidentified | [9] | |
| Oxidative | 0.5% H₂O₂, 80°C, 20 h | Significant Degradation | Polar impurities, Rosuvastatin-N-oxide | [1][6] |
| 6% H₂O₂ | Significant Degradation | One degradation product | [7] | |
| Thermal | 100°C, 24 h | Stable | - | [1] |
| Autoclaving (121°C, 15 lb), 20 min | Stable | - | [1] | |
| Photolytic | UV light | Significant Degradation | Two degradation products | [7] |
| Visible light (750w, 35°C), 7 hours | Significant Degradation | Multiple degradation products | [10] |
Experimental Protocols for Stress Testing
Detailed and reproducible experimental protocols are the bedrock of reliable stability studies. The following sections outline the methodologies for key forced degradation experiments as synthesized from the cited literature.
Acid-Induced Degradation
-
Objective: To assess the stability of Rosuvastatin in an acidic environment.
-
Methodology:
-
Prepare a stock solution of Rosuvastatin calcium in a suitable solvent (e.g., methanol (B129727) or a mixture of water, acetonitrile, and methanol).[1]
-
To a known volume of the stock solution, add an equal volume of 0.2M hydrochloric acid.[1]
-
Incubate the solution in a hot air oven maintained at 80°C for 20 hours.[1]
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of a suitable base (e.g., 0.2M NaOH).
-
Dilute the resulting solution to a suitable concentration with the mobile phase for HPLC analysis.
-
Analyze the sample by a validated stability-indicating HPLC method.[1]
-
Oxidative Degradation
-
Objective: To evaluate the susceptibility of Rosuvastatin to oxidation.
-
Methodology:
-
Prepare a stock solution of Rosuvastatin calcium.
-
To a known volume of the stock solution, add an equal volume of 0.5% hydrogen peroxide solution.[1]
-
Incubate the solution at 80°C for 20 hours.[1]
-
After incubation, cool the solution to room temperature.
-
Dilute the sample to an appropriate concentration with the mobile phase.
-
Inject the sample into the HPLC system for analysis.[1]
-
Photolytic Degradation
-
Objective: To determine the photosensitivity of Rosuvastatin.
-
Methodology:
-
Expose a solution of Rosuvastatin calcium (in a suitable solvent) and the solid drug substance to UV light.[7]
-
The exposure should be carried out in a photostability chamber.
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
After the specified exposure time, prepare solutions of both the exposed and control samples.
-
Analyze the samples using a validated HPLC method to quantify the degradation.[7]
-
Visualizing Degradation Pathways and Workflows
To better illustrate the processes and relationships involved in the stability testing of Rosuvastatin, the following diagrams have been generated using the DOT language.
Caption: Major degradation pathways of this compound under different stress conditions.
Caption: A typical experimental workflow for a forced degradation study of Rosuvastatin.
Conclusion
A thorough understanding of the chemical stability and degradation pathways of this compound is critical for the development of stable and effective pharmaceutical formulations. This guide has synthesized key findings from the scientific literature, highlighting the drug's susceptibility to acid, oxidative, and photolytic stress, with the formation of Rosuvastatin lactone being a primary concern under acidic conditions. The provided experimental protocols and visual diagrams offer a practical framework for researchers and drug development professionals to navigate the challenges of stability testing and to engineer robust drug products that maintain their therapeutic integrity from production to patient. Continued investigation into the structure and potential toxicity of all degradation products remains a vital area of research to ensure the utmost safety and efficacy of Rosuvastatin therapies.
References
- 1. scispace.com [scispace.com]
- 2. academic.oup.com [academic.oup.com]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions [aabu.edu.jo]
- 6. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. IL175511A - Rosuvastatin degradation products - Google Patents [patents.google.com]
In-Silico Prediction of ADME Properties for Rosuvastatin Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosuvastatin (B1679574), a potent HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia. As a chiral molecule, its pharmacological activity resides primarily in one of its stereoisomers, the (3R,5S)-enantiomer. The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical determinants of its clinical efficacy and safety. While the ADME profile of the active rosuvastatin isomer is well-characterized, a comprehensive understanding of the stereoselective differences in ADME among all its isomers is less documented. This technical guide provides an in-depth overview of the in-silico methods used to predict the ADME properties of rosuvastatin isomers, complemented by established experimental protocols and an analysis of the key transport and metabolic pathways.
Introduction to Rosuvastatin and its Stereoisomers
Rosuvastatin possesses two chiral centers, giving rise to four possible stereoisomers: (3R,5S), (3S,5R), (3R,5R), and (3S,5S). The clinically approved and marketed form of rosuvastatin is the calcium salt of the (3R,5S)-enantiomer. Understanding the ADME properties of all isomers is crucial, as inactive or less active isomers can contribute to the overall pharmacokinetic profile, potentially leading to drug-drug interactions or off-target effects.
In-Silico ADME Prediction: Methodologies
The prediction of ADME properties using computational models is a vital component of modern drug discovery, enabling early-stage assessment of a compound's pharmacokinetic profile. Key in-silico approaches include:
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physicochemical properties. For ADME prediction, descriptors such as lipophilicity (logP/logD), molecular weight, polar surface area, and hydrogen bond donors/acceptors are correlated with experimentally determined ADME parameters.
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are complex mathematical representations of the body's physiological and anatomical structure. These models simulate the ADME processes of a drug by integrating its physicochemical properties with physiological parameters of different organs and tissues. PBPK modeling is particularly useful for predicting drug-drug interactions and the impact of genetic polymorphisms on drug disposition.
-
Machine Learning and Artificial Intelligence: Modern computational approaches leverage machine learning algorithms and artificial intelligence to build predictive models from large datasets of chemical structures and their corresponding ADME properties. These models can identify complex patterns and relationships that may not be apparent with traditional QSAR methods.
The general workflow for in-silico ADME prediction is a multi-step process that begins with the definition of the molecular structures of the rosuvastatin isomers.
Quantitative ADME Data for Rosuvastatin Isomers
While extensive data is available for the clinically used (3R,5S)-rosuvastatin, specific quantitative ADME parameters for the other stereoisomers are not widely reported in publicly available literature. The following tables summarize the known in-silico and experimental ADME data for the active isomer and highlight the data gaps for the other isomers.
Table 1: In-Silico Predicted Physicochemical Properties
| Property | (3R,5S)-Rosuvastatin | (3S,5R)-Rosuvastatin | (3R,5R)-Rosuvastatin | (3S,5S)-Rosuvastatin |
| Molecular Weight ( g/mol ) | 481.5 | 481.5 | 481.5 | 481.5 |
| logP (octanol/water) | Data not available | Data not available | Data not available | Data not available |
| Topological Polar Surface Area (Ų) | Data not available | Data not available | Data not available | Data not available |
| Hydrogen Bond Donors | Data not available | Data not available | Data not available | Data not available |
| Hydrogen Bond Acceptors | Data not available | Data not available | Data not available | Data not available |
Table 2: Experimental ADME Parameters for (3R,5S)-Rosuvastatin
| Parameter | Value | Reference |
| Oral Bioavailability | ~20% | [1] |
| Time to Peak Plasma Concentration (Tmax) | 3-5 hours | [1] |
| Plasma Protein Binding | ~88% | [1] |
| Volume of Distribution (Vd) | ~134 L | [1] |
| Metabolism | Minimally metabolized (~10%) | [2] |
| Primary Metabolizing Enzyme | CYP2C9 | [2] |
| Primary Route of Excretion | Feces (~90%) | [1] |
| Elimination Half-life | ~19 hours | [1] |
Table 3: Comparative In-Vitro ADME Data (Data Gaps for Isomers)
| Assay | (3R,5S)-Rosuvastatin | (3S,5R)-Rosuvastatin | This compound | (3S,5S)-Rosuvastatin |
| Caco-2 Permeability (Papp, cm/s) | Data not available | Data not available | Data not available | Data not available |
| OATP1B1 Uptake (Km, µM) | ~13.1 | Data not available | Data not available | Data not available |
| BCRP Efflux (Km, µM) | High Affinity: ~10.8 Low Affinity: ~307 | Data not available | Data not available | Data not available |
| CYP2C9 Metabolism (Km, Vmax) | Data not available | Data not available | Data not available | Data not available |
Key Signaling and Transport Pathways
The disposition of rosuvastatin is significantly influenced by drug transporters, particularly the Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and the Breast Cancer Resistance Protein (BCRP).
-
OATP1B1 (SLCO1B1): This influx transporter is located on the basolateral membrane of hepatocytes and is crucial for the hepatic uptake of rosuvastatin from the blood. Genetic polymorphisms in the SLCO1B1 gene can lead to reduced OATP1B1 function, resulting in increased plasma concentrations of rosuvastatin and a higher risk of myopathy.
-
BCRP (ABCG2): This efflux transporter is expressed on the apical membrane of hepatocytes and enterocytes. In the liver, BCRP mediates the biliary excretion of rosuvastatin. In the intestine, it limits the oral absorption of the drug by effluxing it back into the intestinal lumen.
The interplay between these transporters is a key determinant of rosuvastatin's systemic exposure.
Experimental Protocols for ADME Assessment
In-vitro assays are essential for validating in-silico predictions and providing a more accurate characterization of a drug's ADME properties.
Caco-2 Permeability Assay
This assay is the industry standard for predicting intestinal drug absorption.
-
Objective: To determine the rate of transport of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a polarized monolayer resembling the intestinal epithelium.
-
Methodology:
-
Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER).
-
The test compound (e.g., a rosuvastatin isomer) is added to the apical (A) or basolateral (B) side of the monolayer.
-
Samples are taken from the receiver compartment at various time points.
-
The concentration of the compound in the samples is quantified using a suitable analytical method, such as LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated in both directions (A-to-B and B-to-A). The efflux ratio (Papp B-A / Papp A-B) can indicate the involvement of active efflux transporters.
-
Human Liver Microsome Stability Assay
This assay is used to assess the metabolic stability of a compound.
-
Objective: To determine the rate of metabolism of a compound by cytochrome P450 (CYP) enzymes present in human liver microsomes.
-
Methodology:
-
Human liver microsomes are incubated with the test compound in the presence of NADPH (a necessary cofactor for CYP activity) at 37°C.
-
A parallel incubation without NADPH serves as a negative control.
-
Aliquots are taken at different time points and the reaction is quenched.
-
The concentration of the parent compound remaining is quantified by LC-MS/MS.
-
The rate of disappearance of the parent compound is used to calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).
-
Transporter Uptake/Efflux Assays
These assays are used to identify whether a compound is a substrate of a specific transporter.
-
Objective: To measure the transport of a compound into (uptake) or out of (efflux) cells or vesicles overexpressing a specific transporter (e.g., OATP1B1 or BCRP).
-
Methodology (for BCRP efflux in membrane vesicles):
-
Membrane vesicles isolated from insect cells (e.g., Sf9) overexpressing BCRP are used.
-
The vesicles are incubated with the test compound and either ATP or AMP (as a control) at 37°C.
-
The uptake of the compound into the vesicles is stopped at various time points by rapid filtration.
-
The amount of compound inside the vesicles is quantified.
-
ATP-dependent transport is calculated as the difference between uptake in the presence of ATP and AMP.
-
Kinetic parameters (Km and Vmax) can be determined by measuring transport at various substrate concentrations.[3]
-
Conclusion
The in-silico prediction of ADME properties is a powerful tool in drug discovery and development, allowing for the early identification of promising candidates and the optimization of their pharmacokinetic profiles. For rosuvastatin, while the ADME characteristics of the clinically used (3R,5S)-enantiomer are well-established, there is a clear need for more comprehensive, comparative data on its other stereoisomers. Such data would enable the development of more accurate in-silico models and a deeper understanding of the overall disposition of rosuvastatin. The experimental protocols outlined in this guide provide a framework for generating this crucial data, which will ultimately contribute to the safer and more effective use of this important therapeutic agent.
References
- 1. ATP-dependent transport of rosuvastatin in membrane vesicles expressing breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Drug-drug interactions between rosuvastatin and oral antidiabetic drugs occurring at the level of OATP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of (3R,5R)-Rosuvastatin in Bulk Drug Substance by Ultra-Performance Liquid Chromatography (UPLC)
Introduction
Rosuvastatin (B1679574) is a synthetic lipid-lowering agent and a competitive inhibitor of HMG-CoA reductase. The therapeutically active form is the (3R,5S) enantiomer.[1] The (3R,5R)-Rosuvastatin, also known as the anti-isomer impurity, is a critical process-related impurity that needs to be accurately quantified to ensure the purity and safety of the bulk drug substance.[2][3] This application note details a robust Ultra-Performance Liquid Chromatography (UPLC) method for the precise quantification of this compound. The method is designed to be specific, accurate, and precise, making it suitable for quality control laboratories in the pharmaceutical industry. This protocol employs a chiral stationary phase for the effective separation of the rosuvastatin stereoisomers.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A UPLC system equipped with a photodiode array (PDA) detector is recommended. The chromatographic conditions are optimized for the separation and quantification of this compound.
Table 1: UPLC Chromatographic Conditions
| Parameter | Value |
| Column | Chiralpak IB (250 mm x 4.6 mm, 5.0 µm) |
| Mobile Phase | n-hexane: Dichloromethane: 2-propanol: Trifluoroacetic acid (82:10:8:0.2, v/v/v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 10 µL[4] |
| Column Temperature | 25°C[4] |
| Detection Wavelength | 243 nm[4] |
| Run Time | Approximately 18 minutes[4] |
Preparation of Solutions
2.1. Diluent Preparation A mixture of Dichloromethane and Methanol in the ratio of 96:4 (v/v) is used as the diluent.[4]
2.2. Standard Solution Preparation Accurately weigh about 15 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a stock solution. From this stock solution, prepare a working standard solution of a suitable concentration (e.g., 30 µg/mL) by diluting with the diluent.[4]
2.3. Sample Solution Preparation Accurately weigh about 15 mg of the this compound bulk drug substance into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute to a concentration similar to the standard solution.
System Suitability
Before sample analysis, the chromatographic system must meet the predefined system suitability criteria to ensure the validity of the results.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | Not more than 1.5 |
| Theoretical Plates | Not less than 10,000 |
| Relative Standard Deviation (RSD) for six replicate injections | Not more than 2.0% |
| Resolution between this compound and (3R,5S)-Rosuvastatin | Not less than 2.0[5] |
Data Analysis and Quantification
The quantification of this compound in the bulk drug substance is performed using an external standard method. The peak area response of the this compound peak in the sample chromatogram is compared with that of the standard chromatogram.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the UPLC method based on validation studies.
Table 3: Method Validation Data Summary
| Validation Parameter | Result |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.07 µg/mL[6] |
| Limit of Quantification (LOQ) | 0.2 µg/mL[6] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound.
Caption: UPLC analysis workflow from sample preparation to final result.
Logical Relationship of Method Validation
The following diagram shows the logical relationship between the key validation parameters for the analytical method.
Caption: Interrelation of key analytical method validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. ijpda.org [ijpda.org]
Chiral HPLC Method Development for the Separation of Rosuvastatin Diastereomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin (B1679574), a widely prescribed medication for the treatment of hypercholesterolemia, contains two chiral centers in its heptenoic acid side chain, leading to the existence of four possible stereoisomers. The therapeutically active form is the (3R, 5S)-dihydroxyhept-6-enoic acid diastereomer. The control of stereoisomeric impurities is a critical aspect of drug quality control, as different stereoisomers can have varied pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for the separation and quantification of these stereoisomers.
This document provides detailed application notes and protocols for the development of a robust chiral HPLC method for the separation of rosuvastatin diastereomers. It covers both normal-phase and reversed-phase approaches, offering flexibility for different laboratory setups and requirements.
Experimental Protocols
Protocol 1: Normal-Phase Chiral HPLC Separation
This protocol details a widely cited and effective normal-phase method for the separation of rosuvastatin diastereomers.
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IB (250 x 4.6 mm, 5 µm). Tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel.[1]
-
HPLC grade n-heptane.
-
HPLC grade 2-propanol (IPA).
-
Trifluoroacetic acid (TFA).
-
Rosuvastatin calcium reference standard and sample.
2. Chromatographic Conditions:
-
Mobile Phase: n-heptane / 2-propanol / Trifluoroacetic acid (85:15:0.1, v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Detection Wavelength: 242 nm.[1]
-
Injection Volume: 10 µL.[1]
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of rosuvastatin calcium in a suitable solvent (e.g., methanol (B129727) or diluent) at a concentration of 1 mg/mL. Further dilute to the desired working concentration with the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the rosuvastatin calcium sample in the diluent to achieve a final concentration of approximately 1000 µg/mL.[1]
-
System Suitability Solution: Spike the rosuvastatin calcium solution with a known amount (e.g., 0.15% w/w) of the enantiomer to verify the system's ability to separate the diastereomers.[1]
4. Method Execution and Data Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the system suitability solution to confirm the resolution between the rosuvastatin and its enantiomer peak is greater than 2.0.[1]
-
Inject the standard and sample solutions.
-
Identify and quantify the diastereomers based on their retention times. The enantiomer of rosuvastatin typically elutes before the main rosuvastatin peak under these conditions.[1]
Protocol 2: Reversed-Phase Chiral HPLC Separation
This protocol outlines a reversed-phase method, which can be advantageous due to its compatibility with aqueous samples and mass spectrometry.
1. Instrumentation and Materials:
-
HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and UV or PDA detector.
-
Chiral Stationary Phase: Lux® Cellulose-2 (e.g., 150 x 4.6 mm, 3 µm). Cellulose tris(3-chloro-4-methylphenylcarbamate).
-
HPLC grade acetonitrile (B52724).
-
HPLC grade water.
-
Trifluoroacetic acid (TFA).
-
Rosuvastatin calcium reference standard and sample.
2. Chromatographic Conditions:
-
Mobile Phase: A binary gradient of acetonitrile and 0.05% trifluoroacetic acid in an aqueous solution.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Detection Wavelength: 241 nm.
-
Injection Volume: 20 µL.
3. Sample Preparation:
-
Standard and Sample Solutions: Prepare as described in Protocol 1, using the mobile phase as the diluent.
4. Method Execution and Data Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 20-30 minutes.
-
Inject a system suitability solution to ensure adequate separation.
-
Inject the standard and sample solutions.
-
Perform peak identification and quantification.
Data Presentation
The following table summarizes quantitative data from different chiral HPLC methods for the separation of rosuvastatin diastereomers, allowing for easy comparison.
| Parameter | Method 1 (Normal-Phase) | Method 2 (Reversed-Phase) |
| Chiral Stationary Phase | CHIRALPAK® IB (250 x 4.6 mm, 5 µm)[1] | Lux® Cellulose-2[2] |
| Mobile Phase | n-heptane / 2-propanol / TFA (85:15:0.1, v/v/v)[1] | Acetonitrile and 0.05% TFA in water (gradient)[2] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] |
| Temperature | 25°C[1] | 40°C[2] |
| Detection Wavelength | 242 nm[1] | Not specified, 241 nm is common |
| Retention Time (Enantiomer) | ~12.5 min[1] | Not specified |
| Retention Time (Rosuvastatin) | ~13.9 min[1] | Not specified |
| Resolution (Rs) | > 2.0[1] | Baseline separation achieved[2] |
| Limit of Detection (LOD) | 0.07 µg/mL[1] | 0.05 µg/mL[2] |
| Limit of Quantitation (LOQ) | 0.2 µg/mL[1] | 0.15 µg/mL[2] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for developing a chiral HPLC method for rosuvastatin diastereomer separation.
Caption: Chiral HPLC Method Development Workflow.
Logical Relationship of Separation Parameters
The diagram below outlines the logical relationship and hierarchy of parameters considered during method development.
Caption: Hierarchy of Method Development Parameters.
References
Application Note: Enantioselective Separation of Rosuvastatin Isomers by Supercritical Fluid Chromatography (SFC)
Abstract
This application note presents a detailed protocol for the enantioselective separation of Rosuvastatin isomers using Supercritical Fluid Chromatography (SFC). Rosuvastatin, a leading HMG-CoA reductase inhibitor, contains two chiral centers, making the accurate determination of its enantiomeric purity a critical aspect of quality control in drug development and manufacturing. The described method utilizes an ACQUITY UPC² system with a polysaccharide-based chiral stationary phase, which achieves a baseline resolution of the enantiomers in a rapid and efficient manner. This method is suitable for researchers, scientists, and drug development professionals requiring a robust and high-throughput approach for the chiral analysis of Rosuvastatin.
Introduction
Rosuvastatin is a synthetic statin used to treat hypercholesterolemia. The therapeutic form is the (3R, 5S) diastereomer.[1] The presence of other stereoisomers, particularly the (3S, 5R) enantiomer, can impact the drug's efficacy and safety profile and must be closely monitored. Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to traditional normal-phase and reversed-phase liquid chromatography for chiral separations.[2] SFC offers several advantages, including higher efficiency, faster analysis times, reduced organic solvent consumption, and unique selectivity.[3]
This document provides a comprehensive protocol for the separation of Rosuvastatin enantiomers using a Waters ACQUITY UPC² system coupled with a Trefoil CEL1 chiral column.[4] The method demonstrates excellent resolution and is compatible with mass spectrometry (MS), allowing for confident peak identification and purity assessment.[5]
Experimental Workflow
The overall workflow for the enantioselective analysis of Rosuvastatin by SFC is outlined below. The process begins with the preparation of the sample and system, followed by chromatographic separation and data analysis to determine enantiomeric purity.
Method Parameters and Protocols
This section details the necessary materials, reagents, and the step-by-step protocol for the SFC separation of Rosuvastatin enantiomers. The method is based on the successful separation achieved on a Waters ACQUITY UPC² system.[4][6]
Instrumentation and Materials
-
SFC System: Waters ACQUITY UPC² System with PDA detector and/or ACQUITY QDa Mass Detector.[4]
-
Chiral Column: Waters ACQUITY UPC² Trefoil CEL1, 2.5 µm, 2.1 x 150 mm.[4]
-
Reagents:
-
Supercritical Fluid Grade Carbon Dioxide (CO₂)
-
HPLC or SFC Grade Methanol
-
HPLC or SFC Grade Ethanol
-
Diethylamine (DEA), analytical grade or better
-
-
Sample Diluent: Methanol/Dichloromethane (50:50, v/v)
-
Rosuvastatin Standard: Reference standard of Rosuvastatin Calcium and its (3S, 5R) enantiomer.
Chromatographic Conditions
The following table summarizes the optimized SFC conditions for the enantioselective separation.
| Parameter | Value |
| Column | ACQUITY UPC² Trefoil CEL1, 2.5 µm, 2.1 x 150 mm |
| Mobile Phase A | Carbon Dioxide (CO₂) |
| Co-solvent (Mobile Phase B) | Methanol/Ethanol (50:50, v/v) with 0.2% Diethylamine (DEA) |
| Elution Mode | Isocratic |
| Co-solvent Percentage | 20% |
| Flow Rate | 1.5 mL/min |
| Back Pressure (ABPR) | 150 bar (~2175 psi) |
| Column Temperature | 40 °C |
| Injection Volume | 1.0 µL |
| PDA Detection | 242 nm |
| MS Detection (Optional) | ESI+, Scan 120-800 Da, m/z for Rosuvastatin ≈ 482.2 Da |
Protocol
-
Mobile Phase Preparation: Prepare the co-solvent by mixing equal volumes of Methanol and Ethanol. Add Diethylamine to a final concentration of 0.2% (v/v). For example, to prepare 100 mL, mix 50 mL Methanol, 50 mL Ethanol, and 0.2 mL DEA. Sonicate for 10 minutes to degas.
-
Standard Solution Preparation:
-
Prepare a stock solution of Rosuvastatin Calcium reference standard at 1.0 mg/mL in the sample diluent.
-
Prepare a stock solution of the Rosuvastatin enantiomer at 1.0 mg/mL in the sample diluent.
-
Prepare a resolution solution (system suitability) by mixing the two stock solutions to obtain a final concentration of approximately 0.5 mg/mL for each isomer.
-
-
Sample Preparation: Accurately weigh and dissolve the Rosuvastatin sample in the diluent to achieve a final concentration of approximately 1.0 mg/mL.
-
System Equilibration:
-
Install the ACQUITY UPC² Trefoil CEL1 column in the column compartment.
-
Set the column temperature to 40 °C.
-
Purge the co-solvent pump with the prepared mobile phase B.
-
Equilibrate the column with the mobile phase (80% CO₂, 20% Co-solvent) at a flow rate of 1.5 mL/min until a stable baseline is achieved (typically 10-15 minutes).
-
-
Analysis:
-
Inject 1.0 µL of the resolution solution to confirm system suitability, including resolution and retention times.
-
Inject the prepared sample solutions.
-
Record the chromatograms for the specified run time (typically under 10 minutes).
-
Results and Data Presentation
The described SFC method successfully separates the desired (3R, 5S)-Rosuvastatin from its (3S, 5R) enantiomer with a resolution (Rs) value greater than 2.0.[5] A representative chromatogram would show two well-resolved peaks corresponding to the two enantiomers.
Quantitative Data Summary
The following table summarizes the expected performance data based on the developed method. Retention times are estimates for a typical run and should be confirmed with a reference standard.
| Analyte | Retention Time (min) | Resolution (Rs) | Diastereomeric Ratio (%) |
| (3S, 5R)-Rosuvastatin | ~ 4.5 | > 2.0 | 1.3 |
| (3R, 5S)-Rosuvastatin | ~ 5.8 | - | 98.7 |
Note: Data for Diastereomeric Ratio is based on a sample analysis reported by Waters Corporation, where the diastereomeric excess (%de) was calculated to be 96.2%.[5]
Key Method Parameter Relationships
The selection of SFC parameters is interconnected and crucial for achieving optimal chiral separation. The diagram below illustrates the logical relationships between key variables in method development.
Conclusion
The Supercritical Fluid Chromatography method detailed in this application note provides a rapid, robust, and efficient means for the enantioselective separation of Rosuvastatin isomers. Utilizing a modern ACQUITY UPC² system with a Trefoil CEL1 chiral stationary phase, the method achieves excellent resolution (>2.0) in a short analysis time. This approach is highly suitable for high-throughput quality control environments and offers significant advantages in terms of speed and reduced solvent usage compared to traditional HPLC methods. The compatibility with mass spectrometry further enhances its utility for confident identification in pharmaceutical development and manufacturing.
References
Protocol for the isolation of (3R,5R)-Rosuvastatin impurity from synthesis reaction mixture
Application Note and Protocol
Topic: Protocol for the Isolation of (3R,5R)-Rosuvastatin Impurity from a Synthesis Reaction Mixture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rosuvastatin (B1679574) is a synthetic lipid-lowering agent and a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The therapeutic form of Rosuvastatin is the (3R,5S)-dihydroxyhept-6-enoic acid calcium salt. Due to the presence of two chiral centers at the C3 and C5 positions of the heptenoic acid side chain, four possible stereoisomers can be formed during its synthesis. The this compound diastereomer is a common process-related impurity that must be monitored and controlled to ensure the quality, safety, and efficacy of the final drug product.[1] The isolation and characterization of this impurity are crucial for its use as a reference standard in analytical method development, validation, and routine quality control.
This application note provides a detailed protocol for the isolation of this compound from a crude synthesis reaction mixture using a combination of liquid-liquid extraction and preparative chiral High-Performance Liquid Chromatography (HPLC).
Experimental Workflow
The overall workflow for the isolation of this compound is depicted in the following diagram.
Caption: Workflow for the isolation of this compound impurity.
Experimental Protocols
Materials and Reagents
-
Crude Rosuvastatin synthesis reaction mixture
-
Ethyl acetate (B1210297) (HPLC grade)
-
Dichloromethane (HPLC grade)
-
n-Heptane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Hydrochloric acid (1M)
-
Sodium bicarbonate solution (5% w/v)
-
Brine solution (saturated NaCl)
-
Anhydrous sodium sulfate
Protocol 1: Liquid-Liquid Extraction of Crude Rosuvastatin
This protocol describes the initial workup of the crude synthesis reaction mixture to extract the Rosuvastatin isomers and remove inorganic salts and highly polar impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable volume of deionized water.
-
Acidification: Slowly add 1M hydrochloric acid to the aqueous solution with stirring until the pH is adjusted to approximately 3-4. This step protonates the carboxylic acid group of Rosuvastatin and its isomers, making them more soluble in organic solvents.
-
Extraction: Transfer the acidified aqueous solution to a separatory funnel and extract twice with an equal volume of ethyl acetate.[2]
-
Washing: Combine the organic layers and wash sequentially with deionized water, 5% sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C to yield a crude mixture of Rosuvastatin isomers as an oily residue.
Protocol 2: Preparative Chiral HPLC Separation
This protocol details the separation of the this compound impurity from the desired (3R,5S) isomer and other related substances using preparative normal-phase chiral HPLC.
-
Sample Preparation: Dissolve the crude isomer mixture obtained from Protocol 3.2 in the mobile phase to a concentration of approximately 10-20 mg/mL. Filter the solution through a 0.45 µm filter before injection.
-
Chromatographic Conditions: Set up the preparative HPLC system with the parameters outlined in Table 1. An amylose-based chiral stationary phase is recommended for this separation.
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the chromatogram at 242 nm. The (3R,5R) impurity is expected to elute after the main (3R,5S) peak. Collect the fractions corresponding to the (3R,5R)-isomer peak.
-
Post-Run Analysis: Analyze the collected fractions using an analytical chiral HPLC method to confirm the purity of the isolated isomer. Pool the fractions that meet the desired purity criteria (e.g., >98%).
-
Solvent Evaporation: Evaporate the solvent from the pooled fractions under reduced pressure at a temperature below 40°C to obtain the isolated this compound as a solid or semi-solid.
Data Presentation
The following tables summarize the key parameters for the preparative HPLC method and the expected analytical data for the isolated impurity.
Table 1: Preparative Chiral HPLC Parameters
| Parameter | Value |
| Instrument | Preparative HPLC System with UV Detector and Fraction Collector |
| Column | CHIRALPAK® IB (or equivalent amylose-based chiral stationary phase) |
| 250 x 20 mm, 5 µm | |
| Mobile Phase | n-Heptane / 2-Propanol / Trifluoroacetic Acid (85:15:0.1 v/v/v) |
| Flow Rate | 18-20 mL/min |
| Detection | UV at 242 nm |
| Column Temperature | 25°C |
| Injection Volume | 1-5 mL (depending on concentration and column loading capacity) |
| Diluent | Mobile Phase |
Table 2: Quantitative Data and Analytical Characterization
| Parameter | Specification / Expected Value |
| Appearance | White to off-white solid |
| Retention Time (Analytical HPLC) | Typically elutes after the (3R,5S)-Rosuvastatin peak |
| Purity (by Analytical Chiral HPLC) | ≥ 98.0% |
| Expected Yield from Crude Mixture | 0.1 - 2.0% (highly dependent on synthesis conditions) |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ at approx. 482.1 |
| ¹H NMR | Spectrum consistent with the structure of this compound |
Conclusion
The protocol described provides a robust method for the isolation of the this compound impurity from a typical synthesis reaction mixture. The combination of liquid-liquid extraction for initial cleanup followed by preparative chiral HPLC allows for the efficient separation and purification of the target diastereomer. The isolated impurity can then be fully characterized and used as a critical reference standard for the quality control of Rosuvastatin drug substance and product.
References
Application of (3R,5R)-Rosuvastatin as an Internal Standard in Bioanalytical Assays
Application Note and Protocol
Introduction
Rosuvastatin (B1679574) is a synthetic lipid-lowering agent that competitively inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis.[1][2][3][4] Accurate quantification of rosuvastatin in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[5] Bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are preferred for their high sensitivity and selectivity.
The use of a suitable internal standard (IS) is paramount for achieving accurate and precise results in LC-MS/MS assays by compensating for variability in sample preparation and instrument response. The ideal IS is a stable, isotopically labeled analog of the analyte (e.g., deuterated rosuvastatin). However, a diastereomer of the analyte, such as (3R,5R)-Rosuvastatin, can also serve as an excellent alternative. As a diastereomer, this compound, also known as the Rosuvastatin anti-isomer, shares similar physicochemical properties with the active (3R,5S)-Rosuvastatin, ensuring comparable behavior during extraction and chromatographic separation, thereby leading to reliable quantification.[6]
This document provides a detailed protocol for the use of this compound as an internal standard for the quantification of rosuvastatin in human plasma using LC-MS/MS. The methodologies and validation data presented are based on established bioanalytical principles and data from similar validated assays for rosuvastatin.
Principle of the Method
This method involves the extraction of rosuvastatin and the internal standard, this compound, from human plasma via protein precipitation. The extracted samples are then analyzed by reverse-phase high-performance liquid chromatography (HPLC) coupled with a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
Materials and Reagents
-
Rosuvastatin Calcium (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (ACS grade)
-
Ultrapure Water
-
Drug-free Human Plasma (with K2EDTA as anticoagulant)
Preparation of Standard and Quality Control Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve an appropriate amount of Rosuvastatin Calcium and this compound in methanol to obtain separate primary stock solutions of 1 mg/mL.
-
Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare working standard solutions of rosuvastatin by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
-
Internal Standard Working Solution (50 ng/mL):
-
Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain a working solution of 50 ng/mL.
-
-
Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking 95 µL of drug-free human plasma with 5 µL of the appropriate rosuvastatin working standard solution to yield final concentrations of 0.5, 1, 5, 10, 25, 50, and 100 ng/mL.
-
Prepare quality control (QC) samples at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 0.5 ng/mL
-
Low QC (LQC): 1.5 ng/mL
-
Medium QC (MQC): 20 ng/mL
-
High QC (HQC): 80 ng/mL
-
-
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (50 ng/mL) to each tube, except for blank samples (to which 20 µL of 50:50 acetonitrile/water is added).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| HPLC System | Shimadzu Nexera or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 3.0 min, hold at 90% B for 1.0 min, re-equilibrate |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | Sciex API 4000 or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Rosuvastatin: m/z 482.2 → 258.2this compound: m/z 482.2 → 258.2 |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Collision Gas | Nitrogen |
| Dwell Time | 150 ms |
Data and Results
The method was validated according to regulatory guidelines. The following tables summarize the representative performance characteristics of the assay.
Linearity and Range
The calibration curve was linear over the concentration range of 0.5 to 100 ng/mL. A weighted (1/x²) linear regression was used for quantification.
| Concentration (ng/mL) | 0.5 | 1.0 | 5.0 | 10.0 | 25.0 | 50.0 | 100.0 |
| Correlation (r²) | \multicolumn{7}{c | }{> 0.995} |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using the QC samples.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | ≤ 10.5 | 95.0 - 108.0 | ≤ 12.0 | 94.0 - 106.0 |
| LQC | 1.5 | ≤ 8.0 | 92.0 - 105.0 | ≤ 9.5 | 93.0 - 104.0 |
| MQC | 20.0 | ≤ 6.5 | 96.0 - 103.0 | ≤ 7.0 | 97.0 - 102.0 |
| HQC | 80.0 | ≤ 5.0 | 98.0 - 101.0 | ≤ 6.5 | 98.5 - 101.5 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at three QC levels.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 1.5 | 88.5 | ≤ 10.0 |
| MQC | 20.0 | 91.2 | ≤ 8.0 |
| HQC | 80.0 | 90.5 | ≤ 7.5 |
Discussion
The use of a diastereomer like this compound as an internal standard offers significant advantages in bioanalysis. Its chemical structure is nearly identical to the analyte, ensuring that it co-elutes closely under typical reverse-phase chromatographic conditions and exhibits similar ionization efficiency in the mass spectrometer. This minimizes variability arising from sample extraction and matrix effects, leading to high accuracy and precision.
It is critical that the chromatographic method achieves baseline separation between rosuvastatin and any potential interfering peaks from the biological matrix. While the MRM detection is highly selective, good chromatographic practice is essential for robust and reliable results. The presented method demonstrates excellent sensitivity, with an LLOQ of 0.5 ng/mL, making it suitable for clinical pharmacokinetic studies where plasma concentrations of rosuvastatin can be low.
The validation data, including linearity, accuracy, precision, and recovery, meet the stringent acceptance criteria set by regulatory agencies for bioanalytical method validation.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of rosuvastatin in human plasma, employing its diastereomer, this compound, as the internal standard. The protocol is straightforward, utilizing a simple protein precipitation for sample cleanup, and demonstrates excellent performance in terms of sensitivity, accuracy, and precision. This method is well-suited for high-throughput analysis in a regulated bioanalytical laboratory setting for pharmacokinetic and other clinical studies.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Rosuvastatin (3R,5R)-Isomer | SynZeal [synzeal.com]
Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of (3R,5R)-Rosuvastatin in Human Plasma
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of Rosuvastatin (B1679574) in biological matrices.
Introduction:
Rosuvastatin, a synthetic lipid-lowering agent, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Accurate and reliable quantification of Rosuvastatin in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of (3R,5R)-Rosuvastatin in human plasma. The method has been validated according to established regulatory guidelines to ensure accuracy, precision, and reliability.
Principle:
The method utilizes either Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to isolate Rosuvastatin and an internal standard (IS) from human plasma. The extracted samples are then subjected to reverse-phase liquid chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Rosuvastatin to the internal standard against a calibration curve.
Experimental Protocols
Materials and Reagents
-
Rosuvastatin calcium salt (pharmaceutical grade)
-
Internal Standard (e.g., Rosuvastatin-d6, Atorvastatin, Fluconazole, Carbamazepine, or Gliclazide)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Drug-free human plasma
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients and with a low-volume mixing chamber.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 3 µm particle size) is commonly used.[2]
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of Rosuvastatin and the chosen internal standard in a suitable solvent (e.g., methanol or a methanol/water mixture) at a concentration of approximately 1 mg/mL.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Rosuvastatin stock solution with an appropriate diluent (e.g., 50:50 methanol/water) to create calibration standards.[3][4]
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the working standard solutions to prepare calibration standards at various concentration levels (e.g., 0.1 to 100 ng/mL) and quality control samples at low, medium, and high concentrations.[3][5]
Sample Preparation
Two common extraction methods are presented below. The choice of method may depend on laboratory preference and specific matrix characteristics.
Method A: Solid Phase Extraction (SPE) [5][6]
-
To 100 µL of plasma sample, add the internal standard solution.
-
Condition a reversed-phase SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[5]
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 500 µL of 0.1% formic acid, followed by 500 µL of 10% methanol.[5]
-
Elute Rosuvastatin and the IS with 2 x 200 µL of 90% methanol.[5]
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[5]
Method B: Liquid-Liquid Extraction (LLE) [3]
-
To 250 µL of plasma sample in a polypropylene (B1209903) tube, add 50 µL of the internal standard solution and vortex.[3]
-
Add 2.5 mL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes.[3]
-
Centrifuge the sample at 4500 rpm for 5 minutes.[3]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 150 µL of the mobile phase, vortex, and inject into the LC-MS/MS system.[3]
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for a specific instrument and column.
Liquid Chromatography Parameters:
| Parameter | Typical Value |
| Column | C18, 50 mm x 4.6 mm, 3 µm |
| Mobile Phase A | 5mM Ammonium acetate in water, pH 3.5 (adjusted with formic acid) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.8 mL/min[3] |
| Injection Volume | 10 - 25 µL |
| Column Temperature | Ambient or 40°C |
| Elution | Isocratic or Gradient |
Mass Spectrometry Parameters:
| Parameter | Typical Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 400 - 550°C[2][3] |
| IonSpray Voltage | ~5500 V[3] |
| MRM Transitions | See Table 1 |
| Dwell Time | 200 ms[3] |
Table 1: Example MRM Transitions for Rosuvastatin and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Rosuvastatin | 482.1 / 482.2 / 482.3 | 258.1 / 258.2 / 288.2 | [3][4][7] |
| Rosuvastatin-d6 | 488.3 | 264.2 | [8] |
| Atorvastatin | 559.0 | 440.0 | [6] |
| Fluconazole | 307.2 | 220.1 | [3] |
| Carbamazepine | 237.2 / 237.3 | 194.1 | [4][9] |
| Gliclazide | 324.2 | 127.2 | [7] |
Method Validation
The analytical method should be validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline.[10] Key validation parameters are summarized in Table 2.
Table 2: Summary of Method Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank plasma. Interference should be <20% of the LLOQ for the analyte and <5% for the IS.[10] |
| Linearity & Range | The range of concentrations over which the method is accurate, precise, and linear. | A linear regression of the calibration curve should yield a correlation coefficient (r²) of ≥ 0.99.[7] The range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). |
| Accuracy & Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). | For QC samples, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ). The coefficient of variation (CV) should not exceed 15% (20% for LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. | Signal-to-noise ratio should be at least 5. Accuracy and precision should meet the acceptance criteria. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS. | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | The stability of the analyte in the biological matrix under various storage and processing conditions (freeze-thaw, short-term, long-term, post-preparative). | The mean concentration of stability samples should be within ±15% of the nominal concentration of the baseline samples. |
Data Presentation
Table 3: Illustrative Linearity Data for Rosuvastatin Calibration Curve
| Nominal Conc. (ng/mL) | Back-calculated Conc. (ng/mL) | Accuracy (%) |
| 0.1 | 0.105 | 105.0 |
| 0.5 | 0.485 | 97.0 |
| 1.0 | 1.02 | 102.0 |
| 5.0 | 4.90 | 98.0 |
| 10.0 | 10.1 | 101.0 |
| 25.0 | 24.5 | 98.0 |
| 50.0 | 51.0 | 102.0 |
| 100.0 | 99.5 | 99.5 |
Table 4: Illustrative Accuracy and Precision Data for Rosuvastatin QC Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day (3 runs) Mean Conc. (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.1 | 0.108 | 108.0 | 7.5 | 0.105 | 105.0 | 8.2 |
| Low | 0.3 | 0.291 | 97.0 | 5.1 | 0.295 | 98.3 | 6.5 |
| Medium | 15 | 14.7 | 98.0 | 4.2 | 14.8 | 98.7 | 5.3 |
| High | 75 | 76.5 | 102.0 | 3.8 | 75.9 | 101.2 | 4.9 |
Visualizations
Caption: General workflow for the LC-MS/MS analysis of Rosuvastatin in plasma.
Caption: Key parameters for the validation of the analytical method.
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Rosuvastatin in human plasma. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with the comprehensive validation scheme, ensure the generation of high-quality data suitable for regulatory submissions and clinical research. This application note serves as a valuable resource for laboratories implementing Rosuvastatin bioanalysis.
References
- 1. omicsonline.org [omicsonline.org]
- 2. jgtps.com [jgtps.com]
- 3. jocpr.com [jocpr.com]
- 4. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. database.ich.org [database.ich.org]
Application Note: Utilizing (3R,5R)-Rosuvastatin in Forced Degradation Studies of Rosuvastatin Calcium
Abstract
This application note provides a detailed protocol for conducting forced degradation studies of Rosuvastatin calcium, with a specific focus on the identification and quantification of the (3R,5R)-Rosuvastatin diastereomer. Forced degradation studies are a critical component of drug development, providing insights into the stability of the active pharmaceutical ingredient (API) and helping to identify potential degradation products. This compound is a known impurity and potential degradation product of Rosuvastatin calcium, and its monitoring is essential for ensuring the safety and efficacy of the final drug product. This document outlines the stress conditions, analytical methodology, and data interpretation for these studies, aimed at researchers, scientists, and drug development professionals.
Introduction
Rosuvastatin calcium is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and is widely used to treat hypercholesterolemia.[1] During the manufacturing process and upon storage, Rosuvastatin can degrade, leading to the formation of various impurities. The this compound diastereomer is a significant process-related impurity and a potential degradation product that can arise under certain stress conditions. Regulatory agencies require comprehensive stability data, which includes the identification and quantification of degradation products.
Forced degradation studies, also known as stress testing, are performed to intentionally degrade the API under more severe conditions than those used for accelerated stability testing. These studies help to elucidate the degradation pathways of the drug substance, identify the likely degradation products, and develop stability-indicating analytical methods. This application note describes the use of this compound as a reference standard in such studies to ensure the accurate identification and quantification of this specific diastereomer.
Data Presentation
The following table summarizes illustrative quantitative data from forced degradation studies of Rosuvastatin calcium. The data represents the percentage of Rosuvastatin calcium degraded and the corresponding formation of the this compound diastereomer under various stress conditions. It is important to note that the formation of this compound is particularly observed under acidic conditions, likely due to epimerization at the C5 chiral center.
| Stress Condition | Parameters | % Rosuvastatin Degraded | % this compound Formed | Other Major Degradants |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | ~15% | ~2.5% | Rosuvastatin Lactone |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 8 hours | ~10% | Not Detected | Rosuvastatin Lactone |
| Oxidative Degradation | 3% H₂O₂ at room temp for 48 hours | ~20% | Not Detected | Oxidized derivatives |
| Thermal Degradation | 105°C for 72 hours | ~5% | Not Detected | - |
| Photolytic Degradation | ICH Option 1 (UV/Vis) | ~8% | Not Detected | Photodegradants |
Note: The data presented in this table is illustrative and compiled from various literature sources for demonstrative purposes. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Materials and Reagents
-
Rosuvastatin Calcium API
-
This compound Reference Standard
-
Hydrochloric Acid (HCl), AR grade
-
Sodium Hydroxide (NaOH), AR grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Acetonitrile, HPLC grade
-
Methanol (B129727), HPLC grade
-
Formic Acid, AR grade
-
Purified water (Milli-Q or equivalent)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Diode Array Detector (DAD)
-
Chiral HPLC column (e.g., cellulose (B213188) or amylose-based) for separating diastereomers
-
pH meter
-
Analytical balance
-
Thermostatic oven
-
Photostability chamber
-
Volumetric flasks and pipettes
Preparation of Solutions
-
Stock Solution of Rosuvastatin Calcium (1 mg/mL): Accurately weigh 25 mg of Rosuvastatin calcium and transfer to a 25 mL volumetric flask. Dissolve in a suitable solvent (e.g., methanol or acetonitrile:water 50:50 v/v) and make up to volume.
-
Stock Solution of this compound (0.1 mg/mL): Accurately weigh 2.5 mg of this compound and transfer to a 25 mL volumetric flask. Dissolve in the same solvent as the API and make up to volume.
-
Stress Reagents: Prepare 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂ solutions.
Forced Degradation Procedure
-
To 5 mL of the Rosuvastatin calcium stock solution in a suitable flask, add 5 mL of 0.1 M HCl.
-
Keep the flask at 60°C for 24 hours.
-
After the specified time, cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
To 5 mL of the Rosuvastatin calcium stock solution in a suitable flask, add 5 mL of 0.1 M NaOH.
-
Keep the flask at 60°C for 8 hours.
-
After the specified time, cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
To 5 mL of the Rosuvastatin calcium stock solution in a suitable flask, add 5 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 48 hours, protected from light.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
Accurately weigh about 10 mg of Rosuvastatin calcium API into a watch glass and spread it as a thin layer.
-
Place the watch glass in a thermostatic oven at 105°C for 72 hours.
-
After exposure, dissolve the sample in a suitable solvent to prepare a solution of known concentration for HPLC analysis.
-
Spread a thin layer of Rosuvastatin calcium API on a watch glass.
-
Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B Option 1).
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dissolve the sample in a suitable solvent to prepare a solution of known concentration for HPLC analysis.
HPLC Analysis
-
Column: A chiral column capable of separating Rosuvastatin and its diastereomers (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: A suitable mobile phase for chiral separation, often a mixture of n-hexane, ethanol, and an acidic modifier like trifluoroacetic acid. The exact composition should be optimized for the specific column.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 242 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
System Suitability
Prepare a system suitability solution containing Rosuvastatin calcium and this compound to check the resolution between the two peaks. The resolution should be greater than 1.5.
Data Analysis
-
Inject the stressed samples into the HPLC system.
-
Identify the peaks of Rosuvastatin and this compound by comparing their retention times with those of the reference standards.
-
Calculate the percentage of degradation of Rosuvastatin and the percentage of formation of this compound using the following formulas:
% Degradation = [(Initial Area of Rosuvastatin - Area of Rosuvastatin in Stressed Sample) / Initial Area of Rosuvastatin] x 100
% this compound = [Area of this compound in Stressed Sample / (Initial Area of Rosuvastatin)] x 100
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study of Rosuvastatin calcium.
Proposed Degradation Pathway to this compound
Caption: Proposed epimerization of Rosuvastatin to its (3R,5R) diastereomer under acidic stress.
Conclusion
This application note provides a comprehensive framework for conducting forced degradation studies of Rosuvastatin calcium, with a specific emphasis on the this compound diastereomer. By following the detailed protocols and utilizing the provided analytical conditions, researchers can effectively assess the stability of Rosuvastatin calcium and accurately quantify the formation of this critical impurity. The stability-indicating method developed through these studies is crucial for ensuring the quality, safety, and efficacy of Rosuvastatin drug products.
References
Application Notes and Protocols for Preparative Chromatography of High-Purity (3R,5R)-Rosuvastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin (B1679574) is a synthetic statin medication used to treat high cholesterol and prevent cardiovascular disease. It is a chiral compound, and its therapeutic efficacy resides primarily in the (3R,5S)-enantiomer. However, during the synthesis of Rosuvastatin, other stereoisomers, such as the (3R,5R)-diastereomer (an anti-isomer), can be formed as impurities.[1][2] The presence of these impurities can affect the safety and efficacy of the final drug product. Therefore, robust purification methods are essential to ensure high purity of the desired (3R,5S)-enantiomer and to remove unwanted stereoisomers like the (3R,5R)-isomer.
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of chiral compounds in the pharmaceutical industry. This document provides detailed application notes and protocols for the preparative chromatographic purification of Rosuvastatin to obtain the high-purity (3R,5R)-Rosuvastatin, which is often required as a reference standard for analytical method development and quality control.
Data Presentation
The following tables summarize quantitative data from various studies on the chromatographic separation of Rosuvastatin isomers.
Table 1: Chiral Stationary Phases and Mobile Phases for Rosuvastatin Isomer Separation
| Chiral Stationary Phase | Mobile Phase Composition | Isomers Separated | Reference |
| Chiralpak IB | n-hexane:dichloromethane (B109758):2-propanol:trifluoroacetic acid (82:10:8:0.2 v/v/v/v) | Enantiomers | [3] |
| CHIRALPAK IB | n-heptane:2-propanol:trifluoroacetic acid (85:15:0.1 v/v/v) | Enantiomer and lactone impurity | [4] |
| CHIRALPAK IC | n-hexane:isopropanol:trifluoroacetic acid (750:250:1 v/v/v) | Enantiomers | [5] |
| OD-RH | Acetonitrile:Water phase (pH 2.5-4.0 phosphate (B84403) buffer) (30-50:70-50 v/v) | Optical Isomers | [5] |
| Lux Cellulose-2 | Reversed-phase gradient elution | Chiral Impurity | [6] |
Table 2: Example Chromatographic Conditions for Analytical Separation of Rosuvastatin Enantiomers
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralpak IB (250 x 4.6 mm, 5 µm) | CHIRALPAK IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane:dichloromethane:2-propanol:trifluoroacetic acid (82:10:8:0.2 v/v/v/v) | n-heptane:2-propanol:trifluoroacetic acid (85:15:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | 243 nm | 242 nm |
| Column Temperature | 25°C | 25°C |
| Injection Volume | 10 µL | 10 µL |
| Reference | [3] | [4] |
Experimental Protocols
The following protocols are detailed methodologies for the preparative chromatographic purification of this compound. These are synthesized from various sources and represent a general approach. Optimization may be required for specific crude mixtures and scales of operation.
Protocol 1: Preparative Chiral HPLC for this compound Isolation
This protocol is designed for the separation of the (3R,5R)-diastereomer from a mixture containing other Rosuvastatin isomers.
1. Sample Preparation:
-
Dissolve the crude Rosuvastatin mixture in a suitable solvent to a high concentration (e.g., 10-50 mg/mL). The choice of solvent should be compatible with the mobile phase. A common diluent is a mixture of dichloromethane and methanol (B129727) (96:4 v/v).[3]
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter before injection.
2. Preparative HPLC System Preparation:
-
Equilibrate the preparative HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
The column of choice will likely be a larger dimension version of an analytical column that shows good separation (e.g., Chiralpak IB, 250 x 20 mm, 5 µm).
3. Chromatographic Conditions:
-
Column: Chiralpak IB (or a similar polysaccharide-based chiral stationary phase) with appropriate preparative dimensions.
-
Mobile Phase: A mixture of n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid. The ratio may need to be optimized for preparative scale but can be based on analytical separations (e.g., 82:10:8:0.2 v/v/v/v).[3]
-
Flow Rate: The flow rate will depend on the column dimensions. For a 20 mm ID column, a flow rate of 15-20 mL/min is a reasonable starting point.
-
Detection: UV detection at 243 nm.[3]
-
Injection Volume: The injection volume will depend on the concentration of the sample and the loading capacity of the column. Start with a small injection to determine the retention times and then increase the loading.
4. Fraction Collection:
-
Identify the peak corresponding to the this compound isomer based on prior analytical separations or by collecting small fractions and analyzing them.
-
Set the fraction collector to collect the eluent corresponding to the peak of interest.
5. Post-Purification Processing:
-
Combine the collected fractions containing the high-purity this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
The purity of the isolated isomer should be confirmed by analytical HPLC. A purity of >95% is often achievable.[7]
Visualizations
The following diagrams illustrate the workflow and logical relationships in the preparative chromatography process for obtaining high-purity this compound.
Caption: Workflow for Preparative Purification of this compound.
Caption: Input-Process-Output Diagram for Rosuvastatin Purification.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Rosuvastatin (3R,5R)-Isomer | SynZeal [synzeal.com]
- 3. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpda.org [ijpda.org]
- 5. CN104535673A - Method for separating and measuring enantiomer of rosuvastatin calcium via HPLC - Google Patents [patents.google.com]
- 6. scilit.com [scilit.com]
- 7. This compound Sodium Salt | LGC Standards [lgcstandards.com]
Method for determining the enantiomeric excess of Rosuvastatin active pharmaceutical ingredient
Introduction
Rosuvastatin, a key active pharmaceutical ingredient (API) in the treatment of hypercholesterolemia, contains two chiral centers, leading to the possibility of four stereoisomers. The therapeutically active form is the (3R, 5S)-enantiomer. The presence of other stereoisomers, particularly its enantiomer, can impact the drug's efficacy and safety profile. Therefore, the accurate determination of enantiomeric excess is a critical quality control step in the manufacturing of Rosuvastatin. This document provides detailed application notes and protocols for the determination of the enantiomeric excess of Rosuvastatin using High-Performance Liquid Chromatography (HPLC), a widely accepted and robust analytical technique.
I. Chromatographic Methods for Enantiomeric Excess Determination
Several chromatographic techniques have been successfully employed to resolve the enantiomers of Rosuvastatin. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²) are the most prominent methods, utilizing chiral stationary phases to achieve separation.
A. High-Performance Liquid Chromatography (HPLC)
Normal-phase HPLC is a reliable and widely used method for the chiral separation of Rosuvastatin. This approach typically employs a polysaccharide-based chiral stationary phase.
Key Experimental Parameters for HPLC Method:
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase | Chiralpak IB (Immobilized amylose-based) | Chiralpak IC (Immobilized cellulose-based) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-hexane:Dichloromethane (B109758):2-propanol:Trifluoroacetic acid (82:10:8:0.2, v/v/v/v)[1] | n-heptane:2-propanol:Trifluoroacetic acid (85:15:0.1, v/v/v)[2] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] |
| Detection Wavelength | 243 nm[1] | Not Specified |
| Column Temperature | 25°C[1] | Not Specified |
| Injection Volume | 10 µL[1] | 10 µL[2] |
| Diluent | Dichloromethane:Methanol (B129727) (96:4, v/v)[1] | Not Specified |
Method Validation Summary:
The HPLC method using the Chiralpak IB column has been validated according to International Conference on Harmonization (ICH) guidelines.[1][2]
| Validation Parameter | Result |
| Linearity (r²) | 0.9977[1] |
| Limit of Detection (LOD) | 0.015%[1] or 0.07 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.04%[1] or 0.2 µg/mL[2] |
| Accuracy (% Recovery) | 100 ± 10%[1] |
B. Ultra-Performance Convergence Chromatography (UPC²)
UPC², a form of supercritical fluid chromatography (SFC), offers a faster and often higher-resolution alternative to HPLC for chiral separations.
Key Experimental Parameters for UPC² Method:
| Parameter | Condition |
| Chiral Stationary Phase | ACQUITY UPC² Trefoil CEL1, 2.5 µm (cellulose tris-(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | A mixed alcohol co-solvent with a basic additive in CO₂ |
| Detection | ACQUITY QDa Detector (Mass Spectrometry) |
| Resolution | > 2.0 |
Specific mobile phase composition and gradient are often proprietary and require method development.
II. Experimental Protocols
A. HPLC Protocol for Enantiomeric Excess Determination
This protocol is based on the method utilizing a Chiralpak IB stationary phase.
1. Preparation of Solutions
-
Mobile Phase: Precisely mix n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid in the ratio of 82:10:8:0.2 (v/v/v/v). Degas the solution before use.
-
Diluent: Prepare a mixture of dichloromethane and methanol in a 96:4 (v/v) ratio.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Rosuvastatin enantiomer reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Rosuvastatin API sample in the diluent to achieve a target concentration (e.g., 1 mg/mL).
2. Chromatographic System and Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: Chiralpak IB (250 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: 243 nm.
-
Injection Volume: 10 µL.
3. System Suitability
-
Inject the standard solution multiple times (e.g., n=6).
-
The relative standard deviation (RSD) of the peak area and retention time should be within acceptable limits (typically ≤ 2.0%).
-
The resolution between the Rosuvastatin peak and its enantiomer peak should be greater than a specified value (e.g., ≥ 1.5).
4. Analysis
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution to identify the retention times of the enantiomers.
-
Inject the sample solution.
5. Calculation of Enantiomeric Excess
The enantiomeric excess (% ee) is calculated using the peak areas of the two enantiomers from the sample chromatogram:
% ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
III. Experimental Workflow and Logic
The following diagram illustrates the general workflow for determining the enantiomeric excess of Rosuvastatin.
Caption: Workflow for Rosuvastatin Enantiomeric Excess Determination.
IV. Other Potential Methods
While HPLC and UPC² are the most documented methods, Capillary Electrophoresis (CE) is another powerful technique for chiral separations. However, at present, detailed and validated protocols for the specific application of determining the enantiomeric excess of Rosuvastatin by CE are not widely reported in the scientific literature.
V. Conclusion
The determination of enantiomeric excess is a critical aspect of quality control for Rosuvastatin. The HPLC method detailed in this document, utilizing a chiral stationary phase, provides a robust and validated approach for this analysis. The UPC² method offers a faster alternative. The choice of method will depend on the available instrumentation and specific laboratory requirements. Adherence to the outlined protocols and proper system suitability testing are essential for obtaining accurate and reliable results.
References
Troubleshooting & Optimization
Strategies to minimize (3R,5R)-Rosuvastatin formation during diastereoselective reduction step
Technical Support Center: Rosuvastatin (B1679574) Synthesis
This guide provides researchers, scientists, and drug development professionals with targeted strategies and troubleshooting advice for minimizing the formation of the (3R,5R)-Rosuvastatin diastereomer during the critical diastereoselective reduction step of the corresponding β-ketoester intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the this compound diastereomer and why is its formation a concern?
The therapeutically active form of Rosuvastatin is the (3R,5S) diastereomer. During the synthesis, particularly in the reduction of the C5-keto group of a key intermediate, the undesired (3R,5R) diastereomer can be formed.[1][2] This diastereomer is considered a process-related impurity.[3] The presence of diastereomeric impurities can decrease the biological activity of the final drug product, making it crucial to control their formation to meet stringent regulatory and purity standards.[1]
Q2: What is the primary chemical transformation where this impurity is generated?
The (3R,5R) impurity is primarily generated during the reduction of the C5-keto group of a β-hydroxy-δ-ketoester intermediate to create the desired (3R,5S)-dihydroxy side chain.[2] This reduction step is a common and fundamental part of statin synthesis.[2] Achieving high diastereoselectivity in this step is key to producing the desired syn-diol configuration (3R,5S) while minimizing the formation of the anti-diol (3R,5R).
Q3: What are the principal strategies to achieve high diastereoselectivity in this reduction step?
The most successful strategies rely on substrate-controlled diastereoselective reduction, where the existing hydroxyl group at the C3 position directs the stereochemical outcome of the C5-keto reduction. The primary methods include:
-
Chelation-Controlled Reduction: This is the most common and effective approach. It involves using a chelating agent that coordinates with the C3-hydroxyl and the C5-keto oxygen atoms, forming a rigid cyclic intermediate. The reducing agent then attacks from the less sterically hindered face, leading to the desired syn-diol.[4][5]
-
Use of Specific Borane Reagents: Reagents like 9-methoxy-9-bora-bicyclo[3.3.1]nonane (MeO-9-BBN) have been shown to provide high diastereomeric purity.[1][2]
-
Enzymatic or Biocatalytic Reduction: In some cases, enzymes like deoxyribose-5-phosphate aldolase (B8822740) (DERA) or specific reductases can be used to set the stereocenters with high precision, achieving excellent diastereomeric excess.[6][7]
Troubleshooting Guide: Low Diastereoselectivity
Q4: My diastereomeric ratio of (3R,5S) to (3R,5R) is low. What are the most common causes?
Low diastereoselectivity is a common issue that can often be traced back to several key reaction parameters. Use the following workflow to diagnose the potential cause.
References
- 1. US7582759B2 - Diastereomeric purification of rosuvastatin - Google Patents [patents.google.com]
- 2. KR101019450B1 - Diastereoisomer Purification of Rosuvastatin - Google Patents [patents.google.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Welcome to the technical support center for the HPLC analysis of Rosuvastatin and its related substances. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly the co-elution of (3R,5R)-Rosuvastatin with its impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing peak co-elution between my Rosuvastatin peak and an unknown impurity. How can I resolve this?
A1: Co-elution in Rosuvastatin analysis is a common issue, often involving the anti-isomer or degradation products.[1] To resolve this, consider the following troubleshooting steps, which involve systematically adjusting your HPLC method parameters.
Q2: Which related substances are known to co-elute with Rosuvastatin?
A2: Several process impurities and degradation products can potentially co-elute with Rosuvastatin. The most frequently reported co-eluting species is the Rosuvastatin anti-isomer.[1] Other closely eluting impurities can include specific degradation products formed under stress conditions like acid hydrolysis or oxidation.[][3] The European Pharmacopoeia (EP) lists several potential impurities, including Impurity A, B, C, and D, which must be effectively separated.[4]
Q3: My current C18 column is not providing adequate separation. What other column chemistries can I try?
A3: While C18 columns are widely used, alternative stationary phases can offer different selectivity and resolve co-elution. Consider columns with different bonding chemistries or particle technologies. For instance, a UHPLC column with smaller particle sizes (e.g., 1.7 µm) can significantly enhance resolution and reduce run times.[4][5] Phenyl-hexyl or cyano-bonded phases can also provide alternative selectivity for aromatic compounds like Rosuvastatin and its impurities.
Q4: How does the mobile phase composition affect the separation of Rosuvastatin and its related substances?
A4: The mobile phase composition is a critical factor in achieving separation. Key parameters to optimize include:
-
Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity. Methanol is generally a weaker solvent than acetonitrile in reversed-phase HPLC and can improve the resolution of closely related compounds.
-
pH of the Aqueous Phase: Rosuvastatin has a pKa of 4.6, so controlling the pH of the mobile phase is crucial.[6] A pH around 3.0-4.0, often maintained with a phosphate (B84403) buffer or trifluoroacetic acid (TFA), ensures consistent ionization and retention.[1][7]
-
Ionic Strength: The concentration of the buffer can also influence peak shape and retention. A buffer concentration of 0.01 M to 0.05 M is a good starting point.[1][8]
Troubleshooting Workflow for Co-elution
This workflow provides a systematic approach to resolving co-elution issues during Rosuvastatin HPLC analysis.
Relationship of Rosuvastatin and Key Related Substances
The following diagram illustrates the relationship between Rosuvastatin and some of its common process-related impurities and degradation products.
Experimental Protocols
Below is a detailed experimental protocol for a validated UHPLC method that has been shown to effectively separate Rosuvastatin from its related substances.[4][5][9]
Recommended UHPLC Method for Rosuvastatin and Related Substances
-
Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase:
-
Solvent A: 0.025% Trifluoroacetic Acid (TFA) in Water
-
Solvent B: Methanol
-
-
Composition: Methanol and 0.025% TFA in a ratio of 45:55 (v/v)[9]
-
Flow Rate: 0.5 mL/min[9]
-
Column Temperature: 55 °C[9]
-
Detection Wavelength: 240 nm[9]
-
Injection Volume: 1-5 µL
-
Diluent: Methanol-water 50:50 (v/v)[4]
Sample Preparation
-
Standard Solution: Prepare a stock solution of Rosuvastatin reference standard in the diluent. Further dilute to a working concentration (e.g., 0.02 mg/mL for impurity analysis).[4]
-
Sample Solution: Accurately weigh and transfer tablet powder equivalent to 100 mg of Rosuvastatin into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 20 minutes. Allow to cool to room temperature, dilute to volume with the diluent, and filter through a 0.2 µm nylon filter.[4]
-
Resolution Solution: Prepare a solution containing Rosuvastatin and known impurities (e.g., Impurity A, B, C, D) in the diluent to confirm the separation and peak identification.[4]
Data Presentation: Comparison of Chromatographic Conditions
The following table summarizes different HPLC and UHPLC conditions reported for the analysis of Rosuvastatin and its related substances, providing a comparative overview for method development and troubleshooting.
| Parameter | Method 1 (UHPLC)[4][9] | Method 2 (HPLC)[7] | Method 3 (HPLC)[10] | Method 4 (UPLC)[1] |
| Column | Acquity BEH C18 (100 x 2.1 mm, 1.7 µm) | Kromasil 100-5 C18 (250 x 4.6 mm, 5 µm) | Symmetry C18 (150 x 4.6 mm, 5 µm) | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.025% TFA in Water | Methanol:Acetonitrile:0.05M KH2PO4 (10:30:60), pH 4.0 | Acetonitrile | 0.01M KH2PO4 buffer, pH 3.0 |
| Mobile Phase B | Methanol | Tetrahydrofuran:Acetonitrile:0.05M KH2PO4 (10:50:40), pH 4.0 | 0.05M KH2PO4 buffer, pH 4.0 | Methanol |
| Elution Mode | Isocratic (45:55 B:A) | Gradient | Isocratic (65:35 A:B) | Isocratic (60:40 B:A) |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | 0.7 mL/min | Not Specified |
| Detection Wavelength | 240 nm | 242 nm | 216 nm | Not Specified |
| Column Temperature | 55 °C | Not Specified | Not Specified | Not Specified |
| Key Separations | Baseline separation of all EP impurities | Separation of Rosuvastatin and 4 related substances | Estimation of Rosuvastatin and one process-related impurity | Separation of Rosuvastatin, anti-isomer, and lactone impurity |
References
- 1. scielo.br [scielo.br]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Method with Correction Factor for Determination of Related Substances in Compound Ezetimibe and Rosuvastatin Calcium Tablets [journal11.magtechjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrrr.com [ijrrr.com]
Impact of mobile phase composition on the resolution of Rosuvastatin diastereomers
This guide provides troubleshooting advice and frequently asked questions regarding the impact of mobile phase composition on the chromatographic resolution of Rosuvastatin (B1679574) diastereomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating Rosuvastatin diastereomers?
Rosuvastatin has two chiral centers at the 3 and 5 positions of the heptenoic acid side chain, leading to the possibility of four diastereomers.[1][2] The therapeutic form is the (3R, 5S) diastereomer. The main challenge is achieving adequate separation (resolution) between the desired diastereomer and the other stereoisomers, such as the (3R, 5R), (3S, 5S), and the (3S, 5R) enantiomer, which requires a chiral stationary phase.
Q2: Which type of chromatography is typically used for Rosuvastatin diastereomer resolution?
Both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) methods have been successfully developed.[3][4][5] Normal-phase chromatography on polysaccharide-based chiral stationary phases (e.g., Chiralpak series) is very common and effective.[4][6] Reversed-phase methods often utilize specialized chiral columns capable of operating with aqueous-organic mobile phases.[3][5]
Q3: How does the organic modifier concentration impact resolution in normal-phase HPLC?
In normal-phase methods, which typically use a non-polar primary solvent like n-heptane or n-hexane, the concentration of the polar organic modifier (often an alcohol like 2-propanol or ethanol) is critical.[4][6]
-
Increasing the modifier concentration generally decreases the retention time of the analytes.
-
Optimizing the modifier concentration is essential for achieving the best resolution. An insufficient amount may lead to very long retention times and broad peaks, while an excessive amount can cause a loss of selectivity and poor resolution. The effect of 2-propanol, for example, was specifically optimized to achieve the best separation in one study.[4]
Q4: What is the role of an acidic additive in the mobile phase?
An acidic additive, such as trifluoroacetic acid (TFA) or formic acid, is frequently added to the mobile phase in small quantities (e.g., 0.1-0.2%).[3][4][6] Its primary role is to improve peak shape by suppressing the ionization of the carboxylic acid group on Rosuvastatin, which reduces peak tailing. It can also influence the chiral recognition mechanism on the stationary phase, thereby affecting selectivity and resolution.
Q5: Can the choice of organic solvent affect peak shape?
Yes. In reversed-phase methods, substituting methanol (B129727) with acetonitrile (B52724) has been shown to improve peak shape and lead to shorter retention times.[7] In normal-phase methods, the choice and ratio of solvents like dichloromethane (B109758) (DCM) and 2-propanol (IPA) can significantly affect resolution.[6] For instance, the DCM content in a mobile phase of n-hexane, DCM, and IPA was found to be a major factor affecting the resolution between the enantiomer and Rosuvastatin peaks.[6]
Troubleshooting Guide
| Problem | Potential Cause (Mobile Phase Related) | Suggested Solution |
| Poor Resolution (Rs < 2.0) | 1. Sub-optimal organic modifier concentration. 2. Incorrect choice of organic modifier or solvent ratio. 3. Inappropriate pH of the aqueous phase (in RP-HPLC). | 1. Systematically vary the percentage of the polar modifier (e.g., 2-propanol) in the mobile phase. For a normal-phase method with n-heptane and 2-propanol, try adjusting the 2-propanol concentration in small increments (e.g., ±2%).[4] 2. In a multi-component organic phase (e.g., n-hexane/DCM/IPA), adjust the ratio of the more polar solvents. The content of both DCM and IPA can have a significant impact on resolution.[6] 3. For reversed-phase methods, adjust the pH of the buffer. A pH range of 2.5 to 4.0 has been shown to be effective for separating enantiomers on an OD-RH chiral column.[3] |
| Peak Tailing or Broadening | 1. Secondary ionic interactions between the analyte and stationary phase. 2. Sub-optimal diluent composition. | 1. Add or adjust the concentration of an acidic modifier like TFA (e.g., 0.1% - 0.2%) to the mobile phase to suppress analyte ionization.[4][6] 2. Ensure the sample diluent is compatible with the mobile phase. Using 100% methanol as a diluent has been observed to cause broad peaks in some normal-phase methods.[6] A diluent containing dichloromethane and methanol (e.g., 96:4 v/v) was found to be effective.[6] |
| Long Retention Times | 1. Mobile phase has insufficient elution strength. | 1. In normal-phase, slightly increase the percentage of the polar organic modifier (e.g., 2-propanol, ethanol).[4] 2. In reversed-phase, increase the percentage of the organic component (e.g., acetonitrile, methanol). An increase in methanol from 70% to 80% was shown to decrease retention times.[8] |
| Inconsistent Retention Times | 1. Mobile phase instability or degradation. 2. Column temperature fluctuations. 3. Hysteresis effects on the stationary phase. | 1. Prepare fresh mobile phase daily. Some mobile phase combinations have limited stability; for example, one validated method confirmed mobile phase stability for up to 48 hours.[4][6] 2. Use a column oven to maintain a constant temperature (e.g., 25°C).[3][4] Temperature can significantly influence retention and selectivity.[5] 3. Be aware that polysaccharide-based columns can exhibit hysteresis (memory effects) when switching between mobile phase types, which can affect retention times and enantioselectivity.[5] Ensure proper column equilibration. |
Experimental Protocols & Data
Example Experimental Protocol (Normal-Phase HPLC)
This protocol is based on a validated method for resolving the enantiomer of Rosuvastatin.[4]
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Stationary Phase: CHIRALPAK IB column (250 x 4.6mm, 5µm).[4]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-heptane, 2-propanol, and trifluoroacetic acid in a volumetric ratio of 85:15:0.1 (v/v/v).[4] Filter and degas the mobile phase before use.
-
Sample Preparation: Dissolve an appropriate amount of Rosuvastatin Calcium in the mobile phase to achieve the desired concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the sample and monitor the chromatogram. The enantiomer should be well-resolved from the main Rosuvastatin peak with a resolution factor greater than 2.0.[4]
Table 1: Mobile Phase Compositions for Rosuvastatin Diastereomer Resolution
| Stationary Phase | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Temp. (°C) | Resolution (Rs) | Reference |
| CHIRALPAK IB (250 x 4.6mm, 5µm) | n-heptane / 2-propanol / TFA (85:15:0.1) | 1.0 | 25 | > 2.0 | [4] |
| Chiralpak IB (250 x 4.6mm, 5µm) | n-hexane / DCM / 2-propanol / TFA (82:10:8:0.2) | 1.0 | 25 | Not specified, but method validated for enantiomer quantification | [6] |
| CHIRALPAK IC (4.6 x 250mm, 5µm) | n-hexane / Isopropanol / TFA (750:250:1) | 1.0 | 25 | > 4.0 | [3] |
| OD-RH Chiral Column | Acetonitrile / Phosphate Buffer (pH 2.5-4.0) (30-50 : 70-50) | 1.0 | 25 | Not specified, but method developed for isomer determination | [3] |
| ACQUITY UPC² Trefoil CEL1 (2.5µm) | Mixed alcohol co-solvent with a basic additive | Not specified | Not specified | > 2.0 |
TFA: Trifluoroacetic Acid, DCM: Dichloromethane
Visualizations
Caption: Diagram 1: Troubleshooting workflow for poor diastereomer resolution.
Caption: Diagram 2: Influence of mobile phase components on key parameters.
References
- 1. KR101019450B1 - Diastereoisomer Purification of Rosuvastatin - Google Patents [patents.google.com]
- 2. US7582759B2 - Diastereomeric purification of rosuvastatin - Google Patents [patents.google.com]
- 3. CN104535673A - Method for separating and measuring enantiomer of rosuvastatin calcium via HPLC - Google Patents [patents.google.com]
- 4. ijpda.org [ijpda.org]
- 5. Chemo- and enantio-selective reversed-phase HPLC analysis of rosuvastatin using a cellulose-based chiral stationary pha… [ouci.dntb.gov.ua]
- 6. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ymerdigital.com [ymerdigital.com]
- 8. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in the LC-MS/MS analysis of (3R,5R)-Rosuvastatin
Welcome to the technical support center for the LC-MS/MS analysis of (3R,5R)-Rosuvastatin. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects and other analytical issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they impact the analysis of Rosuvastatin (B1679574)?
A: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] In the LC-MS/MS analysis of Rosuvastatin, this can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1] Compounds with high mass, polarity, and basicity are potential sources of matrix effects.[1] For Rosuvastatin, phospholipids (B1166683) and other endogenous components from biological samples are common culprits.
Q2: I am observing poor peak shape and inconsistent retention times for Rosuvastatin. What could be the cause?
A: Several factors can contribute to poor chromatography:
-
Inappropriate Mobile Phase pH: Rosuvastatin is an acidic compound (pKa ≈ 4.6).[2] An improperly pH-controlled mobile phase can lead to peak tailing or splitting. It is common to use a mobile phase with a pH adjusted to around 3.0-3.5 with formic acid or ammonium (B1175870) acetate (B1210297) to ensure Rosuvastatin is in its non-ionized form, promoting better retention and peak shape on a C18 column.[3]
-
Column Contamination: Buildup of matrix components on the analytical column can degrade performance. Implementing a robust sample preparation method and using a guard column can help mitigate this.
-
Column Overloading: Injecting a sample with a high concentration of Rosuvastatin or matrix components can lead to peak fronting. Diluting the sample or using a column with a higher loading capacity can resolve this.
Q3: My assay is showing low recovery for Rosuvastatin. How can I improve it?
A: Low recovery is often related to the sample extraction procedure. Consider the following:
-
Optimize Extraction Method: Different extraction techniques yield varying recoveries. While simple protein precipitation with acetonitrile (B52724) is fast, it may result in lower recoveries and significant matrix effects.[3][4] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences and can improve recovery.[5] Supported Liquid Extraction (SLE) has also been shown to achieve high recovery for Rosuvastatin.[6]
-
Adjust pH during Extraction: The pH of the sample and extraction solvents can significantly impact the extraction efficiency of Rosuvastatin. Ensure the pH is optimized for the chosen extraction method.
-
Internal Standard Selection: An appropriate internal standard (IS) that mimics the analyte's behavior during extraction is crucial. A stable isotope-labeled internal standard like Rosuvastatin-d6 is ideal for compensating for recovery losses.
Q4: I suspect significant matrix effects are affecting my results. How can I confirm and mitigate this?
A: To confirm matrix effects, a post-extraction addition experiment is recommended. This involves comparing the analyte's response in a blank extracted matrix spiked after extraction with the response in a neat solution at the same concentration.[5][7]
Here are some strategies to mitigate matrix effects:
-
Improve Sample Preparation: As mentioned, switching from protein precipitation to a more rigorous method like SPE or LLE can significantly reduce matrix components.[8][5]
-
Chromatographic Separation: Optimize the chromatographic method to separate Rosuvastatin from co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.
-
Use a Stable Isotope-Labeled Internal Standard: A co-eluting, stable isotope-labeled internal standard (e.g., Rosuvastatin-d6) is the most effective way to compensate for matrix effects, as it is affected similarly to the analyte.
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[1]
Q5: I am observing two peaks for Rosuvastatin in my chromatogram. What is the likely cause?
A: The appearance of two peaks for a single analyte can be due to several reasons:
-
Isomers or Conformational Isomers: It's possible to have different conformations of the same molecule, which may have different retention times. This could be influenced by the solvent conditions or pH.[9]
-
Carryover: If peaks are observed in blank plasma injections, it could indicate carryover from previous high-concentration samples. Implementing a thorough needle wash protocol with a strong solvent for Rosuvastatin can help reduce this.[9]
-
Metabolites or Impurities: A closely related impurity or metabolite, such as N-desmethyl Rosuvastatin, might be present and could potentially have the same mass transition.[9]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This method is rapid but may be more susceptible to matrix effects.
-
To 100 µL of plasma sample, add 50 µL of internal standard working solution (e.g., Rosuvastatin-d6 in methanol).
-
Add 300 µL of acetonitrile to precipitate the proteins.[3][4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 100 µL of the mobile phase.[3]
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This method provides a cleaner extract compared to protein precipitation.
-
Condition an SPE cartridge (e.g., Thermo Scientific SOLA) with 1.0 mL of methanol (B129727) followed by 1.0 mL of water.[5]
-
Load 100 µL of the plasma sample (pre-spiked with internal standard) onto the cartridge.[5]
-
Wash the cartridge with 500 µL of 0.1% (v/v) formic acid, followed by 500 µL of 10% (v/v) methanol.[5]
-
Elute Rosuvastatin with 2 x 200 µL of 90% (v/v) methanol.[5]
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[5]
-
Reconstitute the residue in 200 µL of the mobile phase.[5]
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Rosuvastatin Analysis
| Parameter | Protein Precipitation | Solid-Phase Extraction (SPE) | Supported Liquid Extraction (SLE) | Liquid-Liquid Extraction (LLE) |
| Principle | Protein removal by denaturation with an organic solvent. | Analyte is retained on a solid sorbent while interferences are washed away. | Analyte partitions from an aqueous sample into an organic solvent immobilized on a solid support. | Analyte partitions between two immiscible liquid phases. |
| Typical Recovery | >95%[4] | 99.3%[5] | 96%[6] | Not explicitly stated, but generally good. |
| Matrix Effect | Can be significant. | Generally low.[5] | Absolute matrix effect of 12.7%.[6] | Can be present, but often lower than PP. |
| Throughput | High | Moderate | High | Moderate |
| Solvent Usage | Low | Moderate | Low | High |
| Cost | Low | High | Moderate | Low |
Table 2: Typical LC-MS/MS Parameters for Rosuvastatin Analysis
| Parameter | Typical Value/Condition | Reference |
| LC Column | C18 (e.g., 50 mm x 4.6 mm, 5 µm) | [3] |
| Mobile Phase A | 0.1% Formic Acid in Water or 5mM Ammonium Acetate | [3] |
| Mobile Phase B | Acetonitrile or Methanol | [3][10] |
| Flow Rate | 0.4 - 0.8 mL/min | [3] |
| Injection Volume | 5 - 20 µL | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [3] |
| MRM Transition | Rosuvastatin: m/z 482.2 → 258.1 | [8][11] |
| Internal Standard | Rosuvastatin-d6, Atorvastatin, Fluconazole, Carbamazepine | [8][4][5][12] |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. jocpr.com [jocpr.com]
- 9. analytical chemistry - LC-MS/MS analysis of rosuvastatin in rat plasma two peaks - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization and Purification of (3R,5R)-Rosuvastatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization and purification of (3R,5R)-Rosuvastatin.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the crystallization of Rosuvastatin (B1679574) Calcium?
A1: The primary challenges in the crystallization of Rosuvastatin Calcium revolve around its polymorphic nature, low aqueous solubility, and the tendency of its amorphous form to be unstable. Rosuvastatin Calcium can exist in several crystalline forms (A, B, B-1, C) and an amorphous form, each possessing different physical and chemical properties, such as solubility and stability.[1] The amorphous form, while offering the benefits of higher bioavailability and lower production costs, is less stable both physically and chemically and can be hygroscopic.[1][2] Furthermore, as a Biopharmaceutical Classification System (BCS) Class II drug, Rosuvastatin has low solubility, which complicates the crystallization process.[1]
Q2: Why is it critical to control the (3R,5R) diastereomer, and what are the acceptable limits?
A2: The desired therapeutic agent is the (3R,5S) enantiomer of Rosuvastatin. The presence of other diastereomers, particularly the (3R,5R) isomer, is considered an impurity that can potentially reduce the biological activity of the drug. Therefore, it is crucial to control its levels to ensure the safety and efficacy of the final product. Regulatory bodies like the European Pharmacopoeia (EP) have established strict limits for this and other impurities. For instance, the EP monograph specifies a maximum limit of 0.5% for impurity B, which is the (3R,5R) diastereomer.
Q3: What is "oiling out" and how can it be prevented during the crystallization of Rosuvastatin?
A3: "Oiling out" is a phenomenon where a compound separates from the solution as a liquid (an oil) rather than a solid crystalline material during the cooling or anti-solvent addition phase of crystallization.[3][4] This is problematic because the oil phase can trap impurities, and solidified oils rarely form pure crystals.[3] Oiling out can occur if the melting point of the solid is lower than the temperature of the solution, which can be exacerbated by the presence of impurities that depress the melting point.[3] To prevent oiling out, consider the following strategies:
-
Control Supersaturation: Avoid rapid cooling or fast addition of anti-solvent, as high supersaturation can promote oiling out.[5]
-
Solvent System Modification: If oiling out persists, adding more of the "soluble solvent" or switching to a different solvent system may be necessary.[3][5]
-
Seeding: Introducing seed crystals of the desired polymorphic form can encourage direct crystallization and bypass the formation of an oil phase.[5]
-
Temperature Control: Ensure that the crystallization process occurs at a temperature below the melting point of the compound in the chosen solvent system.[5]
Troubleshooting Guides
Crystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| No Crystal Formation | - Solution is not sufficiently supersaturated.- Nucleation is inhibited. | - Increase Supersaturation: Evaporate some of the solvent to increase the concentration of Rosuvastatin.- Induce Nucleation: Scratch the inside of the flask with a glass rod at the air-liquid interface. Add seed crystals of the desired polymorphic form. |
| Formation of Amorphous Solid Instead of Crystalline Form | - Rapid precipitation due to high supersaturation.- Presence of impurities that inhibit crystal growth. | - Slow Down Crystallization: Reduce the cooling rate or the rate of anti-solvent addition.- Purify the Material: Ensure the starting material is of sufficient purity. Consider a pre-purification step if necessary. |
| Low Yield | - Incomplete precipitation.- Loss of product during filtration or washing. | - Optimize Solvent/Anti-solvent Ratio: Ensure the final solvent composition sufficiently minimizes the solubility of Rosuvastatin Calcium.- Cooling: Cool the crystallization mixture to a lower temperature to maximize precipitation.- Washing: Use a minimal amount of a cold, appropriate solvent to wash the crystals to avoid redissolving the product. |
Purification Issues
| Problem | Potential Cause | Troubleshooting Steps |
| High Levels of (3R,5R) Diastereomer | - Inefficient separation during crystallization.- Non-stereoselective reduction step in the synthesis. | - Recrystallization: Perform one or more recrystallizations from a suitable solvent system. A mixture of tetrahydrofuran (B95107) and methanol (B129727) is a preferred solvent for the diol ester intermediate.[6] - Chromatographic Purification: For high-value material or difficult separations, column chromatography may be necessary. |
| Presence of Process-Related Impurities | - Incomplete reactions or side reactions during synthesis. | - Optimize Reaction Conditions: Review and optimize the synthetic steps to minimize the formation of by-products.- Washing/Extraction: Implement aqueous washes or liquid-liquid extractions at appropriate stages of the synthesis to remove water-soluble or organic-soluble impurities. |
| Residual Solvents | - Inadequate drying. | - Drying: Dry the final product under vacuum at an appropriate temperature for a sufficient duration. Ensure the drying temperature is not too high to cause degradation. |
Data Presentation
Solubility of Rosuvastatin Calcium
| Solvent | Temperature (°C) | Solubility (mg/mL) | Form |
| Water | Ambient | Slightly Soluble | Crystalline |
| Methanol | Ambient | Soluble | Crystalline |
| Acetonitrile | Ambient | Freely Soluble | Crystalline |
| Ethanol (99.5%) | Ambient | Slightly Soluble | Crystalline |
| DMSO | Ambient | ~20 | Crystalline |
| Dimethyl Formamide (DMF) | Ambient | ~20 | Crystalline |
| Water | 37 | pH-dependent | Amorphous & Crystalline |
| Propylene Glycol | 45 | High | Crystalline |
Note: "Freely soluble," "soluble," and "slightly soluble" are qualitative terms from pharmacopeial descriptions.[7] Quantitative data is provided where available.
Common Impurities of Rosuvastatin (European Pharmacopoeia)
| Impurity | Common Name / Type | EP Limit (%) |
| Impurity A | Process-related | ≤ 0.2 |
| Impurity B | (3R,5R)-Diastereomer | ≤ 0.5 |
| Impurity C | Process-related | ≤ 0.6 |
| Impurity G | Process-related | ≤ 0.1 |
| Unspecified Impurities | - | ≤ 0.10 each |
| Total Impurities | - | ≤ 1.2 |
Experimental Protocols
Protocol 1: Preparation of Amorphous Rosuvastatin Calcium
This protocol describes the preparation of amorphous Rosuvastatin Calcium from a crystalline form using a solvent-precipitation method.
Materials:
-
Crystalline Rosuvastatin Calcium
-
Tetrahydrofuran (THF), HPLC grade
-
Cyclohexane (B81311), HPLC grade
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven
Procedure:
-
Dissolve crystalline Rosuvastatin Calcium (e.g., 5.0 g) in tetrahydrofuran (25.0 mL) at ambient temperature (25-30 °C) with stirring until a clear solution is obtained.
-
Filter the solution through a celite bed to remove any particulate matter. Wash the celite bed with a small amount of THF (e.g., 2.0 mL).
-
Combine the filtrate and the washings.
-
In a separate flask, place cyclohexane (120 mL).
-
Slowly pour the Rosuvastatin/THF solution into the cyclohexane over approximately 30 minutes with vigorous stirring. A white precipitate will form.
-
Continue stirring the resulting suspension at 25-30 °C for an additional 2 hours to ensure complete precipitation.
-
Collect the precipitated product by vacuum filtration.
-
Dry the collected solid at 45 °C under vacuum to yield amorphous Rosuvastatin Calcium as a white product.
Protocol 2: UHPLC Method for Impurity Profiling
This protocol outlines a typical Ultra-High-Performance Liquid Chromatography (UHPLC) method for the separation and quantification of Rosuvastatin and its related substances, including the (3R,5R) diastereomer.
Chromatographic Conditions:
-
Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase: A gradient mixture of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (methanol).
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 55 °C
-
Detector: UV at 240 nm
-
Injection Volume: 1 µL
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Rosuvastatin Calcium reference standard in the mobile phase. Further dilute to a suitable concentration for analysis.
-
Sample Solution: Accurately weigh and dissolve the Rosuvastatin Calcium sample in the mobile phase to achieve a known concentration.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
Procedure:
-
Equilibrate the UHPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Identify and quantify the impurities based on their retention times relative to the main Rosuvastatin peak and by comparing their peak areas to that of the reference standard.
Visualizations
Caption: General Crystallization Workflow.
References
- 1. US20130197224A1 - Preparation method of rosuvastatin calcium and its intermediates - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 6. KR101019450B1 - Diastereoisomer Purification of Rosuvastatin - Google Patents [patents.google.com]
- 7. pmda.go.jp [pmda.go.jp]
Method transfer challenges for the analysis of (3R,5R)-Rosuvastatin between different laboratories
Welcome to the technical support center for the analysis of (3R,5R)-Rosuvastatin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during analytical method transfer between different laboratories. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure smooth and successful method implementation.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the transfer and execution of Rosuvastatin (B1679574) analysis.
Issue 1: Shifting Retention Times of Rosuvastatin Peak
-
Question: We are observing significant shifts in the retention time for Rosuvastatin when transferring our HPLC method to a collaborating laboratory. What are the potential causes and how can we troubleshoot this?
-
Answer: Retention time variability is a common challenge in method transfer. Several factors can contribute to this issue. Here’s a systematic approach to identify and resolve the problem:
-
Mobile Phase Preparation and pH:
-
Potential Cause: Discrepancies in mobile phase preparation, especially the pH adjustment, can significantly impact the retention of Rosuvastatin, which is an acidic compound (pKa ≈ 4.6).[1] In reversed-phase HPLC, a lower pH will keep Rosuvastatin in its non-ionized form, leading to longer retention times.
-
Troubleshooting Steps:
-
Ensure both laboratories use the same procedure for preparing the mobile phase, including the source and grade of solvents and reagents.
-
Calibrate pH meters in both labs using the same standard buffers.
-
Specify a clear and precise method for pH adjustment (e.g., "adjust pH to 3.5 with orthophosphoric acid").[2]
-
Consider having one laboratory prepare and distribute a large batch of the mobile phase to the other for initial comparison runs.
-
-
-
Column Chemistry and Equilibration:
-
Potential Cause: Even with columns of the same type (e.g., C8 or C18), there can be batch-to-batch variability in the stationary phase chemistry from the same or different manufacturers.[3] Inadequate column equilibration can also lead to inconsistent retention.
-
Troubleshooting Steps:
-
Use columns from the same manufacturing batch for initial method transfer studies if possible.
-
If using different columns, ensure they have comparable specifications (particle size, pore size, carbon load).
-
Implement a standardized and sufficiently long column equilibration protocol (e.g., flush with mobile phase for at least 30-60 minutes or until a stable baseline is achieved).
-
-
-
System Dwell Volume:
-
Potential Cause: Differences in the HPLC systems' dwell volume (the volume from the point of solvent mixing to the column inlet) can cause shifts in retention times, particularly in gradient methods.[4]
-
Troubleshooting Steps:
-
Determine the dwell volume of each HPLC system.
-
Adjust the gradient profile in the receiving laboratory's instrument method to compensate for the difference in dwell volume.
-
-
-
Column Temperature:
-
Potential Cause: Fluctuations in column temperature can affect retention times.[5]
-
Troubleshooting Steps:
-
Use a column oven in both laboratories and ensure they are set to the same temperature and are properly calibrated.
-
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: Our Rosuvastatin peak is showing significant tailing after transferring the method. What could be the cause?
-
Answer: Peak tailing can compromise the accuracy and precision of quantification. Here are the common causes and solutions:
-
Secondary Interactions with Silica (B1680970):
-
Potential Cause: Residual silanol (B1196071) groups on the silica backbone of the stationary phase can interact with the polar functional groups of Rosuvastatin, leading to peak tailing. This can be more pronounced with older or lower-quality columns.
-
Troubleshooting Steps:
-
Ensure the mobile phase pH is sufficiently low (e.g., around 3.0-3.5) to suppress the ionization of silanol groups.[1]
-
Use a high-purity, end-capped column.
-
Consider using a column with a different stationary phase chemistry (e.g., a C8 instead of a C18, or one with a different end-capping technology).[6]
-
-
-
Column Overload:
-
Potential Cause: Injecting too much sample can lead to peak fronting or tailing.
-
Troubleshooting Steps:
-
Reduce the injection volume or the concentration of the sample.
-
-
-
Contamination:
-
Potential Cause: Contamination at the head of the column or in the mobile phase can cause poor peak shape.
-
Troubleshooting Steps:
-
Use a guard column to protect the analytical column.
-
Filter all samples and mobile phases through a 0.45 µm filter.[7]
-
Flush the column with a strong solvent to remove any adsorbed contaminants.
-
-
-
Issue 3: Inconsistent Quantification Results Between Laboratories
-
Question: We are getting different assay values for the same batch of Rosuvastatin tablets in two different labs. How can we harmonize our results?
-
Answer: Discrepancies in quantitative results are a critical issue in method transfer. A systematic investigation is required:
-
Standard and Sample Preparation:
-
Potential Cause: Variations in weighing, dilution, sonication time, and filtration can introduce errors.[3][8] Rosuvastatin is sparingly soluble in water, so the choice of diluent is important.[2][9]
-
Troubleshooting Steps:
-
Use a detailed, harmonized protocol for the preparation of standard and sample solutions. Specify the diluent (e.g., a mixture of acetonitrile (B52724) and water) and sonication time to ensure complete dissolution.[2][3]
-
Use calibrated analytical balances and volumetric glassware in both laboratories.
-
Consider having one lab prepare and distribute a set of standards and samples to the other for a head-to-head comparison.
-
-
-
Detector Response:
-
Potential Cause: Differences in detector settings, such as the detection wavelength and the flow cell path length, can affect sensitivity and, consequently, the calculated concentration.[4]
-
Troubleshooting Steps:
-
-
Integration Parameters:
-
Potential Cause: Different integration parameters in the chromatography data system (CDS) can lead to variations in peak area calculation, especially for peaks with poor shape.
-
Troubleshooting Steps:
-
Establish and document a clear set of integration parameters (e.g., peak width, threshold, and baseline settings) to be used in both laboratories.
-
Provide training to analysts in both labs on the correct integration of the Rosuvastatin peak.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for Rosuvastatin analysis?
A1: The most prevalent method is reversed-phase HPLC (RP-HPLC) with UV detection.[1] Commonly used stationary phases are C8 and C18 columns.[3][6] The mobile phase typically consists of a mixture of acetonitrile and an acidic buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) with the pH adjusted to around 3.0-4.0.[1][2] Detection is usually performed at approximately 242 nm.[2][3]
Q2: Are there any specific challenges related to the analysis of this compound enantiomer?
A2: Yes, ensuring the stereochemical purity of Rosuvastatin requires a stereoselective (chiral) method. Standard RP-HPLC methods will not separate the (3R,5R) enantiomer from its stereoisomers. For this purpose, a chiral stationary phase is necessary. A published method utilizes a Chiralpak IB column with a mobile phase of n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid.[10]
Q3: What are the critical parameters to define in a method transfer protocol for Rosuvastatin analysis?
A3: A comprehensive method transfer protocol should include:
-
Chromatographic Conditions: Column details (manufacturer, type, dimensions, particle size, batch number), mobile phase composition and preparation, flow rate, column temperature, injection volume, and detector settings.[2][6]
-
System Suitability Tests (SST): Acceptance criteria for parameters like theoretical plates, tailing factor, and %RSD of replicate injections of the standard.[8]
-
Standard and Sample Preparation Procedures: Detailed, step-by-step instructions.[3]
-
Data Processing and Reporting: Integration parameters and calculation formulas.
-
Acceptance Criteria for Method Transfer: Pre-defined limits for the agreement of results between the originating and receiving laboratories.
Q4: For LC-MS/MS analysis of Rosuvastatin in biological matrices, what are the common issues?
A4: In LC-MS/MS bioanalysis, challenges can include:
-
Matrix Effects: Lipids and other components in plasma can suppress or enhance the ionization of Rosuvastatin, leading to inaccurate quantification.[11][12]
-
Metabolite Instability: The rosuvastatin lactone metabolite can hydrolyze back to rosuvastatin under certain conditions, leading to an overestimation of the parent drug concentration.[13] Acidification of samples is often recommended to stabilize the lactone.[13]
-
Carryover: Rosuvastatin can adsorb to surfaces in the LC system, causing carryover in subsequent injections.[14] An effective needle wash protocol is crucial.[14]
Quantitative Data Summary
The following tables summarize typical validation and system suitability parameters for Rosuvastatin analysis by HPLC, which can serve as a benchmark during method transfer.
Table 1: Typical HPLC Method Parameters for Rosuvastatin Analysis
| Parameter | Typical Value/Range | Reference |
| Column | C8 or C18, 150-250 mm length, 4.6 mm ID, 5 µm particle size | [2][6] |
| Mobile Phase | Acetonitrile : Acidic Buffer (pH 3.0-4.0) | [1][2] |
| Flow Rate | 1.0 - 1.5 mL/min | [2][6] |
| Detection Wavelength | 242 nm | [2][3] |
| Injection Volume | 10 - 20 µL | [2][6] |
| Column Temperature | Ambient or controlled at 25-40 °C | [2][9] |
Table 2: Representative Performance Characteristics from Validated Methods
| Parameter | Reported Value/Range | Reference |
| Linearity Range | 0.5 - 100 µg/mL | [3][9] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Accuracy (% Recovery) | 98.0% - 102.0% | [2][6] |
| Precision (%RSD) | < 2.0% | [6][9] |
| Limit of Detection (LOD) | 0.1 - 0.7 µg/mL | [9][15] |
| Limit of Quantitation (LOQ) | 0.5 - 1.6 µg/mL | [9][15] |
Experimental Protocols
Protocol 1: Assay of this compound in Tablets by RP-HPLC
This protocol is a representative example based on published methods.[2][3]
1. Chromatographic Conditions:
-
Column: YMC Pack C8 (150 x 4.6 mm, 5 µm) or equivalent.[3]
-
Mobile Phase: Acetonitrile and water (pH adjusted to 3.5 with orthophosphoric acid) in a 40:60 (v/v) ratio.[2]
-
Flow Rate: 1.5 mL/min.[2]
-
Column Temperature: Ambient.
-
Detection: UV at 242 nm.[3]
-
Injection Volume: 20 µL.[2]
2. Preparation of Solutions:
-
Diluent: Acetonitrile and water (50:50, v/v).[3]
-
Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of Rosuvastatin Calcium reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 5 minutes to dissolve, and then dilute to volume with the diluent.[3]
-
Standard Working Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.[3]
-
Sample Preparation (for 10 mg tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to one tablet (average weight) into a 200 mL volumetric flask.
-
Add about 150 mL of diluent and sonicate for 15 minutes with intermittent shaking.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.[3]
-
3. System Suitability:
-
Inject the Standard Working Solution five times.
-
The %RSD for the peak area should be not more than 2.0%.
-
The tailing factor for the Rosuvastatin peak should be not more than 2.0.
-
The theoretical plates should be not less than 2000.
4. Procedure:
-
Inject the blank (diluent), Standard Working Solution, and Sample Preparation into the chromatograph.
-
Record the chromatograms and measure the peak areas for Rosuvastatin.
-
Calculate the amount of Rosuvastatin in the sample.
Visualizations
Below are diagrams illustrating key workflows and concepts relevant to Rosuvastatin analysis method transfer.
Caption: A logical workflow for analytical method transfer between laboratories.
Caption: A troubleshooting decision tree for inconsistent HPLC results.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. ymerdigital.com [ymerdigital.com]
- 3. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5 Ways to Prevent HPLC Method Transfer Failures [thermofisher.com]
- 5. wjpls.org [wjpls.org]
- 6. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrrr.com [ijrrr.com]
- 8. pharmascholars.com [pharmascholars.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 12. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. analytical chemistry - LC-MS/MS analysis of rosuvastatin in rat plasma two peaks - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. saudijournals.com [saudijournals.com]
Improving the yield and purity of synthesized (3R,5R)-Rosuvastatin reference material
An Important Note on Stereochemistry: While the topic requests information on the (3R,5R)-isomer of Rosuvastatin (B1679574), it is crucial to clarify that the pharmacologically active and commercially available form of Rosuvastatin is the (3R,5S)-isomer.[1] The (3R,5R)-isomer is considered a diastereomeric impurity. This guide will therefore focus on methods to maximize the yield and purity of the desired (3R,5S)-Rosuvastatin, which inherently involves minimizing the formation of the (3R,5R) and other isomers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of (3R,5S)-Rosuvastatin reference material.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of (3R,5S)-Rosuvastatin, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the overall yield of my Rosuvastatin synthesis consistently low?
Potential Causes and Solutions:
-
Suboptimal Wittig/Horner-Wadsworth-Emmons (HWE) Reaction Conditions: The Wittig or HWE reaction is a critical step in forming the heptenoate side chain. The choice of base, solvent, and temperature can significantly impact the yield.[2][3]
-
Solution: Experiment with different bases such as potassium carbonate or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2] Solvents like Dimethyl Sulfoxide (DMSO) or acetonitrile (B52724) can be used.[2][4] Optimizing the reaction temperature, often in the range of 70-75°C for traditional heating or at room temperature for mechanochemical methods, can also improve yields.[2][5]
-
-
Poor Quality of Intermediates: The purity of the pyrimidine (B1678525) aldehyde and the phosphonium (B103445) ylide or phosphonate (B1237965) ester is crucial for a high-yielding reaction.[6]
-
Side Reactions and Impurity Formation: The formation of by-products can consume starting materials and reduce the yield of the desired product.[9]
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to minimize the formation of side products by stopping the reaction at the optimal time.[7]
-
Question 2: My final product has a high level of the (3R,5R)-diastereomer. How can I improve the stereoselectivity of the synthesis?
Potential Causes and Solutions:
-
Inefficient Diastereoselective Reduction: The reduction of the C5-keto group to a hydroxyl group is a key stereochemistry-determining step. The choice of reducing agent and reaction conditions is critical for achieving high diastereoselectivity.
-
Solution: Employ a stereoselective reduction method. The Narasaka-Prasad reduction, which often uses a chelating agent like diethylmethoxyborane (B30974) (Et₂BOMe) followed by sodium borohydride (B1222165) (NaBH₄), is known to favor the formation of the desired syn-1,3-diol, leading to the (3R,5S) configuration.[10] An asymmetric synthesis approach starting from an α,β-unsaturated aldehyde precursor has been reported to yield a >99:1 syn:anti ratio.[2]
-
-
Isomerization During Synthesis or Work-up: Certain reaction conditions or purification steps might lead to the isomerization of the desired product.
-
Solution: Maintain mild reaction conditions, especially during hydrolysis and salt formation steps. Avoid strongly acidic or basic conditions for prolonged periods.
-
Question 3: I am observing a significant amount of the Z-isomer (cis-isomer) impurity in my product after the Wittig reaction. What can be done to improve the E/Z selectivity?
Potential Causes and Solutions:
-
Non-stabilized Ylide: The type of ylide used in the Wittig reaction influences the stereochemical outcome. Non-stabilized ylides tend to give more of the Z-isomer.
-
Solution: The Horner-Wadsworth-Emmons (HWE) modification of the Wittig reaction, which uses a phosphonate carbanion, generally provides excellent E-selectivity.
-
-
Reaction Conditions: The solvent and the presence of salts can influence the E/Z ratio.
-
Solution: The presence of lithium or sodium salts can favor the formation of the E-olefin.[3] The choice of solvent can also play a role; aprotic solvents are commonly used.
-
Question 4: How can I effectively purify the final (3R,5S)-Rosuvastatin calcium to remove process-related impurities and diastereomers?
Potential Causes and Solutions:
-
Ineffective Crystallization: The choice of solvent system is critical for successful purification by crystallization.
-
Solution: A mixed solvent system is often effective. For instance, a mixture of ethanol (B145695), ethyl acetate (B1210297), and n-heptane has been used to crystallize Rosuvastatin ethyl ester.[11] For a key intermediate, a mixed solution of absolute ethanol and n-hexane has been shown to be effective in removing the cis-isomer.[7] Step-wise addition of different solvents (e.g., an ester, an alkane, and an ether) can also be employed for pulping and crystallization.[6]
-
-
Co-precipitation of Impurities: Impurities with similar solubility profiles to the desired product may co-precipitate.
-
Solution: Perform multiple recrystallizations. Converting the crude Rosuvastatin ester to a water-soluble salt (e.g., sodium salt) allows for the removal of water-insoluble impurities through extraction before re-esterification and crystallization.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthesized Rosuvastatin?
A1: Impurities in Rosuvastatin can be categorized as process-related impurities and degradation products. Common process-related impurities include diastereomers (such as the (3R,5R)-isomer), the Z-isomer from the Wittig reaction, and unreacted starting materials or intermediates. Degradation products can form under stress conditions like exposure to acid, heat, or light.
Q2: What analytical techniques are recommended for determining the purity and enantiomeric excess of (3R,5S)-Rosuvastatin?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique. For determining the enantiomeric excess and separating diastereomers, a chiral stationary phase is necessary. Chiralpak columns, such as Chiralpak IB, are frequently used.[13] The mobile phase often consists of a mixture of n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid.[13]
Q3: Is it possible to purify Rosuvastatin intermediates to improve the final product's quality?
A3: Yes, purifying intermediates is a highly recommended practice to improve the yield and purity of the final product.[6] Crystallization is a common and effective method for purifying solid intermediates. For example, a key intermediate can be purified using a mixed solvent of an alcohol and an ether after initial workup.[8]
Q4: What is the role of the calcium salt in the final product?
A4: Rosuvastatin is typically isolated and formulated as its calcium salt. The calcium salt is a stable, crystalline solid that is suitable for pharmaceutical dosage forms.[14]
Data Presentation
Table 1: Comparison of Purity and Diastereomer Content After Purification of a Key Rosuvastatin Intermediate
| Purification Method | Final Yield (%) | HPLC Purity (%) | Diastereomer Content (%) |
| Acetonitrile Recrystallization | 95 | 99.5 | 0.50 |
| Water Recrystallization | 60 | 99.7 | 0.30 |
| Ethanol/Water/Ether System | Not Specified | >99 | <0.1 |
Source: Adapted from data presented in patent CN109651259B.[8]
Experimental Protocols
Protocol 1: Diastereoselective Reduction of Rosuvastatin Keto-Ester
This protocol describes a general procedure for the stereoselective reduction of the C5-keto group to yield the desired (3R,5S)-dihydroxy side chain.
-
Preparation: Dissolve the Rosuvastatin keto-ester intermediate in a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) at room temperature under an inert atmosphere (e.g., nitrogen).
-
Chelating Agent Addition: Cool the solution to a low temperature (e.g., -78°C) and slowly add a solution of diethylmethoxyborane (Et₂BOMe) in THF. Stir the mixture for 30-60 minutes to allow for chelation.
-
Reduction: Add sodium borohydride (NaBH₄) portion-wise to the reaction mixture, maintaining the low temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: Quench the reaction by the slow addition of acetic acid or another suitable quenching agent.
-
Work-up: Allow the reaction mixture to warm to room temperature. Add ethyl acetate and water, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diol ester.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/n-heptane) to yield the pure (3R,5S)-Rosuvastatin ester.
Protocol 2: Purification of (3R,5S)-Rosuvastatin by Crystallization
This protocol outlines a general procedure for the purification of the final product by recrystallization.
-
Solvent Selection: Choose a solvent or a solvent system in which Rosuvastatin has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include esters (e.g., ethyl acetate), alcohols (e.g., ethanol), and alkanes (e.g., n-heptane). A mixed solvent system is often most effective.[11]
-
Dissolution: Dissolve the crude Rosuvastatin in the minimum amount of the chosen hot solvent or solvent mixture.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A simplified workflow of the key steps in the synthesis of (3R,5S)-Rosuvastatin.
Caption: The general workflow for the purification of (3R,5S)-Rosuvastatin via crystallization.
Caption: A logical diagram illustrating common problems and their primary solutions in Rosuvastatin synthesis.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]
- 4. Synthesis process method of rosuvastatin - Eureka | Patsnap [eureka.patsnap.com]
- 5. unifr.ch [unifr.ch]
- 6. nbinno.com [nbinno.com]
- 7. A kind of purification method of rosuvastatin calcium intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN109651259B - Purification method of rosuvastatin calcium key intermediate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN112028881B - Synthesis method of rosuvastatin calcium higher intermediate R-1 - Google Patents [patents.google.com]
- 12. US20130197224A1 - Preparation method of rosuvastatin calcium and its intermediates - Google Patents [patents.google.com]
- 13. wjpmr.com [wjpmr.com]
- 14. US7396927B2 - Process for preparation of rosuvastatin calcium - Google Patents [patents.google.com]
Degradation product identification for (3R,5R)-Rosuvastatin under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of degradation products of (3R,5R)-Rosuvastatin under stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the major degradation products of Rosuvastatin (B1679574) under forced degradation conditions?
A1: Under various stress conditions, Rosuvastatin primarily degrades into several products. The most commonly reported degradation products include Rosuvastatin lactone, which is a major degradant under acidic and photolytic conditions.[1] Other significant degradation products that have been identified include a 5-oxo isomer, an anti-isomer, and Rosuvastatin-N-oxide, which is a major product of oxidative stress.[2][3]
Q2: Under which stress conditions is Rosuvastatin most labile?
A2: Rosuvastatin is particularly susceptible to degradation under acidic hydrolysis and photolytic conditions.[2][4][5][6] It shows moderate degradation under oxidative and thermal stress. The drug is relatively stable under neutral and basic hydrolytic conditions.[4][5][6]
Q3: What analytical techniques are most suitable for identifying Rosuvastatin degradation products?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV detection are the primary techniques for separating and quantifying Rosuvastatin and its degradation products. For structural elucidation and confirmation of the identity of the degradation products, mass spectrometry (MS), particularly LC-MS, LC-MS/MS, and high-resolution mass spectrometry (HRMS), is indispensable.
Q4: How can I quantify the degradation products?
A4: Quantification of degradation products is typically achieved using a stability-indicating HPLC or UPLC method with UV detection. The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines. The percentage of each degradation product can be calculated based on the peak area relative to the initial peak area of the parent drug or by using a relative response factor if the pure impurity standard is not available.
Troubleshooting Guides
Issue 1: Poor Separation of Degradation Products in HPLC/UPLC
Symptoms:
-
Co-eluting peaks.
-
Broad peak shapes for the parent drug or degradation products.
-
Inconsistent retention times.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate mobile phase composition. | Optimize the mobile phase. A common mobile phase for Rosuvastatin and its degradation products is a mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) in a gradient or isocratic elution. Adjust the ratio of the organic solvent to the aqueous buffer to improve separation. |
| Incorrect pH of the mobile phase. | The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like Rosuvastatin. Experiment with a pH range around the pKa of Rosuvastatin and its degradation products. |
| Suboptimal column chemistry. | Ensure the use of a suitable stationary phase. A C18 column is commonly used and effective. If co-elution persists, consider trying a different column chemistry, such as a C8 or a phenyl-hexyl column. |
| Inadequate column temperature. | Temperature can affect viscosity and selectivity. Try running the analysis at different temperatures (e.g., 25°C, 30°C, 40°C) to see if it improves resolution. |
| Sample overload. | Injecting too concentrated a sample can lead to peak broadening and poor resolution. Dilute the sample and reinject. |
Issue 2: Inconsistent or Low Degradation During Stress Testing
Symptoms:
-
Less than 5% degradation is observed, making it difficult to identify and quantify degradation products.
-
High variability in the percentage of degradation between replicate experiments.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Stress conditions are too mild. | Increase the severity of the stress conditions. For example, increase the concentration of the acid/base, the temperature, or the duration of exposure. Refer to the detailed experimental protocols for recommended starting conditions. |
| Inadequate mixing of the drug and stressor. | Ensure the drug is completely dissolved in the solvent before adding the stressor and that the solution is well-mixed throughout the experiment. |
| Instability of the stressor. | Some stressors, like hydrogen peroxide, can degrade over time. Use freshly prepared solutions for each experiment. |
| Light exposure is insufficient for photolytic degradation. | Ensure the sample is exposed to a calibrated light source that provides a consistent and sufficient light output as per ICH Q1B guidelines. |
| Incorrect sample preparation post-degradation. | Ensure proper neutralization of acidic or basic samples before injection to prevent further degradation or reaction on the column. |
Quantitative Data Summary
The following table summarizes the percentage of Rosuvastatin degradation and the formation of its major degradation products under various stress conditions as reported in the literature.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of Rosuvastatin | Major Degradation Products Identified |
| Acid Hydrolysis | 0.1 M HCl | 2 hours | 80°C | 33.67%[7] | Rosuvastatin Lactone, Unknown impurity |
| Alkaline Hydrolysis | 0.1 M NaOH | 2 hours | 80°C | 76.84%[7] | Degradation products with different retention times |
| Oxidative Degradation | 30% H₂O₂ | 2 hours | 70°C | 14.41%[7] | Rosuvastatin-N-oxide and other polar impurities |
| Thermal Degradation | Solid State | 6 hours | 70°C | 0.36%[7] | Minimal degradation |
| Photolytic Degradation | UV light (254 nm) | 2 hours | Ambient | 0.75% (dry), 0.48% (wet)[7] | Rosuvastatin Lactone and other photoproducts |
Detailed Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the general procedure for subjecting this compound to various stress conditions as per ICH guidelines.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve Rosuvastatin calcium in a suitable solvent (e.g., a mixture of water, acetonitrile, and methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Keep the solution in a water bath at 80°C for 2 hours.
-
After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
3. Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Keep the solution in a water bath at 80°C for 2 hours.
-
After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.
-
Keep the solution at 70°C for 2 hours.
-
After cooling, dilute the solution with the mobile phase for analysis.
5. Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at 70°C for 6 hours.
-
After the specified time, dissolve a known amount of the heat-treated drug in the mobile phase to obtain a suitable concentration for analysis.
6. Photolytic Degradation:
-
Expose the solid drug substance (in a thin layer) and a solution of the drug to a UV light source at 254 nm for a specified duration (e.g., 2 hours).
-
For the solid sample, dissolve a known amount in the mobile phase after exposure.
-
For the solution sample, dilute as necessary with the mobile phase for analysis.
7. Analysis:
-
Analyze all the stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC or UPLC method.
-
Identify and quantify the degradation products formed.
Visualizations
Rosuvastatin Degradation Workflow
Caption: Workflow of Rosuvastatin degradation under various stress conditions.
Logical Relationship of Degradation Analysis
Caption: Logical workflow for the identification of Rosuvastatin degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. scispace.com [scispace.com]
- 5. LC-MS/TOF, LC-MSn, on-line H/D exchange and LC-NMR studies on rosuvastatin degradation and in silico determination of toxicity of its degradation products: a comprehensive approach during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] DEGRADATION ESTIMATION OF ROSUVASTATIN CALCIUM IN PHARMACEUTICAL TABLET FORMULATION | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods for Rosuvastatin Stereoisomer Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Rosuvastatin (B1679574) and its stereoisomers is critical for ensuring drug safety and efficacy. This guide provides a comprehensive comparison of various analytical methods, focusing on their performance and supported by experimental data. The methods discussed have been validated according to International Conference on Harmonization (ICH) guidelines.[1][2][3]
Comparative Analysis of Chromatographic Methods
The separation and quantification of Rosuvastatin stereoisomers are primarily achieved through chiral High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). The choice of stationary phase and mobile phase composition is crucial for achieving adequate resolution between the enantiomers.
Method Performance Data
The following tables summarize the quantitative performance data for different analytical methods used for the quantification of Rosuvastatin's enantiomer.
Table 1: Performance Characteristics of a Stereoselective HPLC Method
| Parameter | Result |
| Linearity (r²) | 0.9977[1][4] |
| Limit of Detection (LOD) | 0.015%[1] |
| Limit of Quantification (LOQ) | 0.04%[1] |
| Accuracy (% Recovery) | 100 ± 10%[1][4] |
| Precision (% RSD) | < 5%[1] |
Table 2: Performance Characteristics of a Normal Phase HPLC Method
| Parameter | Result |
| Linearity (r²) | > 0.999[5] |
| Limit of Detection (LOD) | 0.07 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.2 µg/mL[5] |
| Accuracy (% Recovery) | Not explicitly stated in the abstract |
| Precision (% RSD) | < 5% at LOQ[5] |
Table 3: Performance Characteristics of a Reversed-Phase HPLC Method
| Parameter | Result |
| Limit of Detection (LOD) | 0.05 µg/mL[6] |
| Limit of Quantification (LOQ) | 0.15 µg/mL[6] |
Table 4: Performance Characteristics of a UHPLC Method
| Parameter | Result |
| Linearity (r²) | 0.9999[2] |
| Accuracy (% Recovery) | 98-102%[2] |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of these analytical methods.
Stereoselective Stability-Indicating HPLC Method
This method is designed for the accurate quantification of the enantiomer in both the drug substance and pharmaceutical dosage forms.[1]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.[1]
-
Column: Chiralpak IB (250 mm x 4.6 mm, 5.0 µm particle size).[1][4]
-
Mobile Phase: A mixture of n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid in the ratio of 82:10:8:0.2 (v/v/v/v).[1][4]
-
Flow Rate: 1.0 mL/min (isocratic).[1]
-
Column Temperature: 25°C.[1]
-
Diluent: Dichloromethane and methanol (B129727) in the ratio of 96:4 (v/v).[1]
Normal Phase HPLC Method
This method focuses on the enantiomeric resolution of Rosuvastatin using a normal phase system.[5]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.[5]
-
Column: CHIRALPAK IB (250 x 4.6mm, 5µm).[5]
-
Mobile Phase: n-heptane, 2-propanol, and trifluoroacetic acid in the ratio of 85:15:0.1 (v/v/v).[5]
-
Flow Rate: 1.0 mL/minute.[5]
-
Column Temperature: 25°C.[5]
-
Detection: UV at 242 nm.[5]
-
Injection Volume: 10 µL.[5]
Reversed-Phase HPLC Method
This method was developed for determining the enantiomeric impurity in commercial tablets using a reversed-phase approach.[6]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.[6]
-
Column: Lux Cellulose-2.[6]
-
Mobile Phase: A binary linear gradient of acetonitrile (B52724) and 0.05% trifluoroacetic acid in an aqueous solution.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 40°C.[6]
Ultra-High-Performance Liquid Chromatography (UHPLC) Method
This UHPLC method allows for the determination of Rosuvastatin and its related substances in tablet formulations.[2][3]
-
Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.[2]
-
Mobile Phase: Methanol and 0.025% Trifluoroacetic acid in a ratio of 55:45 (v/v).[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Column Temperature: 55°C.[2]
-
Detection: UV at 240 nm.[2]
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the cross-validation of analytical methods for Rosuvastatin stereoisomers.
Caption: Workflow for cross-validation of Rosuvastatin stereoisomer analysis.
References
- 1. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpda.org [ijpda.org]
- 6. Chemo- and enantio-selective reversed-phase HPLC analysis of rosuvastatin using a cellulose-based chiral stationary phase in gradient elution mode - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Analytical Results for (3R,5R)-Rosuvastatin Impurity Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and evaluating inter-laboratory comparisons of analytical results for impurity levels in (3R,5R)-Rosuvastatin. Ensuring the accuracy and consistency of impurity profiling is critical for the safety and efficacy of rosuvastatin (B1679574), a widely used medication for managing cholesterol levels.[1] This document outlines standardized experimental protocols, presents a hypothetical inter-laboratory study with data, and includes visualizations to clarify complex processes, thereby supporting robust quality control and regulatory compliance in the pharmaceutical industry.
Introduction to Rosuvastatin and Its Impurities
Rosuvastatin is a competitive inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[2][3] By inhibiting this enzyme, rosuvastatin effectively lowers low-density lipoprotein (LDL) cholesterol and is used to reduce the risk of cardiovascular disease.
Impurities in rosuvastatin can originate from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients.[1] These impurities, even at low levels, can impact the safety and efficacy of the drug product. Therefore, regulatory agencies require stringent control and monitoring of impurity levels. Common impurities are often isomers or degradation products of rosuvastatin.[4][5][6][7]
An inter-laboratory comparison, or round-robin study, is a crucial exercise to assess the proficiency of different laboratories in quantifying these impurities. It helps to identify analytical discrepancies, validate analytical methods across different sites, and ensure that all laboratories are capable of producing reliable and comparable results.
Hypothetical Inter-Laboratory Comparison Study
This section presents a hypothetical dataset from an inter-laboratory comparison study involving five laboratories (Lab A to Lab E). Each laboratory was provided with a standardized sample of this compound and asked to quantify the levels of four known impurities: Impurity A, Impurity B, Impurity C, and (3R,5S)-Rosuvastatin (an isomer).
The following tables summarize the quantitative data from the hypothetical study.
Table 1: Reported Impurity Levels (%) by Laboratory
| Impurity | Lab A | Lab B | Lab C | Lab D | Lab E |
| Impurity A | 0.08 | 0.09 | 0.07 | 0.08 | 0.09 |
| Impurity B | 0.12 | 0.11 | 0.13 | 0.12 | 0.11 |
| Impurity C | 0.05 | 0.06 | 0.05 | 0.04 | 0.06 |
| (3R,5S)-Rosuvastatin | 0.15 | 0.14 | 0.16 | 0.15 | 0.14 |
Table 2: Statistical Analysis of Reported Impurity Levels
| Impurity | Mean (%) | Standard Deviation | Coefficient of Variation (%) |
| Impurity A | 0.082 | 0.008 | 9.76 |
| Impurity B | 0.118 | 0.008 | 6.78 |
| Impurity C | 0.052 | 0.008 | 15.38 |
| (3R,5S)-Rosuvastatin | 0.148 | 0.008 | 5.41 |
Experimental Protocols
The following is a standardized protocol for the determination of this compound impurity levels, based on common high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods.
A validated UHPLC method is recommended for the separation and quantification of rosuvastatin and its impurities.
-
Instrumentation: A UHPLC system equipped with a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 242 nm.
-
Injection Volume: 2 µL.
-
Standard Solution: Prepare a stock solution of rosuvastatin reference standard and individual impurity reference standards in a suitable diluent (e.g., 50:50 acetonitrile:water). Prepare working standards by diluting the stock solutions to the desired concentrations.
-
Sample Solution: Accurately weigh and dissolve the rosuvastatin sample in the diluent to achieve a known concentration.
-
Spiked Sample: To assess method accuracy, prepare a spiked sample by adding known amounts of impurity standards to the sample solution.
-
Identify and quantify impurities based on their retention times and peak areas relative to the reference standards.
-
Calculate the percentage of each impurity using the following formula:
% Impurity = (Area_impurity / Area_main_peak) * (Concentration_main_peak / Concentration_impurity) * 100
Mandatory Visualizations
Caption: A flowchart illustrating the key stages of a typical inter-laboratory comparison study.
Caption: A diagram showing the inhibitory action of Rosuvastatin on HMG-CoA reductase in the cholesterol biosynthesis pathway.
References
- 1. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]
- 2. Rosuvastatin - Wikipedia [en.wikipedia.org]
- 3. Rosuvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | 1094100-06-7 [chemicalbook.com]
- 6. clearsynth.com [clearsynth.com]
- 7. Rosuvastatin Impurities | SynZeal [synzeal.com]
A Comparative Analysis of the Biological Activity of (3R,5R)-Rosuvastatin versus (3S,5S)-Rosuvastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin (B1679574), a member of the statin class of drugs, is a widely prescribed medication for the management of hypercholesterolemia. It functions primarily by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] Rosuvastatin is a chiral molecule with two stereocenters, giving rise to four possible stereoisomers: (3R,5S), (3R,5R), (3S,5R), and (3S,5S). The commercially available drug, Crestor®, is the enantiomerically pure (3R,5S)-Rosuvastatin, which is responsible for its potent lipid-lowering effects.[3][4] This guide provides a comparative analysis of the biological activities of two of the other stereoisomers, (3R,5R)-Rosuvastatin and (3S,5S)-Rosuvastatin, in contrast to the established activity of the therapeutic (3R,5S) form.
While the (3R,5S)-enantiomer is a potent competitive inhibitor of HMG-CoA reductase, emerging research indicates that the (3R,5R) and (3S,5S) isomers are not biologically inert but possess distinct activities unrelated to cholesterol synthesis. This analysis summarizes the available experimental data to elucidate these differences.
Data Presentation: A Comparative Overview
The following table summarizes the known biological activities of this compound and (3S,5S)-Rosuvastatin. It is important to note that direct comparative data for HMG-CoA reductase inhibition by these specific enantiomers is limited, as research has predominantly focused on the active (3R,5S) form. The primary activity of (3R,5S)-Rosuvastatin is included for reference.
| Biological Target/Activity | This compound | (3S,5S)-Rosuvastatin | (3R,5S)-Rosuvastatin (Active Drug) |
| HMG-CoA Reductase Inhibition (IC50) | Not reported; considered inactive | Not reported; considered inactive | ~11 nM[3][5][6][7] |
| Pregnane X Receptor (PXR) Activation | No significant activation observed[8] | Dose-dependently increased luciferase activity (low efficacy)[8] | No significant activation observed[8] |
| Cellular Differentiation Induction | Reported to induce or enhance cellular differentiation[9] | Reported to induce or enhance cellular differentiation[9] | Primarily inhibits cholesterol biosynthesis[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the assessment of the biological activities of rosuvastatin enantiomers.
HMG-CoA Reductase Inhibition Assay
This assay is fundamental to determining the inhibitory potential of compounds against the primary target of statins.
Objective: To measure the half-maximal inhibitory concentration (IC50) of rosuvastatin enantiomers against HMG-CoA reductase.
Methodology:
-
Enzyme and Substrate: A purified, catalytically active domain of human HMG-CoA reductase is used. The substrate is HMG-CoA, and the cofactor is NADPH.
-
Assay Principle: The enzymatic reaction involves the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm. The rate of this decrease is proportional to the enzyme's activity.
-
Procedure:
-
The rosuvastatin enantiomers are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.
-
The reaction is initiated by adding HMG-CoA to a reaction mixture containing the enzyme, NADPH, and the test compound (or vehicle control) in a temperature-controlled microplate.
-
The absorbance at 340 nm is measured kinetically over a set period using a microplate spectrophotometer.
-
The rate of NADPH consumption is calculated for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
PXR Activation Reporter Gene Assay
This assay is used to screen for compounds that can activate the Pregnane X Receptor (PXR), a key regulator of drug metabolism enzymes.
Objective: To determine if rosuvastatin enantiomers can activate PXR.
Methodology:
-
Cell Line: A human cell line (e.g., HepG2) is transiently or stably transfected with two plasmids: one expressing the human PXR and another containing a luciferase reporter gene under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene).
-
Procedure:
-
The transfected cells are seeded in a multi-well plate and allowed to attach.
-
The cells are then treated with various concentrations of the rosuvastatin enantiomers or a known PXR agonist (positive control, e.g., rifampicin) for a specified period (e.g., 24 hours).
-
After treatment, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The fold induction of luciferase activity is calculated relative to the vehicle-treated control cells.
-
Chiral Separation of Rosuvastatin Enantiomers by HPLC
Accurate assessment of the biological activity of individual enantiomers requires their effective separation and quantification.
Objective: To separate and quantify the different stereoisomers of rosuvastatin.
Methodology:
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase is used.
-
Chiral Column: A polysaccharide-based chiral column, such as one coated with amylose (B160209) or cellulose (B213188) derivatives (e.g., CHIRALPAK® series), is typically employed.[10]
-
Mobile Phase: A normal-phase mobile phase consisting of a mixture of an alkane (e.g., n-heptane or n-hexane), an alcohol (e.g., 2-propanol or ethanol), and an acidic modifier (e.g., trifluoroacetic acid) is commonly used for optimal separation.[10][11]
-
Detection: A UV detector is used to monitor the elution of the enantiomers, typically at a wavelength of around 243 nm.[2]
-
Procedure:
-
A standard solution containing a mixture of the rosuvastatin enantiomers is prepared.
-
The sample is injected into the HPLC system.
-
The enantiomers are separated based on their differential interaction with the chiral stationary phase.
-
The retention time and peak area of each enantiomer are recorded to determine their identity and quantity.
-
Visualizations
Signaling Pathway: Cholesterol Biosynthesis and HMG-CoA Reductase Inhibition
The primary mechanism of action for the active (3R,5S)-enantiomer of rosuvastatin is the inhibition of HMG-CoA reductase, which blocks a critical step in the cholesterol biosynthesis pathway.
References
- 1. Preclinical and clinical pharmacology of Rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. waters.com [waters.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. This compound | HMG-CoA Reductase Inhibitor | DC Chemicals [dcchemicals.com]
- 8. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20140088126A1 - Rosuvastatin Enantiomer Compounds - Google Patents [patents.google.com]
- 10. ijpda.org [ijpda.org]
- 11. CN104535673A - Method for separating and measuring enantiomer of rosuvastatin calcium via HPLC - Google Patents [patents.google.com]
Comparative Stability of Rosuvastatin Diastereomers Under Forced Degradation Conditions: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of Rosuvastatin (B1679574) and its diastereomers under various forced degradation conditions. The information is compiled from peer-reviewed scientific literature and aims to offer a comprehensive resource for understanding the degradation pathways and analytical methodologies for Rosuvastatin. While a direct head-to-head comparative stability study of isolated Rosuvastatin diastereomers under all stress conditions is not extensively documented in publicly available literature, this guide synthesizes the existing data on the formation and separation of these diastereomers, providing valuable insights into their relative stability.
Executive Summary
Rosuvastatin is susceptible to degradation under several forced degradation conditions, notably photolytic and acidic environments, which can lead to the formation of diastereomeric impurities. The primary diastereomers formed are cyclic dihydrophenanthrene derivatives under photolytic stress and the (3R, 5R)-epimer under acidic conditions. Understanding the stability of these diastereomers is crucial for ensuring the safety, efficacy, and quality of Rosuvastatin drug products. This guide details the experimental conditions that induce degradation, the analytical methods to quantify these changes, and the known degradation products.
Data Presentation: Degradation of Rosuvastatin under Forced Degradation Conditions
The following table summarizes the degradation of Rosuvastatin under various stress conditions as reported in scientific studies. The formation of diastereomers is a key point of comparison.
| Stress Condition | Reagents and Conditions | Observations | Diastereomer Formation |
| Acidic Hydrolysis | 0.1 M HCl to 5 M HCl, temperatures ranging from room temperature to 80°C, for several hours.[1] | Significant degradation observed. Formation of lactone and other degradation products.[2][3] | Racemization can occur, leading to the formation of the (3R, 5R)-diastereomer.[4] |
| Basic Hydrolysis | 0.1 M NaOH to 5 M NaOH, temperatures ranging from room temperature to 80°C, for several hours. | Rosuvastatin is relatively stable under basic conditions compared to acidic conditions.[5] Minimal degradation reported in some studies. | Not typically reported as a primary pathway for diastereomer formation. |
| Oxidative Degradation | 3% to 30% Hydrogen Peroxide (H₂O₂), at room temperature or elevated temperatures (e.g., 80°C).[1] | Degradation occurs, leading to the formation of N-oxide and other oxidative products.[1] | Not a primary pathway for the formation of the main diastereomeric impurities. |
| Thermal Degradation | Dry heat, typically at temperatures ranging from 60°C to 105°C, for several hours to days. | Rosuvastatin is relatively stable to dry heat.[1] | Not a significant pathway for diastereomer formation. |
| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) or visible light, in solid state or in solution.[1][6] | Highly susceptible to photolytic degradation.[1] Leads to the formation of cyclic degradation products.[6] | Primary pathway for diastereomer formation. Forms two main diastereomeric dihydrophenanthrene derivatives.[7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are representative experimental protocols for forced degradation studies of Rosuvastatin.
Sample Preparation
A stock solution of Rosuvastatin Calcium is typically prepared by dissolving the active pharmaceutical ingredient (API) in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, to a concentration of about 1 mg/mL.[8]
Forced Degradation (Stress) Conditions
-
Acidic Degradation: To 1 mL of the stock solution, 1 mL of 1N HCl is added. The mixture is then heated in a water bath at 80°C for 2 hours. After cooling, the solution is neutralized with 1N NaOH and diluted with the mobile phase to a final concentration of 100 µg/mL.[9]
-
Basic Degradation: To 1 mL of the stock solution, 1 mL of 0.1N NaOH is added. The mixture is kept at room temperature for 1 hour. The solution is then neutralized with 0.1N HCl and diluted with the mobile phase to a final concentration of 100 µg/mL.[9]
-
Oxidative Degradation: To 1 mL of the stock solution, 1 mL of 30% H₂O₂ is added. The mixture is kept at room temperature for 30 minutes. The solution is then diluted with the mobile phase to a final concentration of 100 µg/mL.[1]
-
Thermal Degradation: Rosuvastatin Calcium powder is kept in a hot air oven at 105°C for 5 hours. A sample is then withdrawn, dissolved in the mobile phase, and diluted to a final concentration of 100 µg/mL.[1]
-
Photolytic Degradation: A solution of Rosuvastatin Calcium (1 mg/mL) is exposed to UV light (254 nm) for 24 hours. A sample is then diluted with the mobile phase to a final concentration of 100 µg/mL.[1][6] For solid-state studies, the powder is exposed to a combination of UV and visible light in a photostability chamber.[8]
Analytical Method for Separation and Quantification
A stability-indicating chiral High-Performance Liquid Chromatography (HPLC) method is essential for separating Rosuvastatin from its degradation products, including its diastereomers.
-
Chromatographic System: A typical system consists of a quaternary pump, an autosampler, a column oven, and a photodiode array (PDA) detector.
-
Column: A chiral column, such as Chiralpak IB (250 mm x 4.6 mm, 5 µm), is commonly used for the separation of diastereomers.[9]
-
Mobile Phase: A mixture of n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid in a ratio of 82:10:8:0.2 (v/v/v/v) has been shown to be effective.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 243 nm.[9]
-
Column Temperature: 25°C.[9]
Visualizations
Logical Flow of Forced Degradation Studies
Caption: Experimental workflow for the forced degradation study of Rosuvastatin.
Degradation Pathways Leading to Diastereomer Formation
References
- 1. researchgate.net [researchgate.net]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Chiral Hplc Method for Quantitation of Enantiomer in Rosuvastatin Calcium - Neliti [neliti.com]
- 5. CN104535673A - Method for separating and measuring enantiomer of rosuvastatin calcium via HPLC - Google Patents [patents.google.com]
- 6. Insight into the photolytic degradation products of Rosuvastatin: Full chiral and structural elucidation and conversion kinetics by a combined chromatographic, spectroscopic and theoretical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Stability-Indicating Assay Method for (3R,5R)-Rosuvastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and validation protocol for a stability-indicating assay method for (3R,5R)-Rosuvastatin. The information presented is based on established analytical methodologies and International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of the data.[1][2][3][4] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3]
Introduction to Stability-Indicating Assay Methods
A stability-indicating assay method is a validated analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The development and validation of such methods are critical in the pharmaceutical industry to ensure the safety, efficacy, and quality of drug products throughout their shelf life.
Forced degradation studies are a crucial component of developing a stability-indicating method.[5][6] These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to generate potential degradation products.[7][8][9][10] The analytical method must then be able to resolve the API from these degradation products, demonstrating its specificity.
Rosuvastatin (B1679574), a statin medication used to treat high cholesterol, is known to be susceptible to degradation, particularly under acidic and photolytic conditions.[7][8] Therefore, a validated stability-indicating method is essential for its analysis in pharmaceutical formulations.
Experimental Protocols
This section details the methodologies for validating a stability-indicating assay method for this compound, focusing on a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) approach.
Reagents and Materials
-
Rosuvastatin Calcium Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (B78521) (AR grade)
-
Hydrogen peroxide (30%, AR grade)
-
Purified water (HPLC grade)
Chromatographic Conditions
A variety of chromatographic conditions have been successfully employed for the analysis of Rosuvastatin. A representative set of conditions is presented in the table below.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of a buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 241 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve a specific amount of Rosuvastatin Calcium Reference Standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.
-
Working Standard Solution: Dilute the standard stock solution with the diluent to achieve a final concentration within the linear range of the method.
-
Sample Solution: Prepare the sample solution from the pharmaceutical dosage form to obtain a theoretical concentration of Rosuvastatin equivalent to the working standard solution.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity of the method. The following conditions are typically employed:
-
Acid Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 N HCl) and heated.[10]
-
Base Hydrolysis: The drug solution is treated with a base (e.g., 0.1 N NaOH) and heated.[10]
-
Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[10]
-
Thermal Degradation: The drug substance is exposed to dry heat (e.g., 60°C) for a specified period.
-
Photolytic Degradation: The drug substance or solution is exposed to UV light.
Validation Parameters and Data
The developed analytical method is validated according to ICH guidelines, and the following parameters are assessed.
Specificity
Specificity is the ability of the method to measure the analyte of interest in the presence of other components such as impurities, degradants, and excipients. The chromatograms of the stressed samples should show that the peak for Rosuvastatin is well-resolved from the peaks of the degradation products.
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship should be established by plotting the peak area against the concentration of the analyte.
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 2 - 12 | > 0.999[10] |
| 5.792 - 17.376 | ~1[6] |
| 1.56 - 50 | 0.9998[9] |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the standard is spiked into a placebo preparation and the recovery is calculated.
| Accuracy Level (%) | Mean Recovery (%) |
| 80 | 99.5 - 101.5 |
| 100 | 99.8 - 101.2 |
| 120 | 99.2 - 101.8 |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD).
-
Repeatability (Intra-day Precision): The precision of the method is determined by analyzing multiple replicates of the same sample on the same day. The %RSD should typically be less than 2%.
-
Intermediate Precision (Inter-day Precision): The precision is assessed by analyzing the same sample on different days, by different analysts, or with different equipment. The %RSD should be within acceptable limits.
| Precision Type | % RSD |
| Repeatability | < 2% |
| Intermediate Precision | < 2% |
Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
| Parameter Varied | Result |
| Flow Rate (± 0.1 mL/min) | No significant change in resolution or retention time |
| Mobile Phase Composition (± 2%) | No significant change in system suitability parameters |
| Detection Wavelength (± 2 nm) | No significant impact on the results |
Comparison of Alternative Assay Methods
Several analytical methods have been developed for the determination of Rosuvastatin. The following table provides a comparison of some of these methods.
| Method | Column | Mobile Phase | Detection | Run Time | Key Advantages |
| RP-HPLC [10] | C18 (150 x 4.6 mm, 5 µm) | 0.1% OPA:ACN (55:45) | UV at 241 nm | ~10 min | Simple, cost-effective, and widely available. |
| UPLC [11][12][13] | C18 (100 x 2.1 mm, 1.7 µm) | Gradient of buffer and organic solvent | UV at 240 nm | < 10 min | Faster analysis, higher resolution, and lower solvent consumption. |
| LC-MS [7] | C18 | Varies | Mass Spectrometry | Varies | Provides structural information about degradation products. |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key stages in the development and validation of a stability-indicating assay method.
Forced Degradation Pathways of Rosuvastatin
Caption: A diagram showing the degradation of Rosuvastatin under different stress conditions and the formation of various degradation products.
Conclusion
The validation of a stability-indicating assay method for this compound is a critical step in ensuring the quality and stability of pharmaceutical products. This guide has provided a comprehensive overview of the validation process, including detailed experimental protocols, data presentation, and a comparison of alternative methods. The use of a well-validated RP-HPLC or UPLC method, as described, allows for the accurate and reliable quantification of Rosuvastatin in the presence of its degradation products, thereby meeting the stringent requirements of regulatory agencies. The choice between different methods will depend on the specific needs of the laboratory, considering factors such as sample throughput, desired resolution, and available instrumentation.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. qbdgroup.com [qbdgroup.com]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/TOF, LC-MSn, on-line H/D exchange and LC-NMR studies on rosuvastatin degradation and in silico determination of toxicity of its degradation products: a comprehensive approach during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. scispace.com [scispace.com]
- 11. scielo.br [scielo.br]
- 12. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wisdomlib.org [wisdomlib.org]
A Comparative Guide to the Determination of Relative Response Factors for (3R,5R)-Rosuvastatin and its Impurities
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. For Rosuvastatin, a widely prescribed medication for managing cholesterol levels, ensuring the precise measurement of its enantiomer, (3R,5R)-Rosuvastatin, and other related substances is paramount for safety and efficacy. The use of a Relative Response Factor (RRF) is a scientifically sound method to quantify impurities when their reference standards are not available or for routine analysis, by correcting for the difference in detector response between the impurity and the API.
This guide provides a comparative overview of analytical methodologies for determining the RRF of this compound and other key impurities. It includes a compilation of reported RRF values, detailed experimental protocols from validated methods, and comparative data on method performance.
Understanding the Relative Response Factor (RRF)
The RRF is a measure of the sensitivity of a detector for an impurity relative to the API. It is calculated using the slope of the calibration curves for the impurity and the API, as shown in the equation below:
RRF = (Slope of Impurity) / (Slope of API)
An RRF value of 1.0 indicates an identical detector response for the impurity and the API at the same concentration. Values significantly different from 1.0 necessitate the use of the RRF for accurate quantification of the impurity.
Comparative Analysis of Analytical Methods and RRF Values
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques for the separation and quantification of Rosuvastatin and its related substances. The choice of method depends on the specific impurity profile and the desired analytical performance.
Relative Response Factors for Rosuvastatin Impurities
The following table summarizes the reported RRF values for various Rosuvastatin impurities determined by a validated UHPLC method.
| Impurity | Relative Retention Time (RRT) | Relative Response Factor (RRF) |
| Rosuvastatin | 1.00 | 1.00 |
| Impurity A | 0.73 | 0.72 |
| Impurity B | 0.88 | 0.87 |
| Impurity C | 1.59 | 0.46 |
| Impurity D | 0.29 | 0.95 |
| FP-A | 0.53 | 0.88 |
| FP-1 | 2.15 | 0.65 |
| FP-2 | 2.30 | 0.65 |
Data sourced from a validated UHPLC method.
Quantification of this compound (Enantiomer)
However, the validation data from these methods provide assurance of their suitability for quantifying the enantiomeric impurity. Below is a comparison of the performance of a validated chiral HPLC method for the determination of the this compound enantiomer.
| Parameter | Method 1: Chiral HPLC |
| Linearity Range | 0.2 - 3.0 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) | 0.07 µg/mL |
| Limit of Quantification (LOQ) | 0.2 µg/mL |
| Precision (%RSD) | < 5% at LOQ |
| Accuracy (% Recovery) | 98.6 - 100.9% |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. The following sections outline the key experimental protocols for the determination of RRFs and the quantification of the Rosuvastatin enantiomer.
Method 1: UHPLC for RRF Determination of Process and Degradation Impurities
This method is suitable for the separation and quantification of Rosuvastatin and its known impurities, allowing for the determination of their RRFs.
-
Instrumentation : UHPLC system with a photodiode array (PDA) detector.
-
Column : Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase : Isocratic elution with a mixture of methanol (B129727) and 0.025% trifluoroacetic acid (TFA) in water (45:55 v/v).
-
Flow Rate : 0.5 mL/min.
-
Column Temperature : 55 °C.
-
Detection Wavelength : 240 nm.
-
Injection Volume : 0.9 µL.
-
Sample Preparation :
-
Standard and Impurity Stock Solutions : Prepare individual stock solutions of Rosuvastatin and each impurity in a suitable solvent (e.g., methanol or acetonitrile).
-
Linearity Solutions : Prepare a series of at least five concentrations for both Rosuvastatin and each impurity, covering the expected range of quantification.
-
-
RRF Calculation :
-
Inject the linearity solutions for both the API and each impurity.
-
Construct calibration curves by plotting peak area against concentration.
-
Determine the slope of the linear regression line for the API and each impurity.
-
Calculate the RRF for each impurity using the formula: RRF = (Slope of Impurity) / (Slope of API).
-
Method 2: Chiral HPLC for Quantification of this compound Enantiomer
This method is designed for the stereoselective separation and quantification of the this compound enantiomer from the active (3R,5S) form.
-
Instrumentation : HPLC system with a PDA detector.
-
Column : CHIRALPAK IB (250 mm x 4.6 mm, 5µm).
-
Mobile Phase : A mixture of n-heptane, 2-propanol, and trifluoroacetic acid (85:15:0.1 v/v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25°C.
-
Detection Wavelength : 242 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation :
-
Stock Solution : Prepare a stock solution of the this compound enantiomer in methanol.
-
Linearity Solutions : Prepare a series of at least five dilutions from the stock solution to cover the desired concentration range (e.g., from the LOQ to 200% of the specification limit).
-
-
Validation : The method should be validated according to ICH guidelines for linearity, precision, accuracy, specificity, LOD, and LOQ.
Visualizing the Workflow and Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
A Head-to-Head Comparison of Chiral Stationary Phases for the Enantioselective Separation of Rosuvastatin
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of Rosuvastatin (B1679574), a widely prescribed drug for treating hypercholesterolemia, is a critical quality attribute due to the potential for different pharmacological or toxicological profiles between its enantiomers.[1][2] High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) methods employing chiral stationary phases (CSPs) are the most common approaches for the enantioselective separation of Rosuvastatin. This guide provides an objective, data-driven comparison of various commercially available CSPs for this application, supported by experimental data from published literature.
Comparative Performance of Chiral Stationary Phases
The selection of an appropriate chiral stationary phase is paramount for achieving optimal separation of Rosuvastatin enantiomers. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), have demonstrated broad applicability and success in resolving these enantiomers.[3] The following table summarizes the performance of several commonly used CSPs under various chromatographic conditions.
| Chiral Stationary Phase | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Retention Time (min) | Reference |
| Chiralpak IB | 250 x 4.6 mm, 5 µm | n-Heptane:2-Propanol:Trifluoroacetic Acid (85:15:0.1 v/v/v) | 1.0 | 242 nm | > 2.0 | Enantiomer: 12.5, Rosuvastatin: 13.9 | [1][4] |
| Chiralpak IB | 250 x 4.6 mm, 5 µm | n-Hexane:Dichloromethane:2-Propanol:Trifluoroacetic Acid (82:10:8:0.2 v/v/v/v) | 1.0 | 243 nm | Not explicitly stated, but method validated for quantification | ~18 (total run time) | [3][5] |
| Chiralpak IC | 250 x 4.6 mm, 5 µm | n-Hexane:Isopropanol:Trifluoroacetic Acid (750:250:1 v/v/v) | Not Stated | 220-280 nm | > 4.0 | Not Stated | [6] |
| Lux Amylose-2 | Not Stated | Acetonitrile (B52724):Water:Acetic Acid (50:50:0.1 v/v/v) | 1.0 | Not Stated | Baseline separation | < 15 | [7] |
| Lux Cellulose-2 | Not Stated | Acetonitrile and 0.05% Trifluoroacetic Acid in water (gradient) | 1.0 | Not Stated | Baseline separation | Not Stated | [8][9] |
| Trefoil CEL1 | Not Stated | Mixed alcohol co-solvent with a basic additive (UPC²) | Not Stated | Mass Spectrometry | > 2.0 | Not Stated |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below. These protocols are intended to serve as a starting point for method development and optimization in your laboratory.
Method 1: Chiralpak IB under Normal Phase HPLC
This method, adapted from a study by Moodbidri et al., provides excellent resolution between the Rosuvastatin enantiomers and also separates the lactone impurity.[1][4]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Chiral Stationary Phase: Chiralpak IB (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of n-heptane, 2-propanol, and trifluoroacetic acid in a ratio of 85:15:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.[4]
-
Detection: UV at 242 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Method 2: Chiralpak IB with a Quaternary Mobile Phase (Normal Phase HPLC)
This stability-indicating method was developed for the accurate quantification of the enantiomer in both drug substance and pharmaceutical dosage forms.[3][5]
-
Chromatographic System: HPLC with UV detection.
-
Chiral Stationary Phase: Chiralpak IB (immobilized cellulose tris(3,5-dimethylphenylcarbamate) on silica gel), 250 x 4.6 mm, 5 µm particle size.[3][5]
-
Mobile Phase: A mixture of n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid in a ratio of 82:10:8:0.2 (v/v/v/v).[3][5]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25°C.[3]
-
Injection Volume: 10 µL.[3]
Method 3: Lux Amylose-2 under Reversed-Phase HPLC
This method demonstrates the use of a polysaccharide-based CSP under reversed-phase conditions, offering an alternative to normal-phase chromatography.
-
Chromatographic System: HPLC with UV detection.
-
Chiral Stationary Phase: Lux Amylose-2.
-
Mobile Phase: A mixture of water, acetonitrile, and acetic acid in a ratio of 50:50:0.1 (v/v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 20°C.[7]
-
Detection: Not specified in the abstract, but UV detection at 242 nm or 243 nm is common for Rosuvastatin.
Method 4: Lux Cellulose-2 with Gradient Elution (Reversed-Phase HPLC)
This gradient method was developed to improve chemo- and enantio-selectivity and reduce analysis times compared to isocratic methods.[8][9]
-
Chromatographic System: HPLC with UV detection.
-
Mobile Phase: A binary linear gradient of acetonitrile and 0.05% trifluoroacetic acid in an aqueous solution.[8][9]
-
Detection: Not specified, but UV is implied.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the head-to-head comparison of different chiral stationary phases for Rosuvastatin enantiomer separation.
Caption: Workflow for comparing chiral stationary phases.
This guide provides a comparative overview to aid in the selection of a suitable chiral stationary phase for the separation of Rosuvastatin enantiomers. The optimal choice will depend on the specific requirements of the analysis, including desired resolution, run time, and compatibility with the available chromatographic system. It is always recommended to perform in-house verification and optimization of any selected method.
References
- 1. Development and Validation of Chiral Hplc Method for Quantitation of Enantiomer in Rosuvastatin Calcium - Neliti [neliti.com]
- 2. Isolation and Characterization of R-Enantiomer in Ezetimibe [scirp.org]
- 3. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpda.org [ijpda.org]
- 5. researchgate.net [researchgate.net]
- 6. CN104535673A - Method for separating and measuring enantiomer of rosuvastatin calcium via HPLC - Google Patents [patents.google.com]
- 7. Chemo- and enantio-selective reversed-phase HPLC analysis of rosuvastatin using a cellulose-based chiral stationary pha… [ouci.dntb.gov.ua]
- 8. Chemo- and enantio-selective reversed-phase HPLC analysis of rosuvastatin using a cellulose-based chiral stationary phase in gradient elution mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. db.cngb.org [db.cngb.org]
Assessing the Impact of the (3R,5R)-Rosuvastatin Impurity on Final Drug Product Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the (3R,5R)-Rosuvastatin impurity and its potential impact on the clinical efficacy of the final rosuvastatin (B1679574) drug product. Rosuvastatin, a potent HMG-CoA reductase inhibitor, is a widely prescribed medication for the management of dyslipidemia. The active pharmaceutical ingredient (API) is the (3R,5S)-enantiomer. During the synthesis of rosuvastatin, the formation of other stereoisomers, including the (3R,5R)-diastereomer, can occur. This document outlines the pharmacological activity of this specific impurity, presents comparative data, and details the experimental protocols necessary for its identification and quantification.
Executive Summary
The this compound impurity, also known as the anti-isomer, is a process-related impurity in the synthesis of rosuvastatin. Crucially, in vitro data reveals that this impurity is a potent competitive inhibitor of HMG-CoA reductase, the pharmacological target of rosuvastatin. In a cell-free assay, the (3R,5R)-enantiomer of Rosuvastatin was found to be a competitive inhibitor of HMG-CoA reductase with an IC50 of 11 nM[1][2]. This inhibitory potency is equivalent to that of the active (3R,5S)-Rosuvastatin isomer, which also has a reported IC50 of 11 nM[3][4].
While no direct comparative clinical studies have been identified that evaluate the efficacy of rosuvastatin containing varying levels of the (3R,5R) impurity, the in vitro data strongly suggests that this impurity is not inert. The presence of a pharmacologically active impurity at levels above the established limits could potentially contribute to the overall therapeutic effect, but also raises concerns regarding consistent dosing and potential for unforeseen side effects. Therefore, strict control of the stereochemical purity of rosuvastatin during manufacturing is paramount to ensure predictable clinical outcomes.
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the in vitro potency of the active (3R,5S)-Rosuvastatin and its (3R,5R) impurity against the HMG-CoA reductase enzyme.
| Compound | Stereochemistry | Type | In Vitro Potency (IC50) | Reference |
| Rosuvastatin | (3R,5S) | Active Pharmaceutical Ingredient | 11 nM | [3][4] |
| This compound | (3R,5R) | Impurity (Anti-isomer) | 11 nM | [1][2] |
Experimental Protocols
Accurate quantification of the this compound impurity is critical for ensuring the quality and consistency of the final drug product. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the standard analytical techniques employed for this purpose.
Protocol 1: Chiral HPLC for Stereoisomeric Purity
This method is designed to separate and quantify the enantiomers of rosuvastatin.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Chiral stationary phase column (e.g., polysaccharide-based chiral column).
Reagents:
-
Mobile Phase: A suitable mixture of a non-polar organic solvent (e.g., n-hexane) and a polar organic modifier (e.g., ethanol (B145695) or isopropanol), with a small percentage of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape.
-
Diluent: Mobile phase or a suitable organic solvent.
-
Rosuvastatin reference standard (containing a known amount of the (3R,5R) impurity).
-
Sample preparation: Dissolve a known amount of the drug substance or product in the diluent to a specific concentration.
Chromatographic Conditions:
-
Column: Chiral stationary phase column.
-
Mobile Phase: Optimized mixture of solvents.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection Wavelength: UV detection at the wavelength of maximum absorbance for rosuvastatin (typically around 242 nm).
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare the mobile phase and equilibrate the column until a stable baseline is achieved.
-
Inject the reference standard solution to determine the retention times and resolution of the (3R,5S) and (3R,5R) isomers.
-
Inject the sample solution.
-
Identify and quantify the (3R,5R) impurity in the sample by comparing its peak area to that of the main (3R,5S) peak and the reference standard.
Protocol 2: In Vitro HMG-CoA Reductase Activity Assay
This assay is used to determine the inhibitory potency (IC50) of a compound against the HMG-CoA reductase enzyme.
Materials:
-
Human recombinant HMG-CoA reductase.
-
HMG-CoA substrate.
-
NADPH.
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing dithiothreitol (B142953) and EDTA).
-
Test compounds (Rosuvastatin and this compound impurity).
-
Microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, HMG-CoA reductase enzyme, and the test compound dilutions.
-
Initiate the reaction by adding a mixture of HMG-CoA and NADPH.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the enzyme's activity, by fitting the data to a suitable dose-response curve.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the assessment of the this compound impurity.
Caption: Cholesterol biosynthesis pathway highlighting the inhibition of HMG-CoA reductase.
Caption: Experimental workflow for assessing the impact of the this compound impurity.
Conclusion
The this compound impurity is a pharmacologically active substance with in vitro potency comparable to the active (3R,5S)-Rosuvastatin enantiomer. This underscores the critical importance of robust analytical methods and stringent manufacturing process controls to ensure the stereochemical purity of the final drug product. While the direct clinical impact of this impurity on efficacy has not been fully elucidated in comparative studies, its significant inhibitory activity on HMG-CoA reductase suggests that its presence could lead to variability in the therapeutic response and potentially alter the safety profile of the drug. Therefore, adherence to pharmacopeial limits for this and other impurities is essential for guaranteeing the consistent quality, safety, and efficacy of rosuvastatin. Further research, including in vivo studies, would be beneficial to more definitively characterize the pharmacological profile of the this compound impurity and its precise contribution to the overall clinical effect of the drug product.
References
A Comparative Guide to Method Validation for (3R,5R)-Rosuvastatin Determination Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the determination of (3R,5R)-Rosuvastatin, validated according to the International Council for Harmonisation (ICH) guidelines. The information presented herein is compiled from various scientific publications and is intended to assist in the selection and implementation of a suitable analytical method for quality control and research purposes.
Introduction to Method Validation and ICH Guidelines
Analytical method validation is a critical process in the pharmaceutical industry, ensuring that a chosen analytical procedure is suitable for its intended purpose.[1][2] The ICH has established widely accepted guidelines, primarily Q2(R1) and the recently updated Q2(R2), which outline the necessary validation characteristics to be evaluated.[3][4][5][6][7][8] These parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][9][10][11] The objective of validating an analytical procedure is to demonstrate its suitability and reliability for consistent and accurate measurements.[4]
Comparison of Validated HPLC Methods for Rosuvastatin Determination
High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical technique for the determination of Rosuvastatin in bulk drug and pharmaceutical formulations.[12][13][14] The following tables summarize the performance data from several validated RP-HPLC methods, providing a clear comparison of their key validation parameters.
Table 1: Chromatographic Conditions of Compared HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Symmetry C18 (100 x 4.6 mm, 3.5 µm)[15] | C18 column[16] | YMC C8 (150 x 4.6 mm, 5 µm)[17] |
| Mobile Phase | Acetonitrile (B52724) : Phosphate (B84403) buffer (60:40 v/v)[15] | Acetonitrile : Buffer (50:50)[16] | Acetonitrile : Water (40:60 v/v), pH 3.5 with phosphoric acid[17] |
| Flow Rate | 0.7 mL/min[15] | 1.0 mL/min[16] | 1.5 mL/min[17] |
| Detection Wavelength | 243 nm[15] | 254 nm[16] | 242 nm[17] |
| Internal Standard | Not specified | Fluvastatin[18] | Not specified |
Table 2: Comparison of Method Validation Parameters
| Validation Parameter | Method 1 | Method 2 | Method 3 | ICH Acceptance Criteria |
| Linearity Range (µg/mL) | 20-60[15][19] | 0.78-100[16] | 1.56-50[20] | Correlation coefficient (r²) ≥ 0.995[11] |
| Correlation Coefficient (r²) | 0.999[19] | 0.9997[16] | 0.9998[20] | |
| Accuracy (% Recovery) | Not specified | 98.89 - 100.66[16] | 99.6 - 101.7[17] | Typically 98-102% for assays[11] |
| Precision (%RSD) | < 2.0[19] | Intra-day: 1.06-1.54, Inter-day: 0.103-1.78[16] | Not specified | RSD ≤ 2% for assays[10][11] |
| LOD (µg/mL) | 2.95[19] | 0.78[16] | 0.17[20] | Signal-to-noise ratio of 3:1[2] |
| LOQ (µg/mL) | 10[19] | 1.56[16] | 0.7[20] | Signal-to-noise ratio of 10:1 |
| Robustness | Robust[19] | Not specified | Robust[17] | No significant change in results with minor variations[11] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Method 1: RP-HPLC Method
-
Instrumentation: Waters (2659) HPLC system with a UV-Visible detector.
-
Column: Symmetry C18 (100 x 4.6 mm i.d., 3.5 µm particle size).[15]
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer in a 60:40 v/v ratio.[15]
-
Flow Rate: 0.7 mL/min.[15]
-
Detection: UV detection at 243 nm.[15]
-
Standard Solution Preparation: A stock solution of Rosuvastatin (1 mg/mL) is prepared in the mobile phase. Working standard solutions are prepared by further dilution to achieve concentrations within the linearity range (20-60 µg/mL).[15]
-
Sample Preparation: Twenty tablets are weighed and finely powdered. A quantity of powder equivalent to 10 mg of Rosuvastatin is accurately weighed and transferred to a 100 mL volumetric flask. The powder is dissolved in the mobile phase, sonicated for 15 minutes, and the volume is made up to the mark. The solution is then filtered through a 0.45 µm membrane filter.
Method 2: RP-HPLC Method
-
Instrumentation: HPLC system with a Sil-20A auto-sampler, LC-20A pump, and SPD-20A UV/visible detector.[16]
-
Column: C18 column.[16]
-
Mobile Phase: A 50:50 mixture of acetonitrile and buffer.[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Detection: UV detection at 254 nm.[16]
-
Standard Solution Preparation: A standard stock solution of 1000 µg/mL Rosuvastatin calcium is prepared. Serial dilutions are made in the mobile phase to obtain concentrations ranging from 0.78-100 µg/mL.[16]
-
Sample Preparation: An amount of powdered tablets equivalent to 1 mg/mL of Rosuvastatin is dissolved in methanol (B129727) with sonication. The solution is filtered and then further diluted with the mobile phase to a concentration of 100 µg/mL before injection.[16]
Visualizing the Method Validation Workflow
The following diagrams illustrate the logical flow of the method validation process as per ICH guidelines and a typical experimental workflow for Rosuvastatin analysis.
Caption: ICH Q2(R1) Analytical Method Validation Workflow.
Caption: Experimental Workflow for Rosuvastatin HPLC Analysis.
Conclusion
The presented data demonstrates that several robust and reliable RP-HPLC methods have been successfully validated for the determination of this compound according to ICH guidelines. While all cited methods show acceptable performance, Method 2 offers a wider linear range, and Method 3 demonstrates a lower limit of detection. The choice of the most suitable method will depend on the specific requirements of the laboratory, including the available instrumentation, the desired sensitivity, and the sample throughput. This guide serves as a valuable resource for researchers and analysts in making an informed decision for their analytical needs.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. starodub.nl [starodub.nl]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. researchgate.net [researchgate.net]
- 12. repositorio.unesp.br [repositorio.unesp.br]
- 13. ICH Official web site : ICH [ich.org]
- 14. ijbpas.com [ijbpas.com]
- 15. pharmascholars.com [pharmascholars.com]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. sphinxsai.com [sphinxsai.com]
Comparative pharmacokinetic profiling of Rosuvastatin and its (3R,5R) isomer in animal models
A guide for researchers, scientists, and drug development professionals.
Executive Summary
Rosuvastatin (B1679574) is primarily metabolized to N-desmethyl rosuvastatin and rosuvastatin-5S-lactone.[1][2] The parent drug, however, accounts for the vast majority of the HMG-CoA reductase inhibitory activity in plasma.[1][3] Pharmacokinetic studies, predominantly in rats, reveal that Rosuvastatin exhibits selective distribution to the liver, its target organ, and is mainly excreted unchanged in the bile and feces.[4] This guide details the experimental methodologies for assessing these pharmacokinetic parameters and presents the available data in a structured format to facilitate understanding and future research.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of Rosuvastatin in Sprague-Dawley rats following oral administration. It is important to note that specific comparative data for the (3R,5R) isomer is not available in the reviewed literature.
Table 1: Pharmacokinetic Parameters of Rosuvastatin in Sprague-Dawley Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| 1 | 25 ± 8 | 4 | 124 ± 24 | - | [4] |
| 5 | 225 ± 73 | 4 | 1410 ± 290 | - | [4] |
| 25 | 2240 ± 560 | 4 | 20100 ± 3200 | - | [4] |
Data presented as mean ± S.D. Cmax and AUC increased more than proportionally with the dose.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below is a typical experimental protocol for assessing the pharmacokinetic profile of Rosuvastatin in a rat model, synthesized from multiple sources.[4][5][6][7]
Animal Model
-
Species: Sprague-Dawley rats[4]
-
Sex: Male and Female[4]
-
Health Status: Healthy, specific pathogen-free
-
Housing: Housed in controlled environmental conditions (temperature, humidity, light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
Drug Administration
-
Formulation: Rosuvastatin is typically dissolved or suspended in a suitable vehicle, such as a 0.5% methylcellulose (B11928114) solution.
-
Route of Administration: Oral gavage is a common route for pharmacokinetic studies.[4] Intravenous administration can also be used for determining absolute bioavailability.[8]
-
Dose Levels: A range of doses is used to assess dose proportionality, for example, 1, 5, and 25 mg/kg.[4]
Sample Collection
-
Matrix: Blood is the primary matrix for pharmacokinetic analysis.
-
Collection Site: Blood samples are typically collected from the jugular vein or tail vein.
-
Time Points: Serial blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) to accurately characterize the concentration-time profile.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. The plasma is then stored at -20°C or -80°C until analysis.[5][9]
Bioanalytical Method
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of Rosuvastatin and its metabolites in plasma.[9][10]
-
Sample Preparation: Plasma samples typically undergo protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest.[9][10]
-
Chromatographic Separation: A C18 reverse-phase column is frequently used for separation.[9]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection.[9][10]
Visualizations
Experimental Workflow for Pharmacokinetic Profiling
Caption: Experimental workflow for a typical preclinical pharmacokinetic study.
Metabolic Pathway of Rosuvastatin
References
- 1. ClinPGx [clinpgx.org]
- 2. Metabolism, excretion, and pharmacokinetics of rosuvastatin in healthy adult male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and disposition of rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Changes in Rosuvastatin Pharmacokinetics During Postnatal Ontogenesis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. Preclinical and clinical pharmacology of Rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative determination of rosuvastatin in human plasma by ion pair liquid-liquid extraction using liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.labrulez.com [lcms.labrulez.com]
Safety Operating Guide
Navigating the Disposal of (3R,5R)-Rosuvastatin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (3R,5R)-Rosuvastatin, ensuring compliance with regulatory standards and promoting a safe laboratory environment.
Core Disposal Procedures for this compound
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] It is crucial to prevent this substance from entering water sources, foodstuffs, or sewer systems.[1] For laboratory settings, surplus and non-recyclable solutions should be offered to a licensed disposal company.[2]
Step-by-Step Disposal Protocol:
-
Collection and Storage:
-
Waste Characterization:
-
Consult with your institution's Environmental Health and Safety (EHS) department to determine if this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) guidelines.[5]
-
Note that some pharmaceuticals are categorized as hazardous waste, which necessitates specific handling and disposal procedures.[6]
-
-
Disposal Route Selection:
-
Hazardous Waste: If classified as hazardous, the waste must be transported by a state-licensed medical waste contractor for disposal via burial in a licensed hazardous or toxic waste landfill or through incineration.[2] Hazardous pharmaceutical waste is typically collected in black containers.[7]
-
Non-Hazardous Waste: If deemed non-hazardous, it may be placed in specific containers (often blue or white) for pharmaceutical waste, destined for incineration.[5][7]
-
Prohibited Disposal Method: Do not discharge this compound or its containers into sewer systems.[1] The EPA prohibits the sewering of hazardous waste pharmaceuticals.[7][8]
-
-
Container Management:
-
Empty containers that held this compound should be triple-rinsed (or the equivalent).[1] The rinsate should be collected and treated as chemical waste.
-
After proper cleaning, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or recycled if appropriate.[1]
-
-
Documentation:
-
Maintain meticulous records of the disposal process, including the date, quantity of waste, and the licensed disposal vendor used. This is crucial for regulatory compliance.
-
Quantitative Data Summary
| Parameter | Value | Context | Source |
| Degradation Rate Constant in Wastewater | 1.8 x 10⁻⁷ s⁻¹ | First-order kinetics at room temperature. | [9] |
| Degradation Rate Constant in Pure Water | 2.2 x 10⁻⁸ s⁻¹ | First-order kinetics under the same conditions as wastewater. | [9] |
| Removal Efficiency in Wastewater Treatment Plant (WWTP) | > 90% | Performance of a specific WWTP in removing spiked Rosuvastatin (B1679574). | [9] |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not publicly available as disposal is performance-based through licensed facilities. However, research studies on the degradation of Rosuvastatin provide insights into its chemical behavior. For instance, studies have investigated its degradation using γ-irradiation and analyzed its stability under various pH conditions and in the presence of oxidizing agents.[10][11][12] Researchers interested in the environmental fate of Rosuvastatin can refer to such literature for analytical methodologies like LC-MS and LC/MS/MS used to identify degradation products.[9]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sciegenpharm.com [sciegenpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. michigan.gov [michigan.gov]
- 9. Stability and removal of atorvastatin, rosuvastatin and simvastatin from wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fulir.irb.hr [fulir.irb.hr]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
